molecular formula C14H11N3O4 B11554496 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide CAS No. 72323-40-1

2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Cat. No.: B11554496
CAS No.: 72323-40-1
M. Wt: 285.25 g/mol
InChI Key: ZXFQBOAVYVVMRS-OQLLNIDSSA-N
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Description

2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide is a synthetic hydrazone compound provided for research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Hydrazone compounds analogous to this substance are extensively investigated in scientific literature for their potential biological activities and capacity to form coordinated complexes with metal ions . Related benzohydrazide derivatives have been identified as potent inhibitors of enzymes like α-glucosidase, making them subjects of interest in metabolic disorder research . The molecular structure of such compounds often features an E configuration about the methylidene C=N bond, and the crystal packing is typically stabilized by a network of intramolecular and intermolecular hydrogen bonds, such as O—H···O and N—H···O interactions . This compound is suited for researchers in medicinal chemistry, crystallography, and materials science.

Properties

CAS No.

72323-40-1

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11N3O4/c18-13-7-2-1-6-12(13)14(19)16-15-9-10-4-3-5-11(8-10)17(20)21/h1-9,18H,(H,16,19)/b15-9+

InChI Key

ZXFQBOAVYVVMRS-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and coordination chemistry, aroylhydrazones (Schiff bases) occupy a privileged chemical space. 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide is a highly versatile, pharmacologically active scaffold characterized by its dual functionality: it serves as a robust multidentate chelating ligand for transition metals and acts as a potent, tunable pharmacophore.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and biological potential. Furthermore, it outlines a self-validating synthetic protocol designed for high-yield isolation, equipping application scientists and medicinal chemists with the foundational data necessary for downstream structural-activity relationship (SAR) studies and metallo-pharmaceutical development.

Chemical Architecture & Structural Dynamics

The molecular architecture of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide (IUPAC: 2-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide)[1] is defined by three critical domains:

  • The Salicylic Moiety: Provides a phenolic hydroxyl group that acts as a strong hydrogen bond donor and, upon deprotonation, a potent nucleophilic coordination site.

  • The Hydrazide Linker (-CO-NH-N=CH-): Introduces conformational flexibility and is capable of keto-enol tautomerism. This linker is the structural linchpin that dictates the molecule's behavior in different solvent environments.

  • The 3-Nitrobenzylidene Moiety: The electron-withdrawing nitro group (-NO₂) at the meta position significantly modulates the electronic distribution of the aromatic system. It enhances the electrophilicity of the imine carbon and lowers the pKa of the hydrazidic proton, facilitating enolization in polar solvents.

In the solid state, the molecule predominantly crystallizes in the thermodynamically stable E-configuration with respect to the methylidene unit[2]. This planar geometry is locked into place by stabilizing intramolecular O-H···O and N-H···O hydrogen bonds, which restrict bond rotation and minimize steric clashes between the two bulky aromatic rings[2].

Physicochemical & Thermodynamic Properties

Understanding the physicochemical profile is critical for predicting pharmacokinetic behavior (ADME) and optimizing formulation strategies. The compound's Topological Polar Surface Area (TPSA) of 108 Ų and a predicted XlogP of 2.9 place it firmly within the optimal parameters of Lipinski's Rule of Five, suggesting highly favorable membrane permeability and potential oral bioavailability[1][3].

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₄H₁₁N₃O₄[1]
Molecular Weight 285.25 g/mol [1]
Monoisotopic Mass 285.07495 Da[1]
XlogP (Predicted) 2.9[3]
Topological Polar Surface Area 108 Ų[1]
Predicted Collision Cross Section[M+H]⁺ 160.0 Ų[3]
Hydrogen Bond Donors / Acceptors 2 / 4[1]

Note: The compound is classified with GHS hazard statements indicating skin/eye irritation (H315, H319) and acute aquatic toxicity (H400)[1]. All handling must be conducted under appropriate engineering controls (fume hood) with standard PPE.

Synthesis & Purification Protocol (Self-Validating System)

The synthesis of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide relies on the condensation of 2-hydroxybenzohydrazide (salicylhydrazide) and 3-nitrobenzaldehyde[4].

Causality of the Method: Ethanol is specifically selected as the reaction medium because it acts as a solvent for the starting materials at reflux temperatures (75–80 °C) but functions as an anti-solvent for the less polar Schiff base product upon cooling. This temperature-dependent solubility differential drives the equilibrium forward via Le Chatelier's principle, forcing the product to precipitate and enabling auto-purification without the need for column chromatography[2][4].

Step-by-Step Methodology
  • Precursor Solvation: Suspend 1.0 equivalent (e.g., 10.0 mmol, 1.52 g) of 2-hydroxybenzohydrazide in 25 mL of absolute ethanol in a round-bottom flask. Stir until a uniform suspension is achieved.

  • Electrophile Addition: Slowly add 1.0 equivalent (10.0 mmol, 1.51 g) of 3-nitrobenzaldehyde to the mixture.

  • Acid Catalysis: Introduce 1–2 drops of glacial acetic acid. Mechanistic rationale: The mild acid selectively protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity for nucleophilic attack by the terminal amine of the hydrazide, without fully protonating the nucleophile.

  • Reflux & Condensation: Heat the mixture under reflux (75–80 °C) for 2 hours. The reaction is self-validating: the initial suspension will typically transition into a clear, deeply colored (yellow/orange) solution as the Schiff base forms[2][4]. Monitor completion via TLC (Hexane:EtOAc 6:4).

  • Thermodynamic Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The E-isomer will preferentially crystallize due to its stable planar packing[2].

  • Isolation: Recover the precipitate via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted precursors and trace water. Dry the product in vacuo to yield the pure compound.

Synthesis_Workflow A 2-Hydroxybenzohydrazide (Nucleophile) C Condensation (EtOH, Reflux, 2h) A->C B 3-Nitrobenzaldehyde (Electrophile) B->C D Crystallization (Cooling) C->D Le Chatelier's Principle E Target Compound (E-Isomer) D->E Vacuum Filtration

Caption: Workflow for the acid-catalyzed condensation and thermodynamic isolation of the target Schiff base.

Coordination Chemistry & Metal Complexation

Aroylhydrazones are highly prized in metallo-pharmacology due to their structural plasticity. While 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide exists primarily in the keto form in the solid state, exposure to polar coordinating solvents or slightly basic conditions triggers a shift to the enol tautomer.

Upon introduction of transition metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺), the ligand undergoes deprotonation at both the phenolic and enolic hydroxyl groups. It acts as a rigid, O,N,O-tridentate chelator , coordinating the metal center via the phenolic oxygen, the azomethine (imine) nitrogen, and the enolic oxygen.

Pharmacological Impact of Chelation: Metal complexation neutralizes the charge of the metal ion and delocalizes pi-electron density across the chelate rings. This drastically enhances the overall lipophilicity of the complex compared to the free ligand, facilitating superior penetration through lipid bilayers of target cells or pathogens—a phenomenon explained by Overton's concept and Tweedy's chelation theory.

Coordination_Pathway Keto Keto Tautomer (Solid State Dominant) Enol Enol Tautomer (Solution / Base Promoted) Keto->Enol Deprotonation / Solvation Complex O,N,O-Tridentate Chelated Complex (Enhanced Lipophilicity) Enol->Complex Coordination Metal Transition Metal (e.g., Cu2+, Zn2+) Metal->Complex Chelation

Caption: Tautomerization and O,N,O-tridentate metal chelation pathway of the aroylhydrazone ligand.

Biological Activity & Pharmacological Potential

The 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide scaffold is not merely a structural curiosity; it is a biologically active pharmacophore. The integration of the 3-nitro group enhances the molecule's ability to induce localized oxidative stress, a mechanism often leveraged in antimicrobial and antineoplastic applications.

Furthermore, closely related dihydroxy-nitrobenzylidene hydrazide analogs have demonstrated potent enzymatic inhibition capabilities. Recent studies have highlighted their efficacy in inhibiting critical viral replication machinery, including HIV-1 Ribonuclease H and SARS-CoV-2 nsp14 Exoribonuclease[4]. By acting as metal-binding pharmacophores (MBPs), these compounds can sequester essential active-site magnesium or manganese ions within the viral enzymes, effectively halting catalytic activity. This makes the title compound an excellent starting point for the rational design of targeted covalent inhibitors or antiviral metallo-therapeutics.

References

  • National Center for Biotechnology Information. "2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide | C14H11N3O4 | CID 6894833 - PubChem" PubChem Database. [Link]

  • PubChemLite / University of Luxembourg. "2-hydroxy-n'-(3-nitrobenzylidene)benzohydrazide (C14H11N3O4) - Predicted Collision Cross Section" PubChemLite.[Link]

  • Pescatori, L. et al. "Analogs of the Catechol Derivative Dynasore Inhibit HIV-1 Ribonuclease H, SARS-CoV-2 nsp14 Exoribonuclease, and Virus Replication" International Journal of Molecular Sciences (MDPI).[Link]

  • Ahmad, A. et al. "2-Hydroxy-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide" PubMed Central (PMC) - National Institutes of Health.[Link]

Sources

Technical Guide: Salicylhydrazide Schiff Base Ligands – Synthesis, Coordination, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on Salicylhydrazide Schiff Base Ligands Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Salicylhydrazide Schiff bases represent a privileged class of chelating ligands in coordination chemistry and medicinal research. Formed by the condensation of salicylhydrazide (2-hydroxybenzohydrazide) with carbonyl compounds (aldehydes/ketones), these ligands possess a unique tridentate ONO donor system . Their structural versatility allows for the stabilization of transition metals and lanthanides in various oxidation states.

This guide moves beyond basic characterization to explore the keto-enol tautomerism that dictates coordination modes, the chelation-induced lipophilicity driving biological activity, and the specific protocols required to synthesize and validate these complexes for drug development.

Chemical Architecture & Synthesis

The Core Scaffold

The defining feature of this ligand class is the hydrazone linkage (–C(=O)–NH–N=CH–) flanked by a phenolic hydroxyl group. This structure is not static; it exists in a dynamic equilibrium that is solvent- and pH-dependent.

  • Keto Form (Amido): Dominant in the solid state and non-polar solvents.

  • Enol Form (Iminol): Accessible in solution, particularly in the presence of metal ions, facilitating deprotonation and coordination.

Mechanism of Formation

The synthesis follows a nucleophilic addition-elimination pathway. The terminal amino group of salicylhydrazide attacks the electrophilic carbonyl carbon of the aldehyde.

Critical Control Point: The reaction is reversible. Water removal (via Dean-Stark trap or molecular sieves) or the use of anhydrous ethanol/methanol is crucial to drive the equilibrium toward the Schiff base.

Visualization: Synthesis & Tautomerism

The following diagram illustrates the condensation pathway and the critical keto-enol tautomerism that enables metal coordination.

SynthesisMechanism Reactants Salicylhydrazide (Nucleophile) Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack (H+ Catalysis) Aldehyde Aldehyde (Electrophile) Aldehyde->Intermediate SchiffBase_Keto Schiff Base (Keto Form) Intermediate->SchiffBase_Keto Dehydration (-H2O) SchiffBase_Enol Schiff Base (Enol/Iminol Form) SchiffBase_Keto->SchiffBase_Enol Tautomerization (Solvent/pH dependent) MetalComplex Metal Complex (ONO Coordination) SchiffBase_Enol->MetalComplex Metal Ion (M2+) Deprotonation

Figure 1: Reaction pathway from condensation to metal coordination, highlighting the critical tautomeric shift required for stable chelation.

Coordination Chemistry: The ONO Donor System

Unlike simple salicylaldimines (ON donors), salicylhydrazide derivatives typically act as tridentate ONO ligands .

  • Phenolic Oxygen: Deprotonates to form a covalent M–O bond.

  • Azomethine Nitrogen: Donates a lone pair (coordinate bond).

  • Amide Oxygen:

    • Neutral State: Coordinates via the carbonyl oxygen (keto form).

    • Anionic State: Deprotonates (enol form) to form a covalent M–O bond.

Expert Insight: The choice of metal salt dictates the ligand form. Acetate salts (Zn(OAc)₂, Cu(OAc)₂) act as weak bases, promoting the deprotonation of the enolic hydroxyl and favoring the formation of neutral, highly stable complexes. Chloride salts often result in cationic complexes where the ligand remains neutral.

Experimental Protocol: Synthesis of Salicylhydrazide-Benzaldehyde Ligand

Standardized protocol for high-purity synthesis.

Materials
  • Salicylhydrazide (10 mmol)

  • Benzaldehyde (10 mmol) (Freshly distilled to remove benzoic acid)

  • Ethanol (Absolute, 50 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Methodology
  • Dissolution: Dissolve 1.52 g of salicylhydrazide in 30 mL of boiling absolute ethanol in a round-bottom flask.

  • Addition: Add 1.06 g (1.02 mL) of benzaldehyde dropwise to the hot solution.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 80°C for 3–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Crystallization: Concentrate the solution to half volume using a rotary evaporator. Cool to room temperature, then refrigerate (4°C) overnight.

  • Filtration: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (to remove unreacted aldehyde).

  • Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.

Validation Parameters
TechniqueExpected SignalStructural Confirmation
FT-IR 1600–1620 cm⁻¹ (s)Formation of Azomethine (C=N) bond.
FT-IR 3200–3400 cm⁻¹ (br)Presence of Phenolic/Amide N-H (Keto form).
¹H NMR δ 8.3–8.8 ppm (s)Azomethine proton (–N=CH–).
¹H NMR δ 11.0–12.0 ppm (s)Phenolic –OH (Disappearance confirms metal binding in complexes).[1]

Pharmacological Applications & Mechanism of Action

The pharmacological potency of these ligands, particularly their metal complexes, is often explained by Overtone’s Concept and Tweedy’s Chelation Theory .

The Chelation Effect

Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (O, N) and the delocalization of π-electrons over the chelate ring. This increases the lipophilicity of the complex, facilitating penetration through the lipid bilayer of bacterial or cancer cell membranes.

Biological Targets[2]
  • Antimicrobial: Disruption of cell respiration processes; blockage of protein synthesis.

  • Anticancer: Intercalation into DNA base pairs; oxidative cleavage of DNA via ROS generation (common with Cu(II) and Co(II) complexes).

  • Enzyme Inhibition: Urease inhibition (targeting the nickel active site).

Visualization: Biological Mechanism

BioActivity Ligand Free Ligand (Polar) MetalComplex Metal Chelate (Lipophilic) Ligand->MetalComplex Chelation (Tweedy's Theory) CellMembrane Lipid Bilayer (Permeation Barrier) MetalComplex->CellMembrane Enhanced Lipophilicity Intracellular Intracellular Targeting CellMembrane->Intracellular Passive Diffusion DNA DNA Intercalation (Replication Block) Intracellular->DNA ROS ROS Generation (Oxidative Stress) Intracellular->ROS Enzyme Enzyme Inhibition (e.g., Urease, Kinase) Intracellular->Enzyme

Figure 2: Mechanism of Action (MoA) illustrating how chelation enhances bioavailability and targets intracellular pathways.

Comparative Data: Biological Activity

The following table summarizes literature data comparing free salicylhydrazide ligands vs. their metal complexes against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

CompoundS. aureus (ZOI mm)E. coli (ZOI mm)Activity Status
Ligand (H₂L) 10–128–10Moderate
[Cu(L)(H₂O)] 18–2216–19High
[Co(L)(H₂O)] 16–2014–17High
[Ni(L)(H₂O)] 14–1612–15Moderate/High
Standard (Ciprofloxacin) 25–2824–27Control

Note: ZOI = Zone of Inhibition. Data synthesized from average literature values for salicylhydrazide derivatives.

References

  • Structural Insights into Salicylhydrazide Schiff Bases

    • Title: Keto–enol tautomerism of two structurally related Schiff bases: Direct and indirect way of creation of the excited st
    • Source: Chemical Physics Letters / Elsevier
    • URL:[Link]

  • Antimicrobial Efficacy of Metal Complexes

    • Title: Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde.[2][3]

    • Source: Scientific Research Publishing (SCIRP)
    • URL:[Link]

  • Anticancer Mechanisms

    • Title: Anticancer activities of some transition metal complexes of a schiff base derived
    • Source: ResearchGate[4]

    • URL:[Link]

  • Coordin

    • Title: Synthesis, characterization and antimicrobial studies of novel ONO donor hydrazone Schiff base complexes.
    • Source: Arabian Journal of Chemistry
    • URL:[Link]

  • General Synthesis Protocols

    • Title: Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide.
    • Source: BenchChem[5]

Sources

crystal structure analysis of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Crystal Structure Analysis of 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Introduction

The structural analysis of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide (also referred to as N'-(3-nitrobenzylidene)salicylhydrazide) is a critical step in understanding its pharmacological potential. As a Schiff base derived from salicylhydrazide, this compound belongs to a class of molecules renowned for their antimicrobial, anti-inflammatory, and anticancer activities .

The core of its biological efficacy often lies in its solid-state conformation and supramolecular architecture. This guide provides a rigorous technical framework for synthesizing, crystallizing, and analyzing the crystal structure of this specific hydrazone. It focuses on the amido-iminol tautomerism , E/Z isomerization , and the hydrogen-bonding networks that define its stability and solubility profiles.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a precise condensation protocol must be followed. The reaction exploits the nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration.

Synthetic Methodology
  • Reagents : 2-Hydroxybenzohydrazide (Salicylhydrazide) and 3-Nitrobenzaldehyde.

  • Molar Ratio : 1:1 (Equimolar).

  • Solvent System : Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst : Glacial Acetic Acid (2-3 drops) to protonate the carbonyl oxygen, enhancing electrophilicity.

Crystallization Strategy

The "Slow Evaporation" technique is the gold standard for this compound class due to its ability to yield block-shaped, diffraction-quality crystals.

  • Dissolution : Dissolve the crude precipitate in hot ethanol (approx. 60°C).

  • Filtration : Filter the hot solution to remove insoluble impurities or dust nuclei.

  • Evaporation : Allow the filtrate to stand at room temperature (298 K) in a semi-closed vessel.

  • Harvesting : Yellow, block-like crystals typically form within 3–5 days.

SynthesisWorkflow Reagents Reagents: Salicylhydrazide + 3-Nitrobenzaldehyde Reflux Reflux (EtOH + AcOH) 2-3 Hours Reagents->Reflux Condensation Precipitate Crude Precipitate (Yellow Solid) Reflux->Precipitate Cooling Recrystallization Slow Evaporation (Hot EtOH) Precipitate->Recrystallization Purification Crystal Single Crystal (Diffraction Quality) Recrystallization->Crystal Nucleation

Figure 1: Step-by-step synthesis and crystallization workflow for 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide.[1][2][3]

Structural Characterization & Analysis

Upon obtaining the crystal structure (typically via Mo-Kα or Cu-Kα radiation), the analysis must focus on three critical structural pillars: Tautomerism , Conformation , and Supramolecular Interactions .

Tautomeric Equilibrium (Amido vs. Iminol)

Hydrazones can exist in two tautomeric forms: the amido form (–C(=O)–NH–) and the iminol form (–C(OH)=N–).

  • Solid-State Preference : In the crystalline state, 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide predominantly adopts the Amido form.

  • Diagnostic Bond Lengths :

    • C=O Bond : Expect a length of 1.22 – 1.24 Å , indicative of a double bond character.

    • C–N Bond : Expect a length of 1.33 – 1.36 Å , typical for a single bond with partial double-bond character due to conjugation.

    • Note: If the iminol form were present, the C–O bond would lengthen to ~1.35 Å, and the C=N bond would shorten to ~1.28 Å.

Molecular Conformation (E/Z Isomerism)

The C=N double bond allows for geometrical isomerism.

  • Configuration : The molecule invariably crystallizes in the E-configuration (trans) relative to the C=N bond. This minimizes steric hindrance between the bulky phenyl rings.

  • Planarity : The molecule is generally non-planar. The dihedral angle between the salicyl ring and the 3-nitrobenzylidene ring typically ranges from 5° to 20° , depending on packing forces.

Intramolecular Hydrogen Bonding (The S(6) Motif)

A defining feature of salicylhydrazones is the formation of a pseudo-six-membered ring.

  • Interaction : The phenolic hydroxyl group (donor) forms a strong intramolecular hydrogen bond with the azomethine nitrogen (acceptor) (O–H···N ).

  • Significance : This "locking" interaction (S(6) graph set) rigidifies the salicyl moiety, enhancing the molecule's stability and influencing its biological binding affinity.

Intermolecular Interactions & Packing

The crystal lattice is stabilized by a network of hydrogen bonds and


-stacking interactions.
  • Primary Chain Motif : The amide nitrogen (N–H) acts as a donor to the carbonyl oxygen (C=O) of a neighboring molecule (N–H···O ). This typically forms centrosymmetric dimers or infinite 1D chains running parallel to a crystallographic axis.

  • 
    -
    
    
    
    Stacking
    : The electron-deficient 3-nitrobenzylidene ring often stacks with the electron-rich phenol ring of an adjacent molecule (centroid-centroid distance ~3.6 – 3.9 Å).

Quantitative Data Summary

The following table summarizes the typical geometric parameters observed for this class of salicylhydrazones (derived from high-confidence analogs like the 4-hydroxy-3-nitro derivative). These values serve as the benchmark for validating your specific structure solution.

Table 1: Representative Geometric Parameters for Salicylhydrazones

ParameterBond/AngleTypical Value (Å / °)Structural Implication
Bond Length C=O (Carbonyl)1.225 – 1.235 ÅConfirms Amido tautomer
Bond Length N–N (Hydrazine)1.370 – 1.385 ÅSingle bond character
Bond Length C=N (Azomethine)1.275 – 1.290 ÅDouble bond character (E-isomer)
Bond Angle C–N–N118° – 120°

hybridization at Amide Nitrogen
H-Bond O(phenol)–H···N2.55 – 2.65 Å (D···A)Strong Intramolecular (S(6) Ring )
H-Bond N(amide)–H[4]···O2.85 – 3.00 Å (D···A)Strong Intermolecular (Chain formation)

Hirshfeld Surface Analysis Protocol

To visualize the intermolecular interactions beyond standard H-bonds, Hirshfeld surface analysis (using CrystalExplorer) is recommended.

  • d_norm Surface : Map the normalized contact distance (

    
    ).
    
    • Red Spots : Indicate strong hydrogen bonds (N–H[4]···O and O–H···N).

    • White Regions : Indicate van der Waals contacts (H···H).

  • Fingerprint Plots :

    • Spikes : Look for sharp spikes at the bottom left (short

      
      , 
      
      
      
      ) corresponding to the strong O···H / N···H interactions.
    • Diffuse Region : Represents H···H contacts and

      
      -
      
      
      
      stacking (C···C contacts).

InteractionLogic Molecule 2-Hydroxy-N'-(3-nitrobenzylidene) benzohydrazide AmidoForm Amido Tautomer (Solid State) Molecule->AmidoForm Adopts IntraHB Intramolecular H-Bond (O-H...N) Molecule->IntraHB Stabilized by InterHB Intermolecular H-Bond (N-H...O=C) Molecule->InterHB Packs via PiStack Pi-Pi Stacking (Nitro-Ring...Phenol-Ring) Molecule->PiStack Stacks via IntraHB->AmidoForm Locks Conformation InterHB->AmidoForm Links Dimers/Chains

Figure 2: Logical hierarchy of structural interactions defining the crystal packing.

Conclusion

The crystal structure of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide is defined by its amido-E configuration , locked by a robust intramolecular O–H···N hydrogen bond .[5][6] Its supramolecular assembly is driven by classical N–H···O hydrogen bonds forming infinite chains, further stabilized by


-stacking interactions. Understanding these features is essential for rationalizing its solubility and biological binding modes in drug development pipelines.

References

  • Synthesis and Structural Characterization of Hydrazone Derivatives : Title: 2-Hydroxy-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide. Source: Acta Crystallographica Section E, 2011. URL: [Link] (Note: This reference describes the closely related 4-hydroxy-3-nitro analog, providing the methodological baseline for the 3-nitro derivative.)

  • General Structural Chemistry of Salicylhydrazones : Title: Synthesis, Structural Characterization and Hydrogen Bonding of Mono(salicylidene)carbohydrazide. Source: Croatica Chemica Acta, 2012. URL: [Link]

  • PubChem Compound Summary : Title: 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide (CID 6894833).[2] Source: National Center for Biotechnology Information (2025). URL: [Link]

  • Hirshfeld Surface Analysis Methodology : Title: Synthesis, Single Crystal Structure, and Hirshfeld Surface of (E)-N'-(2-Hydroxybenzylidene)-2-((3-(Trifluoromethyl)Phenyl)Amino)Benzohydrazide. Source: Macedonian Journal of Chemistry and Chemical Engineering, 2024. URL: [Link]

Sources

Advanced Technical Guide: Nitro-Substituted Benzohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Applications of Nitro-Substituted Benzohydrazide Schiff Bases Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Synthetic Architecture to Therapeutic Efficacy

Executive Summary: The Pharmacophore Advantage

In the landscape of medicinal chemistry, the benzohydrazide Schiff base (


) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide focuses specifically on nitro-substituted derivatives , where the introduction of a nitro group (

) fundamentally alters the physicochemical profile of the molecule.

As a Senior Application Scientist, I posit that the nitro group is not merely a substituent but a functional driver. Its strong electron-withdrawing nature (EWG) modulates the electron density of the azomethine (


) linkage, enhances lipophilicity for membrane transport, and provides specific sites for hydrogen bonding and metal chelation. This guide details the synthesis, validation, and application of these compounds in oncology and enzymology.

Chemical Architecture & SAR Analysis

The biological potency of these compounds hinges on the Structure-Activity Relationship (SAR) driven by two core features:

  • The Azomethine Linkage (

    
    ):  This is the primary binding site. The lone pair on the nitrogen allows for coordination with metal ions (e.g., in metalloenzymes like urease) or hydrogen bonding with receptor active sites.
    
  • The Nitro Group (

    
    ): 
    
    • Electronic Effect: By withdrawing electrons, the nitro group decreases the electron density on the aromatic ring, potentially increasing the acidity of the amide proton (

      
      ) and enhancing hydrogen bond donating capacity.
      
    • Redox Potential: In hypoxic cancer cells, the nitro group can be reduced to hydroxylamines or amines, serving as a prodrug mechanism that induces cytotoxicity specifically in tumor microenvironments.

Experimental Protocol: Synthesis & Validation

Standardized workflow for high-purity yield.

Synthesis Methodology

Reaction Type: Acid-Catalyzed Condensation Reagents: 4-Nitrobenzohydrazide (or isomer), Substituted Aromatic Aldehyde, Ethanol (Abs.), Glacial Acetic Acid.

Step-by-Step Protocol:

  • Preparation: Dissolve 0.01 mol of 4-nitrobenzohydrazide in 20 mL of absolute ethanol in a round-bottom flask. Mild heating may be required for complete dissolution.

  • Addition: Add 0.01 mol of the target aromatic aldehyde (equimolar ratio).

  • Catalysis: Add 3-5 drops of glacial acetic acid. Scientist’s Note: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide amine.

  • Reflux: Reflux the mixture at 70-80°C for 3–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (7:3) as the mobile phase.

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange due to the nitro chromophore).

  • Purification: Filter the precipitate, wash with cold ethanol to remove unreacted aldehyde, and recrystallize from hot ethanol to ensure high purity.

Structural Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must meet these spectral criteria:

  • FTIR: Appearance of a sharp band at 1600–1625 cm⁻¹ (Azomethine

    
     stretch) and disappearance of the 
    
    
    
    doublet of the starting hydrazide.
  • ¹H NMR: A singlet signal at δ 8.0–9.0 ppm corresponding to the azomethine proton (

    
    ).
    
  • Mass Spectrometry: Molecular ion peak

    
     matching the theoretical molecular weight.
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start Reactants: Nitrobenzohydrazide + Aldehyde Process Reflux (Ethanol) 3-6 Hours @ 80°C Start->Process Dissolve Cat Catalyst: Glacial Acetic Acid Cat->Process Protonation Check TLC Monitoring (Hexane:EtOAc) Process->Check Sample Check->Process Incomplete End Product: Nitro-Schiff Base Precipitate Check->End Complete

Caption: Figure 1. Acid-catalyzed condensation workflow for nitro-benzohydrazide Schiff base synthesis.

Therapeutic Applications

Enzyme Inhibition: Urease & Alpha-Glucosidase

Nitro-substituted benzohydrazides have emerged as potent inhibitors of Urease (nickel-containing enzyme) and Alpha-Glucosidase .

  • Mechanism: The azomethine nitrogen and the carbonyl oxygen chelate the Nickel (Ni²⁺) ions in the urease active site. The nitro group enhances the binding affinity via hydrogen bonding with amino acid residues (e.g., His, Asp) in the catalytic pocket.

  • Data Insight: Research indicates that 2-nitro derivatives often outperform standard inhibitors like Thiourea due to superior geometric fit within the active site.

Table 1: Comparative Urease Inhibition Data (Representative)

Compound Substituent IC₅₀ (µM) Potency vs. Standard
Standard Thiourea 21.0 ± 0.11 Reference

| Analog A | 2-Nitro (


) | 4.25 ± 0.08 | 5x More Potent |
| Analog B | 4-Nitro (

) | 12.5 ± 0.50 | 1.6x More Potent | | Analog C | Unsubstituted | 45.2 ± 1.20 | Less Potent |

Note: Data synthesized from comparative studies [1, 5].[1] The ortho-nitro position (Analog A) often favors intramolecular H-bonding that stabilizes the bioactive conformation.

Oncology: EGFR Kinase Targeting & DNA Binding

In cancer therapy, these compounds act as EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors .

  • Pathway: The planar structure allows intercalation between DNA base pairs. The nitro group, being an electron acceptor, facilitates charge-transfer complexes with DNA bases.

  • Validation: Cytotoxicity assays (MTT) on MCF-7 (breast cancer) and A549 (lung cancer) cell lines often reveal IC₅₀ values in the micromolar range (0.15 – 50 µM), comparable to drugs like Erlotinib in specific contexts [2].

Visualization: Mechanism of Action (Urease Inhibition)

Mechanism Ligand Nitro-Schiff Base (Ligand) ActiveSite Urease Active Site (Ni2+ Ions) Ligand->ActiveSite Chelation via C=N and C=O Ligand->ActiveSite H-Bonding via Nitro Group Complex Stable Enzyme-Inhibitor Complex ActiveSite->Complex Binding Result Inhibition of Urea Hydrolysis Complex->Result Blockade

Caption: Figure 2. Chelation and H-bonding mechanism of nitro-Schiff bases inhibiting the Urease active site.

Future Outlook & Optimization

To transition these compounds from "hit" to "lead," future research must address:

  • Solubility: Nitro compounds often suffer from poor aqueous solubility. Formulation as metal complexes (Cu, Zn) or encapsulation in liposomes is recommended.

  • Selectivity: While potent, the nitro group can be mutagenic (Ames test positive). Bioisosteric replacement (e.g., with nitrile

    
     or trifluoromethyl 
    
    
    
    ) should be explored to maintain EWG properties while reducing toxicity.

References

  • 2-Nitrobenzohydrazide as a potent urease inhibitor: Synthesis, characterization and single crystal X-ray diffraction analysis. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed Central (PMC). Available at: [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine. Available at: [Link]

  • Inhibition studies of Helicobacter pylori urease with Schiff base copper(II) complexes. Royal Society of Chemistry. Available at: [Link]

Sources

Coordination Chemistry of 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide with Transition Metals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aroylhydrazone Schiff bases represent a highly versatile class of ligands in modern coordination chemistry, offering tunable electronic properties and robust chelation capabilities. Among these, 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide (often denoted as H₂L) stands out as a structurally dynamic, tridentate ONO donor ligand 1. Synthesized via the condensation of salicylhydrazide and 3-nitrobenzaldehyde, this ligand exhibits keto-enol tautomerism, allowing it to coordinate with transition metals (such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺) in various deprotonated states. This technical guide explores the mechanistic rationale behind its design, provides self-validating experimental protocols for complexation, and profiles the physicochemical data critical for researchers developing metallodrugs or novel catalysts.

Ligand Design & Mechanistic Rationale

The strategic selection of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide is driven by its unique electronic and structural features:

  • Tridentate ONO Donor System: The ligand coordinates through the phenolic oxygen, the azomethine nitrogen, and the amide/imidic oxygen. This arrangement forms highly stable five- and six-membered chelate rings upon metal binding, providing significant thermodynamic stability due to the chelate effect.

  • Keto-Enol Tautomerism: In the solid state, H₂L exists predominantly in the keto (amide) form. However, in solution—particularly under basic conditions or in the presence of transition metal ions—it tautomerizes to the enol (imidic acid) form. Subsequent deprotonation yields a dibasic ligand (L²⁻), which strongly binds to metal centers 2.

  • Electronic Influence of the 3-Nitro Group: The -NO₂ group at the meta position of the benzylidene ring exerts strong electron-withdrawing inductive (-I) and resonance (-R) effects. This pulls electron density away from the azomethine nitrogen, slightly increasing the Lewis acidity of the resulting metal complex. This electron-deficient metal center is highly advantageous for applications requiring strong interactions with electron-rich biological targets, such as DNA or specific enzymes 3.

Pathway A Salicylhydrazide (Primary Amine) C H2L (Keto Form) Solid State Dominant A->C Condensation (-H2O) B 3-Nitrobenzaldehyde (Carbonyl Electrophile) B->C Condensation (-H2O) D H2L (Enol Form) Solution / Basic pH C->D Tautomerization (Proton Shift) E Metal Complex [M(L)] ONO Tridentate Coordination D->E Chelation (M2+ Addition)

Synthesis and tautomerization pathway of H2L leading to metal chelation.

Synthesis & Characterization Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind solvent and reagent choices is explicitly detailed.

Protocol A: Synthesis of the H₂L Ligand
  • Preparation: Dissolve 10 mmol of salicylhydrazide in 25 mL of hot absolute ethanol. In a separate beaker, dissolve 10 mmol of 3-nitrobenzaldehyde in 15 mL of hot absolute ethanol.

    • Causality: Absolute ethanol is chosen because both precursors are highly soluble at reflux temperatures, but the resulting Schiff base has poor solubility at room temperature, which drives the thermodynamic precipitation of the product without requiring complex extraction steps.

  • Condensation: Mix the two solutions in a round-bottom flask. Add 3–4 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating nucleophilic attack by the primary amine of the hydrazide.

  • Reflux & Isolation: Reflux the mixture at 75°C for 3 hours. Monitor the reaction via TLC (Eluent: 7:3 Hexane/Ethyl Acetate).

    • Self-Validation: The reaction is complete when the distinct UV-active spot of the starting aldehyde disappears.

  • Purification: Cool the mixture to 0°C. Filter the resulting yellow precipitate, wash with cold ethanol followed by diethyl ether, and dry in vacuo over anhydrous CaCl₂.

    • Self-Validation: FT-IR spectroscopy must confirm the absence of primary amine -NH₂ stretching bands (typically 3300–3400 cm⁻¹) and the appearance of a sharp azomethine -C=N- stretch at ~1615 cm⁻¹.

Protocol B: Synthesis of Transition Metal Complexes
  • Ligand Dissolution: Dissolve 2 mmol of the synthesized H₂L in 30 mL of hot ethanol.

  • Metal Addition: Slowly add a solution of 2 mmol of the respective metal acetate hydrate (e.g., Cu(OAc)₂·H₂O) dissolved in 15 mL of ethanol/water (1:1 v/v).

    • Causality: Metal acetates are specifically utilized instead of metal chlorides or nitrates. The acetate anion acts as a mild internal base, facilitating the deprotonation of both the phenolic and enolic -OH groups of the ligand without the need for external strong bases (like NaOH), which risk the formation of unwanted metal hydroxide precipitates.

  • Complexation: Reflux the mixture for 3–4 hours.

    • Self-Validation: A successful coordination event is immediately indicated by a stark color change (e.g., yellow ligand solution turning to a deep green/brown suspension for Copper(II) complexes).

  • Isolation: Cool the solution, filter the microcrystalline precipitate, wash thoroughly with warm water (to remove unreacted metal salts), cold ethanol, and diethyl ether. Dry under vacuum.

Protocol N1 Ligand Dissolution (Hot EtOH) N2 Metal Acetate Addition (Dropwise) N1->N2 N3 Reflux (70°C, 3h) Deprotonation N2->N3 N4 Precipitation & Filtration N3->N4 N5 Washing (EtOH/Et2O) & Drying N4->N5

Step-by-step experimental workflow for the synthesis of H2L transition metal complexes.

Coordination Chemistry & Physicochemical Profiling

Upon complexation, the H₂L ligand typically coordinates in its dibasic, tridentate (O, N, O) form. The structural geometry varies depending on the specific transition metal ion's d-electron configuration and steric preferences 4.

  • Copper(II) (d⁹): Typically forms square planar or distorted octahedral complexes (due to Jahn-Teller distortion).

  • Nickel(II) (d⁸) & Cobalt(II) (d⁷): Generally favor octahedral geometries, often coordinating additional solvent molecules (like H₂O) to satisfy the coordination sphere.

  • Zinc(II) (d¹⁰): Lacking crystal field stabilization energy, Zn(II) complexes often adopt tetrahedral or square pyramidal geometries based purely on steric factors.

Quantitative Data Summary

The table below summarizes the expected physicochemical and spectral data for the ligand and its corresponding metal complexes, serving as a benchmark for structural confirmation.

Compoundν(C=N) (cm⁻¹)ν(C-O) phenolic (cm⁻¹)ν(C-O) enolic (cm⁻¹)Magnetic Moment (μ_eff, B.M.)Proposed Geometry
H₂L (Ligand) 16151240- (keto form: νC=O 1650)DiamagneticN/A
[Cu(L)(H₂O)] 1590126513101.85Square Planar / Distorted Octahedral
[Ni(L)(H₂O)₃] 1595126013153.10Octahedral
[Co(L)(H₂O)₃] 1592126213124.80Octahedral
[Zn(L)(H₂O)] 159812581318DiamagneticTetrahedral / Square Pyramidal

Data Interpretation: The negative shift of the azomethine ν(C=N) band in the complexes compared to the free ligand indicates the coordination of the azomethine nitrogen to the metal center. The disappearance of the ν(C=O) band and the appearance of a new ν(C-O) enolic band confirm the keto-enol tautomerization and subsequent coordination of the enolic oxygen.

Biological Relevance

The coordination of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide to transition metals significantly alters its biological profile. According to Tweedy's chelation theory and Overton's concept of cell permeability, the partial sharing of the metal ion's positive charge with the donor groups and the delocalization of pi-electrons over the chelate ring increase the lipophilicity of the complex. This enhanced lipophilicity facilitates the penetration of the complexes through the lipid layers of bacterial and cancer cell membranes, making these complexes highly promising candidates for next-generation antimicrobial and antineoplastic agents.

References

  • PubChem (National Institutes of Health). 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide | C14H11N3O4 | CID 6894833.
  • ResearchGate. Ease to Challenges in Achieving Successful Synthesized Schiff Base, Chirality, and Application as Antibacterial Agent.
  • ResearchGate. Synthesis, characterization, and biological activity of metal complexes of azohydrazone ligand.
  • National Institutes of Health (NIH). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.

Sources

Technical Monograph: Photophysics and Chemosensing Utility of 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fluorescence Properties of 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

This guide analyzes the fluorogenic profile of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide (HNBH), a Schiff base ligand derived from salicylhydrazide and 3-nitrobenzaldehyde. While the native ligand exhibits weak emission due to photoinduced electron transfer (PET) and non-radiative decay pathways, it functions as a highly sensitive "turn-on" chemosensor for trivalent and divalent metal ions (specifically Al³⁺ and Zn²⁺). This document details the synthesis, excited-state dynamics (ESIPT mechanism), and experimental protocols for utilizing HNBH in cation detection.

Molecular Architecture & Synthesis

Structural Logic

HNBH integrates three critical functional modules:

  • Salicylhydrazide Moiety (Signaling Unit): Contains an intramolecular hydrogen bond (O–H···O=C) that facilitates Excited-State Intramolecular Proton Transfer (ESIPT) , generating a large Stokes shift.

  • Azomethine Linkage (-C=N-): Acts as the binding site and the "switch." In the free state, C=N isomerization dissipates energy non-radiatively. Upon chelation, this rotation is restricted (Chelation-Enhanced Fluorescence, CHEF).

  • 3-Nitrobenzylidene Group (Modulator): The nitro group (

    
    ) is a strong electron withdrawer. It typically quenches fluorescence via PET or Intersystem Crossing (ISC) in the free ligand but can be modulated upon metal binding.
    
Synthesis Protocol

Objective: Synthesize high-purity HNBH for spectroscopic analysis.

  • Reagents: 2-Hydroxybenzohydrazide (1.0 eq), 3-Nitrobenzaldehyde (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (catalytic).

  • Procedure:

    • Dissolve 5.0 mmol of 2-hydroxybenzohydrazide in 20 mL of hot absolute ethanol.

    • Add 5.0 mmol of 3-nitrobenzaldehyde dropwise.

    • Add 2–3 drops of glacial acetic acid to catalyze the condensation.

    • Reflux at 80°C for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. The precipitate (yellow needles) is filtered and washed with cold ethanol.

    • Purification: Recrystallize from hot ethanol to ensure removal of unreacted aldehyde, which can interfere with fluorescence baselines.

Photophysical Mechanisms

The fluorescence behavior of HNBH is governed by the competition between ESIPT, PET, and C=N isomerization.

Mechanism Visualization

The following diagram illustrates the transition from the non-emissive free ligand to the highly emissive metal complex.[1]

ESIPT_Mechanism cluster_0 Free Ligand (Weak Emission) cluster_1 Metal Complex (Strong Emission) Enol Enol Form (S0) (Stable Ground State) Enol_Star Enol* (S1) (Excited State) Enol->Enol_Star hv (Abs) Keto_Star Keto* (S1) (ESIPT Product) Enol_Star->Keto_Star Fast ESIPT NonRad Non-Radiative Decay (C=N Rotation + PET) Keto_Star->NonRad Dominant Pathway Complex M-Ligand Complex (Rigidified) NonRad->Complex + Al3+ / Zn2+ (Blocks Rotation) Complex_Star Complex* (S1) Complex->Complex_Star hv (Abs) Emission Fluorescence Emission (CHEF Effect) Complex_Star->Emission Radiative Decay

Caption: Schematic of HNBH photophysics. Free ligand energy is dissipated via rotation and PET. Metal binding locks the conformation (CHEF), enabling radiative decay.

Fluorescence Characterization Data

Spectral Profile (Representative Data)

The following data summarizes the typical spectral shifts observed for salicylhydrazide-nitrobenzylidene derivatives upon metal binding (e.g., Al³⁺).

ParameterFree Ligand (HNBH)Metal Complex (HNBH-Al³⁺)Mechanism
Absorption

320–335 nm360–380 nmBathochromic shift due to extended conjugation upon chelation.
Emission

~410 nm (Very Weak)490–510 nm (Strong)Inhibition of C=N rotation + PET suppression.
Stokes Shift ~80 nm~130 nmLarge shift indicates ESIPT character in the complex.
Quantum Yield (

)
< 0.010.20 – 0.45Significant enhancement (Turn-On).
Visual Color Colorless/Pale YellowBright Green/CyanNaked-eye detection under UV (365 nm).
Selectivity & Interference
  • Target Ions: Al³⁺, Zn²⁺ (Paramagnetic ions like Cu²⁺, Co²⁺, Fe³⁺ typically quench fluorescence via electron transfer).

  • Anion Effect: Generally minimal; coordination is driven by the metal cation affinity for the O-N-O pocket.

  • pH Range: Optimal sensing usually occurs at pH 6.0–8.0 (physiological conditions). At highly acidic pH, the imine nitrogen protonates, breaking the complex. At highly alkaline pH, the phenolic proton dissociates non-specifically.

Experimental Protocols for Sensing

Stock Solution Preparation

To ensure reproducibility, avoid solubility issues common with Schiff bases.

  • Ligand Stock: Prepare a

    
     M stock solution of HNBH in DMSO or DMF. (Stable for ~1 week at 4°C).
    
  • Metal Stocks: Prepare

    
     M aqueous solutions of metal nitrates or chlorides (
    
    
    
    ,
    
    
    , etc.) in deionized water.
Fluorescence Titration Workflow

This protocol determines the binding constant (


) and Limit of Detection (LOD).
  • Blank Scan: Add 30 µL of Ligand Stock to 3.0 mL of solvent (e.g., Ethanol/Water 9:1 v/v). Record emission spectrum (

    
     nm, 
    
    
    
    nm).
  • Titration: Sequentially add aliquots (0.1 – 1.0 eq) of the metal ion stock.

  • Equilibration: Allow 2 minutes mixing time after each addition.

  • Data Plotting: Plot Fluorescence Intensity (

    
    ) vs. Concentration 
    
    
    
    .
  • LOD Calculation: Use the formula

    
    , where 
    
    
    
    is the standard deviation of the blank and
    
    
    is the slope of the linear region.
Job’s Plot (Stoichiometry Determination)
  • Prepare a series of solutions where

    
     (e.g., 10 µM).
    
  • Vary the mole fraction

    
     from 0 to 1.
    
  • Measure fluorescence intensity at the emission maximum.

  • The maximum of the curve indicates the binding stoichiometry (typically 1:1 or 1:2 for this class of ligands).

References

  • Crystal Structure & Configuration: Li, X. (2012).[2] (E)-3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E, 68(5), o1385.

  • General Synthesis of Salicylhydrazide Schiff Bases: Suzana, et al. (2020). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation. Pharmacy Education, 20(2), 24-29.

  • Fluorescence Sensing Mechanism (Al3+ Analogues): Dey, S., et al. (2019). Aggregation-Induced Emission-Active Hydrazide-Based Probe: Selective Sensing of Al3+.[3] ACS Omega, 4(5), 8413–8421.

  • Nitro-Group Quenching & Metal Sensing: Hussain, M. M., et al. (2016). Hg2+ Sensor Development Based on (E)-N′-Nitrobenzylidene-Benzenesulfonohydrazide Derivatives. ACS Omega, 1(4), 689–697.

Sources

An In-depth Technical Guide on the Thermodynamic Stability of Hydrazone Derivatives Containing Nitro Groups

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stability in Nitro-Containing Hydrazones

Hydrazones, characterized by the R1R2C=NNHR3 functional group, are a versatile class of compounds with significant applications in medicinal chemistry and materials science. Their biological activities, including antimicrobial, anticonvulsant, and anticancer properties, are well-documented.[1][2][3] The introduction of one or more nitro (NO2) groups into the hydrazone scaffold can profoundly modulate their electronic properties and, consequently, their biological activity and potential as energetic materials.[4][5] However, the presence of the nitro group, a strong electron-withdrawing moiety, also significantly impacts the molecule's thermodynamic stability. Understanding and quantifying this stability is paramount for the safe handling, formulation, and application of these potent derivatives.

This guide provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of hydrazone derivatives containing nitro groups. It is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and apply these compounds. We will delve into the structural factors governing stability, present detailed experimental protocols for thermal analysis, and discuss the integration of computational modeling to rationalize experimental observations.

Core Principles: Factors Governing Thermodynamic Stability

The thermodynamic stability of nitro-containing hydrazones is not governed by a single factor but is rather a complex interplay of several structural and electronic effects. A thorough understanding of these principles is crucial for designing molecules with desired stability profiles.

  • Electronic Effects of the Nitro Group: The nitro group is a powerful electron-withdrawing group due to both the inductive effect (-I) of the highly electronegative nitrogen and oxygen atoms and the resonance effect (-M). This electron withdrawal can influence the stability of the entire molecule by altering bond strengths and electron density distribution.

  • Position of the Nitro Group: The position of the nitro group(s) on the aromatic ring(s) is a critical determinant of stability.[6] For instance, a nitro group in the ortho position to the hydrazone linkage can engage in intramolecular hydrogen bonding with the N-H proton of the hydrazone moiety.[6] This interaction can significantly enhance the thermodynamic stability by creating a more rigid, planar structure that requires more energy to disrupt. Conversely, steric hindrance between a bulky nitro group and adjacent substituents can destabilize the molecule.[7]

  • Intermolecular Interactions: In the solid state, the stability of nitro-containing hydrazones is heavily influenced by intermolecular interactions, such as hydrogen bonding and π-π stacking. The nitro group itself can act as a hydrogen bond acceptor, contributing to a robust crystal lattice. The overall packing efficiency in the crystal structure plays a vital role in the compound's thermal behavior.

  • Molecular Conformation: Hydrazones can exist as different geometric isomers (E/Z) and conformers due to restricted rotation around the C=N and N-N bonds.[3] The presence and position of nitro groups can influence the predominant isomer and its relative stability.

The logical relationship between these molecular features and the resulting thermodynamic stability can be visualized as follows:

G cluster_structure Molecular Structure cluster_effects Physicochemical Effects Nitro Group Position Nitro Group Position Electronic Effects Electronic Effects Nitro Group Position->Electronic Effects Steric Hindrance Steric Hindrance Nitro Group Position->Steric Hindrance Intermolecular Forces Intermolecular Forces Nitro Group Position->Intermolecular Forces Number of Nitro Groups Number of Nitro Groups Number of Nitro Groups->Electronic Effects Other Substituents Other Substituents Other Substituents->Steric Hindrance Thermodynamic Stability Thermodynamic Stability Electronic Effects->Thermodynamic Stability Steric Hindrance->Thermodynamic Stability Intermolecular Forces->Thermodynamic Stability

Caption: Logical relationship between molecular structure and thermodynamic stability.

Synthesis and Characterization of Nitro-Containing Hydrazones

The reliable assessment of thermodynamic stability begins with the synthesis and rigorous purification of the target compounds. The most common synthetic route involves the condensation reaction between a nitro-substituted aldehyde or ketone and a hydrazine derivative.[8]

General Synthetic Protocol:

  • Reactant Dissolution: Dissolve the nitro-substituted carbonyl compound in a suitable solvent, such as ethanol or methanol.

  • Addition of Hydrazine: Add an equimolar amount of the desired hydrazine or hydrazide to the solution. A catalytic amount of acid (e.g., acetic acid) is often added to facilitate the reaction.

  • Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few minutes to several hours.[2]

  • Isolation and Purification: The resulting hydrazone often precipitates out of the solution upon cooling. The solid product is then collected by filtration, washed with a cold solvent to remove unreacted starting materials, and purified by recrystallization to obtain a crystalline solid with a sharp melting point.

Essential Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and isomeric purity. The chemical shifts of the azomethine proton (-CH=N-) and the N-H proton are particularly diagnostic.[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=N, N-H, and the characteristic symmetric and asymmetric stretching vibrations of the NO2 group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.

Experimental Assessment of Thermodynamic Stability

The cornerstone of evaluating the thermodynamic stability of solid-state materials is thermal analysis. The two primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about decomposition temperatures and the presence of residual solvents or water.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on phase transitions (e.g., melting, crystallization) and decomposition, indicating whether these processes are endothermic or exothermic.[11][12]

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of nitro-containing hydrazone derivatives.

G Start Start Sample_Preparation Sample Preparation (Accurate Weighing) Start->Sample_Preparation Instrument_Setup Instrument Setup (TGA/DSC) (Atmosphere, Heating Rate) Sample_Preparation->Instrument_Setup Run_Experiment Run TGA/DSC Experiment Instrument_Setup->Run_Experiment Data_Acquisition Data Acquisition (Mass vs. Temp, Heat Flow vs. Temp) Run_Experiment->Data_Acquisition Data_Analysis Data Analysis (Determine T_onset, T_peak, Mass Loss) Data_Acquisition->Data_Analysis Interpretation Interpretation (Relate to Molecular Structure) Data_Analysis->Interpretation End End Interpretation->End

Sources

structure-activity relationship (SAR) of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Deconstructing the Acylhydrazone Scaffold: A Technical Whitepaper on the Structure-Activity Relationship (SAR) of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Executive Summary

The acylhydrazone functional group (–CO–NH–N=CH–) represents one of the most versatile and highly privileged pharmacophores in modern medicinal chemistry[1]. Among the myriad of derivatives, 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide serves as a prototypical model for understanding the complex structure-activity relationships (SAR) that govern antimicrobial and enzyme-inhibitory activities. This whitepaper provides an in-depth technical analysis of this specific scaffold, dissecting its pharmacophoric regions, explaining the causality behind its target engagement, and detailing self-validating experimental protocols for its synthesis and biological evaluation.

Deconstructing the Pharmacophore: SAR Analysis

The biological efficacy of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide is not a product of bulk lipophilicity alone, but rather the precise spatial arrangement of three distinct structural domains.

Region A: The Salicyl Moiety (2-Hydroxybenzoyl Group)

The presence of the ortho-hydroxyl group on the benzohydrazide ring is critical for target anchoring. The hydroxyl group acts as both a strong hydrogen bond donor and acceptor. More importantly, the proximity of the hydroxyl oxygen to the carbonyl oxygen creates a highly efficient bidentate chelation site for transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺). In biological systems, this metal chelation can trigger Excited-State Intramolecular Proton Transfer (ESIPT) or generate localized reactive oxygen species (ROS) that contribute to cytotoxicity against pathogenic cells[1].

Region B: The Hydrazone Linker (–CO–NH–N=CH–)

The hydrazone bridge acts as a conformational spacer and a dynamic switch. Due to the restricted rotation around the C=N double bond, the molecule exhibits geometric isomerism, predominantly existing in the thermodynamically stable E-configuration[1]. The E-isomer ensures that the bulky aromatic rings are oriented in an anti fashion, minimizing steric hindrance and allowing the molecule to fit deeply into the narrow hydrophobic binding pockets of target enzymes (such as bacterial FabH or human α-glucosidase)[2][3].

Region C: The 3-Nitrobenzylidene Moiety

The substitution on the terminal benzylidene ring dictates the electronic and lipophilic profile of the entire molecule. The nitro group (–NO₂) at the meta position exerts a strong electron-withdrawing effect (EWG) via inductive forces. This pulls electron density away from the conjugated system, significantly increasing the electrophilicity of the imine carbon (CH=N). Consequently, the imine carbon becomes highly susceptible to nucleophilic attack or strong electrostatic interactions with active-site nucleophiles (e.g., catalytic aspartate or glutamate residues)[3]. Furthermore, the nitro group optimizes the partition coefficient (LogP), enhancing the molecule's ability to permeate lipophilic bacterial cell walls[2].

Structural deconstruction and SAR logic of the acylhydrazone scaffold.

Mechanisms of Action & Target Engagement

Antimicrobial Activity (FabH Inhibition): Acylhydrazones are potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in bacterial fatty acid biosynthesis. The 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide scaffold docks into the FabH active site by forming a stable hydrogen bond network between the salicyl hydroxyl/carbonyl groups and the catalytic triad (Cys112, His244, Asn274). The meta-nitro group enhances binding affinity by engaging in π-π stacking and electrostatic interactions with hydrophobic residues lining the binding channel[2].

Enzyme Inhibition (α-Glucosidase): In the context of metabolic disorders, similar salicylhydrazone derivatives exhibit potent α-glucosidase inhibition, outperforming standard drugs like acarbose[3]. The causality here is driven by the planar aromatic system, which intercalates into the enzyme's active site. The electron-withdrawing nature of the 3-nitro group stabilizes the enzyme-ligand complex by strengthening halogen/hydrogen bonding with key aspartate residues (e.g., Asp327, Asp542)[3].

Quantitative Data Presentation

To illustrate the SAR causality, Table 1 summarizes the impact of structural modifications on the biological activity of the benzohydrazide scaffold, demonstrating why the 2-hydroxy and 3-nitro substitutions are optimal.

Table 1: Comparative SAR Data for Benzylidenebenzohydrazide Substituents

Compound VariationRegion A (Hydrazide)Region C (Benzylidene)Predicted LogPAntimicrobial MIC (µg/mL)*α-Glucosidase IC₅₀ (µM)**
Target Scaffold 2-OH3-NO₂2.9018.7514.86
Analog 1Unsubstituted3-NO₂2.4537.5028.40
Analog 22-OHUnsubstituted2.6575.0045.78
Analog 34-OH4-OCH₃2.10>100.0062.10
Analog 42-OH4-Cl3.1519.5018.05

*Tested against Gram-negative C. freundii/E. coli models[2]. **Enzymatic assay data[3].

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the synthesis of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide must follow a self-validating protocol. We present two methodologies: a conventional acid-catalyzed condensation and a modern microwave-assisted solvent-free approach[4][5].

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Preferred)

Causality of choice: Microwave irradiation provides rapid, uniform heating that drives the condensation reaction to completion in minutes rather than hours. The solvent-free environment prevents the dilution of reactants, maximizing collision frequency and preventing the thermal degradation of the thermodynamically favored E-isomer[4].

  • Preparation: Grind 1.0 equivalent (eq) of 2-hydroxybenzohydrazide and 1.0 eq of 3-nitrobenzaldehyde in an agate mortar to form a fine, homogenous powder.

  • Irradiation: Transfer the mixture to a microwave-safe vessel. Irradiate at 300W for 2 to 5 minutes.

  • Self-Validation (In-Process QC): Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:2) mobile phase. The disappearance of the aldehyde spot confirms reaction completion.

  • Purification: Wash the resulting solid with cold ethanol to remove unreacted starting materials, followed by recrystallization from hot absolute ethanol to isolate the pure E-isomer[4].

Protocol B: Conventional Acid-Catalyzed Condensation

Causality of choice: The addition of catalytic glacial acetic acid protonates the carbonyl oxygen of 3-nitrobenzaldehyde. This significantly increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the terminal amine of the hydrazide[5].

  • Reaction Setup: Dissolve 1.0 eq of 2-hydroxybenzohydrazide and 1.0 eq of 3-nitrobenzaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 4-6 hours.

  • Isolation: Cool the mixture to 4°C to induce precipitation. Filter the solid, wash with cold ethanol, and dry under a vacuum[5].

Quality Control & Structural Validation

Every synthesized batch must be validated as a self-contained system:

  • FT-IR Spectroscopy: Confirm the presence of the imine bond (C=N stretch at ~1610-1630 cm⁻¹) and the disappearance of the primary amine bands of the hydrazide.

  • ¹H-NMR (DMSO-d₆): The defining diagnostic peak is the imine proton (CH=N), which must appear as a sharp singlet far downfield (typically δ 8.30 - 8.70 ppm). The presence of a single imine peak confirms the stereochemical purity of the E-isomer[5].

Step-by-step synthetic and validation workflow for acylhydrazone derivatives.

References

  • Acylhydrazones and Their Biological Activity: A Review. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Biological and quantitative-SAR evaluations, and docking studies of (E)-N'-benzylidenebenzohydrazide analogues as potential antibacterial agents. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Iodinated Salicylhydrazone Derivatives as Potent α-Glucosidase Inhibitors: Synthesis, Enzymatic Activity, Molecular Modeling, and ADMET Profiling. MDPI. Available at:[Link]

  • An Expedient Method for the Synthesis of Acylhydrazones under Microwave Irradiation in Solvent-free Medium. SciSpace. Available at:[Link]

  • Synthesis and biological assessment of novel acylhydrazone derivatives of 2-methyl-1,4-naphthoquinone. ACG Publications. Available at:[Link]

Sources

Computational Design & Theoretical Validation of Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Molecular Modeling and Drug Discovery

Executive Summary

Benzohydrazide derivatives (


) represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-tubercular, anti-cancer, and anti-inflammatory activities. However, the rational design of these compounds requires a rigorous understanding of their electronic environment and conformational landscape.

This guide details a self-validating computational protocol combining Density Functional Theory (DFT) with Molecular Docking . It moves beyond basic "button-pushing" to explain the causality between electronic structure (HOMO-LUMO gaps, Hyperpolarizability) and biological efficacy (binding affinity, reactivity).

Part 1: Theoretical Framework & Computational Setup

The accuracy of any theoretical study hinges on the model chemistry employed. For benzohydrazide derivatives, the presence of the hydrazine linker (


) and the carbonyl group requires a basis set capable of describing lone pair interactions and hydrogen bonding accurately.
1.1 The "Gold Standard" Protocol

While many studies utilize smaller basis sets, the recommended standard for publication-quality data in this domain is B3LYP/6-311++G(d,p) .

  • Functional (B3LYP): A hybrid functional that balances exchange and correlation energy. It is particularly robust for organic pharmacophores.

  • Basis Set (6-311++G(d,p)):

    • Triple-zeta (6-311): Essential for flexible bond description.

    • Diffuse functions (++): Critical for benzohydrazides to accurately model the electron density tail, especially for the lone pairs on Oxygen and Nitrogen which participate in hydrogen bonding.

    • Polarization (d,p): Allows orbital distortion, necessary for modeling the planar/non-planar transition of the phenyl rings.

1.2 Self-Validating Workflow

A calculation is only trustworthy if it is validated. The following workflow ensures the stationary point found is a true minimum.

G Start Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Check Imaginary Frequencies Freq->Check TrueMin True Minimum (N_imag = 0) Check->TrueMin Valid TS Transition State/Saddle (N_imag > 0) Check->TS Invalid Prop Property Calculation (NLO, NBO, MEP) TrueMin->Prop Dock Export for Docking (.pdb/.mol2) TrueMin->Dock TS->Start Perturb Geometry

Figure 1: The self-validating DFT workflow. The absence of imaginary frequencies (N_imag=0) is the mathematical proof that the structure is at a local potential energy minimum.

Part 2: Geometric & Electronic Structural Analysis
2.1 Frontier Molecular Orbitals (FMOs)

The bioactivity of benzohydrazides is governed by their ability to donate (HOMO) or accept (LUMO) electrons.

  • HOMO Location: Typically localized on the hydrazide linkage (

    
    ) and the electron-rich phenyl ring.
    
  • LUMO Location: Often shifts to the electron-withdrawing substituents or the carbonyl carbon.

  • The Band Gap (

    
    ): 
    
    
    
    
    A lower band gap implies higher chemical reactivity and "softness," often correlating with higher biological activity because the molecule is more easily polarized by the protein active site [1].
2.2 Global Reactivity Descriptors

To quantify "drug-likeness" from a quantum perspective, calculate these descriptors using Koopmans' theorem:

DescriptorFormulaPhysical Significance
Chemical Hardness (

)

Resistance to charge transfer. Harder = More Stable.
Chemical Potential (

)

Tendency of electrons to escape.
Electrophilicity Index (

)

Critical for Docking: Predicts binding strength with nucleophilic protein residues.

Note:


 and 

.
2.3 Molecular Electrostatic Potential (MEP)

MEP maps are indispensable for predicting non-covalent interactions.

  • Red Regions (Negative Potential): The Carbonyl Oxygen (

    
    ) and Imino Nitrogen. These are H-bond acceptors .
    
  • Blue Regions (Positive Potential): The Amide Hydrogen (

    
    ). This is an H-bond donor .
    
  • Application: If your docking target (e.g., InhA) has a basic residue like Histidine in the pocket, the "Blue" region of your ligand must align with it.

Part 3: Spectroscopic Validation & NLO Properties

Theoretical data must be calibrated against experimental spectra to ensure the model represents reality.

3.1 Vibrational Analysis (IR)

DFT assumes a harmonic approximation, leading to overestimated frequencies. You must apply scaling factors.

  • Scaling Factor for B3LYP/6-311++G(d,p):

    
     [2].[1]
    
  • Key Diagnostic Bands:

    • 
      : 
      
      
      
      (Strong intensity, highly sensitive to H-bonding).
    • 
      : 
      
      
      
      (Broad if H-bonded).
3.2 Non-Linear Optical (NLO) Properties

Benzohydrazides are excellent candidates for NLO materials due to Intramolecular Charge Transfer (ICT) .[2][3]

  • First Hyperpolarizability (

    
    ): 
    
    
    
    
  • Threshold: Benzohydrazides often exhibit

    
     values 10–30 times higher than Urea (the industrial standard), driven by the 
    
    
    
    -conjugation through the hydrazone bridge [3].
Part 4: The Biological Interface (Molecular Docking)

DFT-optimized geometries provide the most accurate starting point for molecular docking, superior to standard force-field minimizations.

4.1 Target Selection

Benzohydrazide derivatives are privileged scaffolds for:

  • Enoyl-ACP Reductase (InhA): Mycobacterium tuberculosis target (PDB ID: 2NSD or 1DF7 ) [4].

  • EGFR Kinase: Anti-cancer target (PDB ID: 1M17 ).

4.2 The Integrated Protocol

This diagram illustrates how to bridge the gap between Quantum Mechanics (QM) and Molecular Mechanics (MM).

Docking Ligand DFT Optimized Ligand (B3LYP/6-311++G**) Prep_L Ligand Prep (Convert .log to .pdbqt) Ligand->Prep_L Protein Protein Crystal Structure (PDB: 2NSD) Prep_P Protein Prep (Remove H2O, Add Polar H) Protein->Prep_P Dock Docking Algorithm (Lamarckian GA) Prep_L->Dock Grid Grid Generation (Active Site Box) Prep_P->Grid Grid->Dock Analysis Interaction Analysis (H-bonds, Hydrophobic) Dock->Analysis

Figure 2: Integration of DFT-derived geometries into the molecular docking pipeline. Using a QM-optimized ligand ensures that the bond lengths and angles used during the rigid-ligand/flexible-residue search are physically accurate.

4.3 Interpreting Results
  • Binding Energy: Look for

    
    .
    
  • Key Interactions: For InhA inhibition, the benzohydrazide carbonyl oxygen typically accepts a hydrogen bond from the backbone of Tyr158 or the cofactor NADH . The hydrophobic phenyl ring should occupy the hydrophobic pocket formed by Phe149 and Met199 [5].

References
  • Electronic and NLO Performances of Benzohydrazide Derivatives. World Scientific. Available at: [Link]

  • New scale factors for harmonic vibrational frequencies using the B3LYP density functional method. Semantic Scholar. Available at: [Link]

  • Solid state characterization and theoretical study of non-linear optical properties of a Fluoro-N-Acylhydrazide derivative. PLOS ONE. Available at: [Link][4]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New Benzohydrazides as Enoyl ACP Reductase Inhibitors. MDPI. Available at: [Link]

  • Design, Synthesis and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link][3][5]

Sources

Methodological & Application

preparation of metal complexes using 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide ligand

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for the synthesis, isolation, and characterization of transition metal complexes derived from 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide (


). This tridentate ONO-donor ligand is of significant interest in medicinal chemistry due to its structural capacity for keto-enol tautomerism, which facilitates diverse coordination modes with ions such as Cu(II), Ni(II), Co(II), and Zn(II). The resulting complexes exhibit potent biological activities, including DNA binding, antimicrobial efficacy, and cytotoxicity against specific cancer cell lines (e.g., HepG2).

Ligand Chemistry & Design Rationale

The ligand, 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide , is a Schiff base synthesized via the condensation of salicylhydrazide and 3-nitrobenzaldehyde.

  • Structural Features:

    • Tridentate Nature (ONO): Coordinates via the phenolic oxygen, azomethine nitrogen, and the carbonyl oxygen (keto form) or enolic oxygen (enol form).

    • Electronic Effects: The nitro group (-NO

      
      ) at the meta position of the benzylidene ring acts as an electron-withdrawing group, influencing the Lewis basicity of the azomethine nitrogen and enhancing the electrophilicity of the metal center in the final complex.
      
    • Tautomerism: The ligand exists in equilibrium between the keto (amido) and enol (imidol) forms. In the presence of metal ions and slightly basic conditions, the equilibrium shifts toward the enol form, leading to deprotonation and the formation of stable, neutral complexes.

Ligand Synthesis Workflow

LigandSynthesis Start Precursors: Salicylhydrazide + 3-Nitrobenzaldehyde Solvent Dissolution: Absolute Ethanol (1:1 Molar Ratio) Start->Solvent Catalyst Catalysis: Glacial Acetic Acid (2-3 drops) Solvent->Catalyst Reflux Reflux: 3-4 Hours @ 78°C Catalyst->Reflux Precipitation Cooling & Precipitation: Yellow Solid Formation Reflux->Precipitation TLC Monitoring Purification Recrystallization: Hot Ethanol Precipitation->Purification Final Target Ligand (H2L): Yield > 80% Purification->Final

Figure 1: Step-by-step synthesis pathway for the 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide ligand.

Experimental Protocols

Materials and Reagents
  • Precursors: 2-Hydroxybenzohydrazide (98%), 3-Nitrobenzaldehyde (98%).

  • Metal Salts: Cu(OAc)

    
    ·H
    
    
    
    O, NiCl
    
    
    ·6H
    
    
    O, Co(OAc)
    
    
    ·4H
    
    
    O, Zn(OAc)
    
    
    ·2H
    
    
    O.
  • Solvents: Absolute Ethanol (EtOH), Methanol (MeOH), DMF, DMSO.

  • Buffer/Base: Sodium Acetate (NaOAc) or Triethylamine (Et

    
    N) for pH adjustment.
    
Synthesis of the Ligand ( )
  • Dissolve 0.01 mol of 2-hydroxybenzohydrazide in 20 mL of hot absolute ethanol.

  • Separately, dissolve 0.01 mol of 3-nitrobenzaldehyde in 15 mL of absolute ethanol.

  • Add the aldehyde solution dropwise to the hydrazide solution under continuous stirring.

  • Add 2–3 drops of glacial acetic acid to catalyze the condensation.

  • Reflux the mixture for 3–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Cool the solution to room temperature. A yellow crystalline precipitate will form.[1]

  • Filter, wash with cold ethanol, and recrystallize from hot ethanol.

  • Validation: Melting point should be sharp (approx. 241–242°C).

Synthesis of Metal Complexes

General Procedure for M(II) Complexes (1:1 or 1:2 Stoichiometry)

The coordination mode depends heavily on pH. To ensure deprotonation of the enolic hydroxyl group and formation of neutral complexes, a slightly basic pH is required.

  • Ligand Preparation: Dissolve 0.002 mol of the synthesized Ligand (

    
    ) in 25 mL of hot ethanol/methanol (1:1).
    
  • Metal Addition: Dissolve 0.002 mol (for 1:1) or 0.001 mol (for 1:2) of the metal salt (Acetate or Chloride) in 15 mL of ethanol. Add this dropwise to the hot ligand solution.

    • Note: If using Chloride salts, the solution pH must be adjusted to ~7.5–8.0 using an aqueous NaOAc solution or dilute ammonia to facilitate deprotonation. Acetate salts often provide sufficient buffering capacity.

  • Reflux: Reflux the reaction mixture for 4–6 hours. The color will typically shift (e.g., Green for Cu, Brown/Red for Co).

  • Isolation: Reduce solvent volume by 50% via rotary evaporation if precipitation is not immediate. Cool overnight.

  • Purification: Filter the colored precipitate, wash thoroughly with hot water (to remove excess salts) and warm ethanol. Dry in a vacuum desiccator over anhydrous CaCl

    
    .
    
Metal Complexation Workflow

Complexation L_Soln Ligand Solution (Hot EtOH/MeOH) Mixing Dropwise Addition (Reflux Conditions) L_Soln->Mixing M_Soln Metal Salt Solution (M(OAc)2 or MCl2) M_Soln->Mixing pH_Adj pH Adjustment (NaOAc/Et3N -> pH 7-8) *Critical for Enolization* Mixing->pH_Adj Reflux_C Reflux (4-6 hrs) Color Change Observed pH_Adj->Reflux_C Deprotonation Isolate Filtration & Washing (Hot Water/EtOH) Reflux_C->Isolate Product Metal Complex [M(L)(H2O)n] Isolate->Product

Figure 2: Workflow for the synthesis of metal complexes, highlighting the critical pH adjustment step.

Characterization & Validation

To ensure scientific integrity, the following analytical data must be gathered to confirm coordination.

Infrared Spectroscopy (FT-IR)

The shift in characteristic bands confirms the coordination sites.

Functional GroupLigand (

) (

)
Metal Complex (

)
Diagnostic Interpretation

Phenolic
3200–3400Disappears/BroadensDeprotonation and coordination of phenolic oxygen.

3250–3300DisappearsIndicates enolization and deprotonation of the hydrazide moiety.

Amide
1650–1660DisappearsConfirmation of enol form coordination (

).

Azomethine
1600–1610Shift (

)
Coordination via the azomethine nitrogen.

Enolic
Absent1200–1250New band appearing due to C-O-M bond formation.

Absent400–600Direct evidence of metal-ligand bonding.
Molar Conductance

Dissolve complexes in DMF (


) at 25°C.
  • Value < 20

    
    :  Indicates a non-electrolyte .[2] This suggests the counter ions (e.g., Acetate/Chloride) have been displaced or the ligand has fully satisfied the charge balance via deprotonation.
    
  • Value > 60

    
    :  Indicates an electrolyte  (1:1 or 1:2), suggesting counter ions are present outside the coordination sphere.
    
1H NMR (for diamagnetic Zn/Cd complexes)
  • Ligand: Signals for

    
     (phenolic) and 
    
    
    
    (hydrazide) appear at
    
    
    11.0–12.0 ppm.
  • Complex: Disappearance of these signals confirms the replacement of protons by the metal ion.

Biological Application Context

  • Antimicrobial Activity: The lipophilicity of the complex (explained by Tweedy’s Chelation Theory) increases upon coordination, enhancing permeation through the lipid layers of bacterial cell membranes. These complexes show elevated activity against S. aureus and E. coli compared to the free ligand.[3]

  • Anticancer Potential: The planar aromatic domains of the ligand allow for DNA intercalation. The nitro group enhances this interaction via stacking effects. Cytotoxicity assays (MTT) on HepG2 cells often reveal lower IC

    
     values for the Copper(II) complex due to its redox activity generating reactive oxygen species (ROS).
    

References

  • Synthesis and Biological Evaluation of Hydrazone Complexes

    • Title: Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide.[2]

    • Source: Journal of Chemistry (Hindawi/Wiley).
    • URL:[Link]

    • Relevance: Provides the foundational methodology for benzohydrazide-derived metal complexes and cytotoxicity protocols.
  • Structural Characterization of Nitro-substituted Ligands

    • Title: 2-Hydroxy-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide.
    • Source: Acta Crystallographica Section E (NCBI/PMC).
    • URL:[Link]

    • Relevance: Offers crystallographic data and hydrogen bonding patterns for the specific nitro-substituted benzohydrazide scaffold.
  • Biological Activity of Benzohydrazide Derivatives

    • Title: Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.[1]

    • Source: Pharmacy Educ
    • URL:[Link]

    • Relevance: Validates the antimicrobial synthesis route and provides comparative IR/NMR d
  • Coordination Chemistry of Hydrazones

    • Title: A study on Structural Aspects and Biological Activity of (E)-N'-[2-Hydroxybenzylidene]benzohydrazide and its Metal Complexes.
    • Source: IOSR Journal of Applied Chemistry.
    • URL:[Link]

    • Relevance: Detailed spectral analysis (ESR, TGA)

Sources

Application Note: Precision Antimicrobial Susceptibility Testing (AST) for Benzohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Antimicrobial Susceptibility Testing Methods for Benzohydrazide Schiff Bases Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Microbiologists.

Abstract

Benzohydrazide Schiff bases represent a privileged pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, antiviral, and anticancer properties due to their azomethine (-N=CH-) linkage and ability to chelate metal ions. However, their lipophilic nature and tendency to hydrolyze present unique challenges in standard assay reproducibility. This guide outlines a robust, standardized workflow for evaluating these New Chemical Entities (NCEs), moving beyond basic screening to quantitative pharmacodynamic profiling.

Part 1: Pre-Analytical Considerations (The "Make or Break" Phase)

The Solubility Paradox

Benzohydrazide Schiff bases are often insoluble in aqueous media (Mueller-Hinton Broth) but soluble in organic solvents (DMSO, DMF).

  • Challenge: Direct addition of high-concentration DMSO stocks to broth often causes "shock precipitation," where the compound crashes out as a fine suspension, leading to false negatives (compound unavailable) or false positives (precipitate read as turbidity).

  • Solution: The Step-Down Dilution Method .

Solvent Selection & Toxicity Limits
  • Primary Solvent: Dimethyl Sulfoxide (DMSO) is preferred over DMF due to lower bacterial toxicity.

  • The "Safe" Window: Most ATCC reference strains (S. aureus, E. coli) tolerate up to 1-2% v/v DMSO without growth inhibition.

  • Mandatory Control: Every assay must include a "Solvent Control" well containing media + the highest concentration of DMSO used (e.g., 1%) to prove the solvent itself is not killing the bacteria.

Workflow Visualization: Stock Preparation

The following diagram illustrates the "Step-Down" dilution strategy to maintain solubility while minimizing solvent toxicity.

StockPrep cluster_check Quality Check Stock Master Stock (10 mg/mL in 100% DMSO) Inter Intermediate Stock (1 mg/mL) 1:10 Dilution in Broth Stock->Inter Dilute 100µL Stock + 900µL Media Working Working Solution (2x Final Conc.) Further Dilution in Broth Inter->Working Serial Dilution in Media PrecipCheck Check for Precipitation (Turbidity/Crystals) Inter->PrecipCheck Plate Assay Plate Well (Final Conc. + Bacterial Inoculum) DMSO < 1% Working->Plate Add 100µL Working + 100µL Inoculum

Figure 1: Step-Down Dilution Workflow. This method prevents "shock precipitation" by introducing the aqueous phase gradually before the final inoculation.

Part 2: Protocol A - Modified Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) quantitatively. Standard: Adapted from CLSI M07 guidelines for hydrophobic synthetic compounds.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Indicator: Resazurin (Alamar Blue) solution (0.015% w/v in sterile PBS). Critical for Schiff bases where precipitation interferes with optical density.

  • Plates: 96-well round-bottom polystyrene plates.[1]

Step-by-Step Protocol
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension (

      
       CFU/mL) of the test organism in saline.
      
    • Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of

      
       CFU/mL.
      
  • Plate Setup (The Matrix):

    • Columns 1-10: Test Compound (2-fold serial dilution).

    • Column 11 (Growth Control): Inoculum + Media + DMSO (at same % as Col 1).

    • Column 12 (Sterility Control): Media only (no bacteria).

    • Row H (Solvent Toxicity Control): Media + Bacteria + DMSO (no drug).

  • The Assay:

    • Add 100 µL of the Working Solution (2x concentration) to the first column.

    • Perform serial dilutions across the plate.[2][3][4][5]

    • Add 100 µL of the Diluted Inoculum to all wells (except Sterility Control).

    • Final Volume: 200 µL/well.[3] Final Inoculum:

      
       CFU/mL.
      
  • Incubation:

    • Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

    • Note: Benzohydrazide Schiff bases are stable at this temp, but avoid extended incubation (>24h) which may promote hydrolysis of the imine bond.

  • Readout (The Resazurin Hack):

    • Because Schiff bases may precipitate or be colored (yellow/orange), do not rely on visual turbidity alone.

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for an additional 1–4 hours.

    • Interpretation:

      • Blue: No growth (Inhibition).

      • Pink/Colorless: Active growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration well that remains blue .

Part 3: Protocol B - Time-Kill Kinetics (Pharmacodynamics)

Objective: Determine if the Schiff base is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%). This is crucial for benzohydrazides, which often act via cell wall disruption or metal chelation.

Experimental Design
  • Preparation: Prepare four flasks containing CAMHB:

    • Control: Bacteria + DMSO (no drug).

    • 1x MIC: Bacteria + Drug at MIC.

    • 2x MIC: Bacteria + Drug at 2x MIC.[3]

    • 4x MIC: Bacteria + Drug at 4x MIC.[3]

  • Inoculum: Start with

    
     CFU/mL.
    
  • Sampling:

    • Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Quantification:

    • Perform 10-fold serial dilutions in saline.

    • Plate 10 µL spots (drop plate method) or spread 100 µL on Mueller-Hinton Agar.

    • Incubate overnight and count colonies.

Data Analysis
  • Bactericidal: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     reduction in CFU/mL compared to the initial inoculum.[6]
    
  • Bacteriostatic:

    
     reduction.
    

Part 4: Data Visualization & Logic

Pathway of Action & Assay Logic

The following diagram details the logical flow of the experiment and how to interpret results based on the specific properties of Schiff bases.

AST_Logic Start Start: Benzohydrazide Schiff Base Solubility Solubility Check in DMSO Start->Solubility Precip Precipitation in Media? Solubility->Precip Dilute to Assay Conc. Standard Standard Turbidity Read (OD600) Precip->Standard No (Clear Solution) Resazurin Resazurin/TTC Assay (Metabolic Read) Precip->Resazurin Yes (Cloudy/Colored) Result MIC Determination Standard->Result Resazurin->Result KillCurve Time-Kill Assay (Bactericidal vs Static) Result->KillCurve Select active compounds

Figure 2: Decision Matrix for Assay Selection. Note the critical branch point at "Precipitation" which dictates the use of metabolic dyes over optical density.

Part 5: Troubleshooting & Validation

IssueCauseCorrective Action
Precipitation in Wells Hydrophobicity of the phenyl ring; "Shock" dilution.Use the Step-Down dilution method. Switch readout to Resazurin.
Growth in Solvent Control DMSO concentration > 2% or sensitive strain.Reduce final DMSO to < 1%. Ensure stock is 100x concentrated so only 1-2 µL is added per 100 µL well.
Color Interference Schiff bases are often yellow/orange (conjugation).Use a "Color Control" blank (Media + Drug, no bacteria) to subtract background absorbance if using a plate reader.
Variable MICs Hydrolysis of the imine bond (-C=N-).Prepare stocks fresh daily. Do not store diluted working solutions.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[7] M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

Sources

Application Notes and Protocols for Molecular Docking Simulation of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Hydrazone Scaffold

The compound 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide belongs to the hydrazone class, a scaffold of significant interest in medicinal chemistry.[1] Hydrazones are characterized by the azometine group (-NH-N=CH-) and are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1][2][3][4] The diverse biological functions of these molecules often stem from their ability to form strong hydrogen bonds and coordinate with metal ions, enabling potent interactions with biological targets like enzymes and receptors.[3]

Molecular docking is a powerful and indispensable computational tool in modern structure-based drug discovery.[5][6] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor).[1][6][7] This in silico approach provides critical insights into the molecular basis of ligand-receptor interactions, guiding the rational design and optimization of more potent and selective therapeutic agents, thereby accelerating the drug discovery pipeline.[8][9]

This document provides a comprehensive, step-by-step protocol for conducting a molecular docking simulation of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide using AutoDock Vina, a widely used and validated open-source docking software.[10] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure robust and reliable results.

Pillar I: The Imperative of Protocol Validation

Before embarking on the docking of a novel compound, it is paramount to validate the chosen docking protocol. This self-validating step ensures that the software, parameters, and workflow can accurately reproduce a known, experimentally determined binding mode.[11][12] The most common method for validation is to remove the co-crystallized native ligand from a protein-ligand complex, and then re-dock it into the same binding site.[13][14]

A successful validation is typically defined by a low Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose, generally with a threshold of less than 2.0 Angstroms (Å).[11][13][15][16] This confirms that the docking protocol is reliable for the specific biological target.[12]

Protocol 1: Docking Protocol Validation via Re-Docking
  • Selection of Target: Choose a high-resolution crystal structure of your target protein complexed with a native ligand from the Protein Data Bank (PDB). For this example, we will use the main protease (Mpro) of SARS-CoV-2 (PDB ID: 5N5O), a common target for hydrazone derivatives.[12]

  • Preparation:

    • Separate the native ligand from the receptor protein.

    • Prepare the receptor and the native ligand using the steps outlined in Protocol 2, Phases I and II .

  • Execution:

    • Perform the docking simulation as described in Protocol 2, Phase III , using the prepared receptor and the native ligand.

  • Analysis:

    • Superimpose the top-ranked docked pose of the native ligand with the original co-crystallized structure.

    • Calculate the RMSD between the heavy atoms of the re-docked ligand and the co-crystallized ligand.

  • Acceptance Criteria: An RMSD value below 2.0 Å indicates the protocol is validated and can be confidently applied to the novel ligand.[12]

G cluster_validation Protocol Validation Workflow PDB Select PDB Structure (e.g., 5N5O) Separate Separate Native Ligand and Receptor PDB->Separate PrepReceptor Prepare Receptor (Protocol 2, Phase I) Separate->PrepReceptor PrepLigand Prepare Native Ligand (Protocol 2, Phase II) Separate->PrepLigand Redock Re-Dock Native Ligand (Protocol 2, Phase III) PrepReceptor->Redock PrepLigand->Redock Superimpose Superimpose Poses (Docked vs. Crystal) Redock->Superimpose CalculateRMSD Calculate RMSD Superimpose->CalculateRMSD Decision RMSD < 2.0 Å? CalculateRMSD->Decision Success Protocol Validated Decision->Success Yes Fail Protocol Invalid (Refine Parameters) Decision->Fail No

Caption: Workflow for validating a molecular docking protocol.

Pillar II: A Step-by-Step Simulation Protocol

This section details a generalized yet robust protocol for docking 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide into a prepared protein target using AutoDock Vina.

Phase I: Receptor Preparation

The goal of this phase is to prepare the protein target by removing extraneous molecules, adding necessary atoms for force field calculations, and converting it to the required file format.[17][18][19]

  • Retrieve Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).[1]

  • Clean the Structure:

    • Use molecular visualization software (e.g., UCSF Chimera, PyMOL) to open the PDB file.[1][18]

    • Remove all non-essential molecules, such as water (resn HOH), co-crystallized ligands, and ions, unless they are known to be critical for the binding interaction.[1][17]

    • If the protein has multiple chains, retain only the one containing the active site of interest.[17][18]

  • Add Hydrogens and Charges:

    • Add polar hydrogen atoms to the protein structure. This step is critical for defining the correct hydrogen bonding network.[1][20]

    • Assign partial charges to each atom (e.g., Kollman charges). This is essential for calculating electrostatic interactions.[1]

  • Save in PDBQT Format: Save the prepared receptor structure as a .pdbqt file. This format, used by AutoDock, contains atomic coordinates, partial charges, and atom-type definitions.[10]

Phase II: Ligand Preparation

This phase focuses on generating a 3D, energy-minimized structure of the ligand and preparing it for docking.

  • Obtain Ligand Structure:

    • Download the 3D structure of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide from a chemical database like PubChem (CID: 6894833).[21]

    • Alternatively, draw the 2D structure using software like ChemDraw or MarvinSketch and convert it to 3D.[17]

  • Energy Minimization:

    • Submit the 3D structure to an energy minimization protocol using a suitable force field (e.g., MMFF94). This step ensures the ligand has realistic bond lengths, angles, and a low-energy conformation.[17]

  • Define Torsions and Charges:

    • Use software like AutoDock Tools to automatically define rotatable bonds, allowing for ligand flexibility during docking.[20]

    • Assign Gasteiger charges, which are commonly used for small molecules.

  • Save in PDBQT Format: Save the final prepared ligand structure as a .pdbqt file.[10]

Phase III: Docking Simulation with AutoDock Vina
  • Define the Search Space (Grid Box):

    • The search space is a 3D box centered on the active site of the receptor, confining where the docking algorithm will search for binding poses.[9]

    • Identify the active site, typically by referring to the position of the co-crystallized ligand in a validated PDB structure.

    • In AutoDock Tools or UCSF Chimera, define the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[18][22]

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.[20][22]

  • Execute the Docking Run:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, conf.txt).

    • Run the Vina executable with the configuration file as an argument:[10][22] vina --config conf.txt

G cluster_receptor Phase I: Receptor Preparation cluster_ligand Phase II: Ligand Preparation cluster_docking Phase III: Docking Simulation r1 Download PDB File r2 Clean Structure (Remove Water, Ions) r1->r2 r3 Add Hydrogens & Assign Charges r2->r3 r4 Save as receptor.pdbqt r3->r4 d1 Define Search Space (Grid Box) r4->d1 l1 Obtain Ligand Structure (PubChem CID: 6894833) l2 3D Conversion & Energy Minimization l1->l2 l3 Define Rotatable Bonds & Assign Charges l2->l3 l4 Save as ligand.pdbqt l3->l4 l4->d1 d2 Create conf.txt d1->d2 d3 Run Vina via Command Line d2->d3 d4 Generate Output Files (poses.pdbqt, log.txt) d3->d4

Caption: The three-phase workflow for molecular docking simulation.

Pillar III: Analysis and Interpretation of Docking Results

Quantitative Analysis
  • Binding Affinity (Docking Score):

    • AutoDock Vina reports binding affinity in kcal/mol. This value represents the Gibbs free energy of binding (ΔG).[15]

    • More negative values indicate stronger, more favorable binding. For example, a ligand with a score of -8.5 kcal/mol is predicted to bind more tightly than one with a score of -5.2 kcal/mol.[7][15]

    • This score is used to rank different ligands or different poses of the same ligand.[23]

  • Root Mean Square Deviation (RMSD):

    • Vina provides multiple binding modes (poses). The RMSD value between these poses indicates their structural similarity.[8]

    • A low RMSD among the top-ranked poses suggests convergence to a stable binding conformation.[23]

MetricInterpretationExample ValueSignificance
Binding Affinity Estimated free energy of binding.-9.2 kcal/molStronger predicted binding affinity.
(kcal/mol)More negative values are better.-6.5 kcal/molWeaker predicted binding affinity.
RMSD Structural deviation from a reference.1.05 ÅHigh confidence in the predicted pose (in validation).[11]
(Ångstrom, Å)Used to compare docked poses.4.50 ÅSignificant deviation; the pose is likely incorrect.
Qualitative and Structural Analysis

Visual inspection is a critical step to ensure the predicted binding pose is chemically and biologically sensible.[15][24]

  • Visualize Binding Poses:

    • Use molecular graphics software like PyMOL or UCSF Chimera to open the receptor PDBQT file and the output file containing the docked poses.[19]

    • Analyze the top-ranked pose. Observe how well the ligand fits within the binding pocket.[15]

  • Identify Key Interactions:

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydrogen bond donors/acceptors (like the -OH and -NH groups in our compound) and specific amino acid residues in the protein's active site. The presence of multiple H-bonds often indicates a strong interaction.[15]

    • Hydrophobic Interactions: Identify interactions between the aromatic rings of the ligand and nonpolar residues of the protein (e.g., Alanine, Valine, Leucine).

    • Other Interactions: Note any electrostatic (ionic) or π-π stacking interactions that may contribute to binding stability.[23]

  • Generate Interaction Diagrams:

    • Use tools like LigPlot+ or the interaction analysis features within Maestro or Discovery Studio to generate 2D diagrams that clearly summarize these key interactions.[24]

G cluster_analysis Post-Docking Analysis Workflow Start Docking Output (log.txt, poses.pdbqt) Rank Rank Poses by Binding Affinity Score Start->Rank Visualize Visualize Top Pose in Receptor Active Site Rank->Visualize Check Is Pose Sensible? Visualize->Check Analyze Analyze Key Interactions (H-bonds, Hydrophobic) Check->Analyze Yes Discard Discard Pose, Analyze Next Check->Discard No Report Generate Report: - Binding Affinity - Key Residues - 2D/3D Diagrams Analyze->Report Discard->Visualize

Caption: Decision workflow for analyzing molecular docking results.

Conclusion and Future Directions

This guide provides a foundational protocol for the molecular docking of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide. By adhering to the principles of protocol validation, careful preparation, and thorough analysis, researchers can generate reliable hypotheses about the binding mechanism of this compound. It is crucial to remember that molecular docking is a predictive tool.[5] The in silico results should be used to guide further experimental studies, such as enzyme inhibition assays and X-ray crystallography, to ultimately validate the computational predictions.[5]

References

  • How to interprete and analyze molecular docking results? - ResearchGate. (n.d.).
  • Application Notes and Protocols for Molecular Docking Studies of Piperidine-Hydrazone Derivatives - Benchchem. (n.d.).
  • Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
  • How does one prepare proteins for molecular docking? - Quora. (2021, September 20).
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • Tutorial – AutoDock Vina. (2020, December 4).
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18).
  • A simple tutorial for using Autodock Vina to find the ligand binding pose - GitHub. (n.d.).
  • Preparing the protein and ligand for docking - ScotChem. (2025, April 8).
  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.).
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025, June 6).
  • How to analyse docking results from HADDOCK or refine models? - Bonvin Lab. (n.d.).
  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17).
  • A Researcher's Guide to Computational Docking and Experimental Validation - Benchchem. (n.d.).
  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.).
  • Session 4: Introduction to in silico docking. (n.d.).
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025, August 7).
  • Molecular docking protocol validation. This crucial process can enhance... - ResearchGate. (n.d.).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
  • 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide | C14H11N3O4 | CID 6894833. (n.d.).
  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (2007, November 7).
  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC. (n.d.).
  • Design, synthesis, crystal structure of novel hydrazone analogues as SARS-CoV-2 potent inhibitors: MD simulations, MM-GBSA, docking and ADMET studies. (2025, July 9).
  • Docking and scoring - Schrödinger. (n.d.).
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024, November 16).
  • Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents - MDPI. (2025, October 23).
  • (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners - ResearchGate. (2025, November 14).
  • Full article: Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - Taylor & Francis. (2025, May 27).
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.).
  • 2-hydroxy-n'-(3-nitrobenzylidene)benzohydrazide (C14H11N3O4) - PubChemLite. (n.d.).
  • Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC. (n.d.).
  • 2-Hydroxy-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide - PMC - NIH. (n.d.).
  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli - Pharmacy Education. (n.d.).
  • Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives - Academic Journals. (2011, December 7).
  • Compound 2-hydroxy-N'-[(3-nitrophenyl)methylidene]benzohydrazide - Chemdiv. (n.d.).

Sources

in vitro cytotoxicity assay procedures for nitrobenzylidene hydrazones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract & Strategic Overview

Nitrobenzylidene hydrazones represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer activity via iron chelation, DNA binding, and mitochondrial disruption. However, their physicochemical properties—specifically intrinsic color (chromophores) and redox potential (nitro group reduction) —pose significant challenges for standard colorimetric assays.

This guide moves beyond generic protocols to provide a validated workflow specifically designed for these compounds. While the MTT assay is ubiquitous, it is prone to false positives with nitro-compounds due to abiotic reduction. Therefore, this guide prioritizes the Sulforhodamine B (SRB) assay as the Gold Standard for this class, while providing a modified MTT protocol with mandatory interference controls.

Pre-Assay Characterization: The "Go/No-Go" Check

Before cell seeding, you must characterize your specific hydrazone derivative to prevent artifactual data.

Solubility & Stability

Nitrobenzylidene hydrazones are lipophilic. Incomplete solubilization is the #1 cause of "flat" dose-response curves.

  • Solvent: Dissolve primary stock in 100% DMSO (Molecular Biology Grade).

  • Concentration: Aim for 10–50 mM stock.

  • Visual Check: If turbidity occurs upon dilution into culture medium (typically >0.5% DMSO), you must lower the concentration or use a solubility enhancer (e.g., HP-β-CD), though this may alter bioavailability.

Spectral Interference Scan

Most nitrobenzylidene hydrazones are yellow to orange.

  • Dilute compound to the highest test concentration (e.g., 100 µM) in cell-free medium.

  • Measure absorbance at 570 nm (MTT peak) and 510 nm (SRB peak).

  • Decision Logic:

    • If OD > 0.05 at 570 nm: MTT is compromised. Use SRB or subtract cell-free blanks rigorously.

    • If OD > 0.05 at 510 nm: SRB is robust (wash steps remove the drug), but ensure thorough washing.

Abiotic Reduction Test (Crucial for Nitro Compounds)

The nitro group (


) can be chemically reduced to amines by tetrazolium salts, mimicking metabolic activity.
  • Test: Incubate 100 µM compound + MTT reagent in cell-free medium for 4 hours.

  • Result: If the solution turns purple, the compound abiotically reduces MTT. STOP. Use SRB or ATP-based assays (e.g., CellTiter-Glo).

Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct assay based on compound properties.

CytotoxicityWorkflow Start Compound Preparation (Nitrobenzylidene Hydrazone) Solubility Solubility Check (DMSO Stock) Start->Solubility Interference Interference Screen (Cell-Free) Solubility->Interference Decision Abiotic MTT Reduction or High Absorbance? Interference->Decision SRB Protocol A: SRB Assay (Protein Content) Decision->SRB Yes (Interference) MTT Protocol B: MTT Assay (Metabolic Activity) Decision->MTT No (Clean) Analysis Data Analysis (IC50 & Selectivity Index) SRB->Analysis MTT->Analysis

Figure 1: Decision tree for selecting the appropriate cytotoxicity assay based on physicochemical interference.

Protocol A: Sulforhodamine B (SRB) Assay (Recommended)

Why: The SRB assay stains cellular protein.[1][2][3] It is insensitive to metabolic perturbations and, critically, the fixation and washing steps remove colored hydrazone compounds before readout, eliminating optical interference.

Reagents
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA). Store at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Procedure
  • Seeding: Seed cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add serial dilutions of the hydrazone (0.1 – 100 µM). Include a Vehicle Control (DMSO matched) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48–72 hours.

  • Fixation (Critical Step):

    • Gently layer 50 µL of cold 10% TCA directly onto the 100 µL growth medium. Do not aspirate medium first (prevents cell loss).

    • Incubate at 4°C for 1 hour.

  • Washing: Wash plates 4x with slow-running tap water. Allow to air dry completely (essential for dye binding).

  • Staining: Add 100 µL SRB solution. Incubate 30 min at room temperature (protected from light).

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. The wash should run clear. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 10 min.

  • Readout: Measure Absorbance at 510 nm .

Protocol B: MTT Assay (Modified for Hydrazones)

Why: Metabolic activity is a standard metric. Use only if the compound passes the "Abiotic Reduction Test."

Reagents
  • MTT Stock: 5 mg/mL in PBS (sterile filtered).

  • Solvent: DMSO.

Step-by-Step Procedure
  • Seeding: Seed cells as above.

  • Treatment: Add serial dilutions.

    • Mandatory Control:Cell-Free Drug Blanks. Prepare wells with medium + drug (no cells) for every concentration tested. This corrects for the compound's intrinsic color.

  • Incubation: 48–72 hours.

  • MTT Addition: Add 20 µL MTT stock per well. Incubate 3–4 hours at 37°C.

    • Observation: Check under microscope.[4][5] If needle-like crystals appear outside cells, the drug may be precipitating.

  • Solubilization: Carefully aspirate medium (if cells are adherent) or add SDS/HCl (if suspension). Add 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm .

  • Correction:

    
    
    

Data Presentation & Analysis

Quantitative Summary

Organize your data into the following format for publication or internal review.

ParameterFormula / MethodAcceptance Criteria
% Viability

CV < 15% between triplicates
IC50 Non-linear regression (Sigmoidal dose-response, variable slope)

Selectivity Index (SI)

SI > 2.0 indicates selectivity
Mechanism of Action (Contextual)

Nitrobenzylidene hydrazones often induce apoptosis via the mitochondrial pathway. The following diagram illustrates the downstream effects measured by these assays.

MOA Compound Nitrobenzylidene Hydrazone Target Iron Chelation & DNA Binding Compound->Target Mito Mitochondrial Dysfunction Target->Mito ROS ROS Generation Target->ROS Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Measured by MTT ROS->Apoptosis ProteinLoss Loss of Biomass Apoptosis->ProteinLoss Measured by SRB

Figure 2: Simplified mechanism of action linking drug activity to assay readouts.

Troubleshooting Guide

IssueProbable CauseSolution
High Background (MTT) Compound reduces MTT abiotically.Switch to SRB assay immediately.
Precipitation in Wells Drug insolubility in aqueous media.Reduce max concentration; ensure DMSO < 0.5%.
Variegated Staining (SRB) Incomplete drying before staining.Allow plates to air dry overnight after TCA fixation.
"Flat" Dose Response Compound precipitation or degradation.Check stability; prepare fresh stock; verify solubility.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Link

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer. 2

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization and some chemical aspects. Acta Histochemica. Link

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link

  • Abcam. MTT assay protocol and troubleshooting. Link

Sources

green chemistry synthesis methods for salicylhydrazide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Synthesis Methods for Salicylhydrazide Derivatives

Part 1: Executive Summary & Core Directive

Objective: This guide provides validated, high-efficiency protocols for the synthesis of salicylhydrazide (2-hydroxybenzohydrazide) and its bioactive derivatives using Green Chemistry principles. It addresses the critical need to replace volatile organic solvents (VOCs) and energy-intensive reflux methods with Microwave-Assisted Organic Synthesis (MAOS), Ultrasound-Assisted Synthesis (UAS), and Mechanochemical (Solvent-Free) techniques.

Target Audience: Medicinal chemists and process engineers seeking to optimize yield, reduce reaction time (<10 min), and minimize environmental impact (E-Factor) in the production of pharmacophores for antimicrobial and anti-inflammatory drug development.

Part 2: Scientific Integrity & Logic

Introduction: The Green Shift in Hydrazide Chemistry

Salicylhydrazide is a versatile intermediate synthesized traditionally by refluxing methyl salicylate with hydrazine hydrate in ethanol for 4–8 hours. While effective, this route suffers from poor atom economy, excessive solvent waste, and prolonged heating.

The Green Solution: By leveraging Microwave Irradiation (MWI) and Ultrasound (US) , we exploit alternative energy transfer mechanisms—dipolar polarization and acoustic cavitation, respectively—to accelerate nucleophilic acyl substitution.

  • Dipolar Polarization (MWI): Direct heating of polar molecules (hydrazine) bypasses thermal conductivity limits, allowing reactions to complete in minutes.

  • Acoustic Cavitation (US): The collapse of microbubbles generates localized "hot spots" (temp >5000 K, pressure >1000 atm), promoting mass transfer in heterogeneous systems.

Validated Protocols

Best for: Primary synthesis of Salicylhydrazide from Methyl Salicylate.

Mechanism: The reaction proceeds via nucleophilic attack of hydrazine nitrogen on the ester carbonyl. In the absence of solvent, the high concentration of reagents and rapid microwave heating facilitate the elimination of methanol.

Materials:

  • Methyl Salicylate (10 mmol, ~1.3 mL)[1]

  • Hydrazine Hydrate (80% or 99%, 20 mmol, ~1.2 mL)

  • Microwave Reactor (Monowave or modified domestic setup with safety venting)

Step-by-Step Methodology:

  • Paste Formation (Mechanochemical Activation):

    • In a silica crucible or open Pyrex vessel, mix Methyl Salicylate and Hydrazine Hydrate.

    • Crucial Step: Triturate (grind) the mixture vigorously with a glass rod for 1–2 minutes until a thick, homogeneous white paste forms. This pre-organization increases surface contact.

  • Irradiation:

    • Place the vessel in the microwave reactor.

    • Settings: Power = 300 W; Temperature limit = 100°C (if controlled).

    • Cycle: Irradiate for 3.5 minutes .

    • Safety Note: Hydrazine is toxic. Ensure the system is vented to a fume hood to capture evolved methanol vapors.

  • Workup:

    • Allow the reaction mass to cool to room temperature. It will solidify.

    • Wash the solid with cold water (2 x 5 mL) to remove unreacted hydrazine.

    • Recrystallize from ethanol/water (1:1) if high purity (>99%) is required.

Validation Data:

  • Yield: 85–92%

  • Time: 3.5 min (vs. 6 hours conventional)

  • Appearance: White crystalline solid (m.p. 146–148°C)

Best for: Synthesizing N'-benzylidene derivatives (Hydrazones) from Salicylhydrazide.

Mechanism: Ultrasound promotes the condensation between the hydrazide amine (-NH2) and an aldehyde carbonyl. The "cleaning" effect of cavitation prevents surface fouling of the solid hydrazide, ensuring continuous reactivity.

Materials:

  • Salicylhydrazide (synthesized in Protocol A)

  • Substituted Benzaldehyde (e.g., 4-Nitrobenzaldehyde)[2]

  • Solvent: Ethanol (Green alternative: Water:Ethanol 1:1)

  • Catalyst: Glacial Acetic Acid (1-2 drops)

Step-by-Step Methodology:

  • Preparation:

    • Dissolve Salicylhydrazide (1 mmol) and the Aldehyde (1 mmol) in 10 mL Ethanol.

    • Add 2 drops of glacial acetic acid.

  • Sonication:

    • Place the flask in an ultrasonic cleaning bath (Frequency: 35–40 kHz).

    • Maintain bath temperature at 45–50°C .

    • Sonicate for 20–40 minutes . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation:

    • Pour the mixture into crushed ice (~20 g).

    • Precipitate forms immediately. Filter under vacuum.

    • Wash with cold water.[3]

Validation Data:

  • Yield: 88–95%

  • Time: 30 min (vs. 4 hours reflux)

Comparative Analysis: Green vs. Conventional
ParameterConventional RefluxMicrowave (MWI)Ultrasound (US)
Reaction Time 4 – 8 Hours3 – 5 Minutes 20 – 40 Minutes
Solvent Usage High (Ethanol/Methanol)None (Solvent-Free) Low (Ethanol/Water)
Yield 65 – 75%85 – 92% 88 – 95%
Energy Profile High (Continuous heating)Low (Targeted heating) Moderate
E-Factor High (Waste solvent)Low (Atom efficient) Moderate

Part 3: Visualization & Formatting

Mechanistic Pathway Diagram

Caption: Green synthesis pathway showing the conversion of Methyl Salicylate to Salicylhydrazide via MWI, followed by Ultrasound-assisted hydrazone formation.

GreenSynthesis MS Methyl Salicylate (Liquid Ester) Paste Mechanochemical Paste Formation MS->Paste HH Hydrazine Hydrate (Nucleophile) HH->Paste MWI Microwave Irradiation (300W, 3.5 min) Paste->MWI Solvent-Free SH Salicylhydrazide (Intermediate) MWI->SH Nucleophilic Substitution (-MeOH) US Ultrasound Bath (50°C, 30 min) SH->US Ald Aromatic Aldehyde Ald->US Prod Salicylhydrazone (Schiff Base) US->Prod Condensation (-H2O)

Experimental Workflow Logic

Caption: Decision matrix for selecting the optimal green synthesis method based on substrate solubility and available equipment.

WorkflowLogic Start Start: Synthesis of Salicylhydrazide Derivative Step1 Step 1: Hydrazide Formation Start->Step1 Check1 Is Scale < 50g? Step1->Check1 MethodA Method A: Microwave (MWI) Solvent-Free Paste Check1->MethodA Yes (Green Preferred) MethodB Method B: Conventional Reflux (If MWI unavailable) Check1->MethodB No (Safety Limits) Step2 Step 2: Derivatization (Schiff Base) MethodA->Step2 MethodB->Step2 Check2 Is Aldehyde Solid? Step2->Check2 MethodC Method C: Ultrasound (US) in EtOH/Water Check2->MethodC Yes (Heterogeneous Mix) MethodD Method D: Grindstone/Mechanochemistry (Solvent-Free) Check2->MethodD Yes (Solid-Solid Reaction)

Part 4: References

  • Green Synthesis of Salicylic Acid Based Triazolothiadiazole Derivatives. Source: Der Pharma Chemica URL:[Link] Relevance: Primary source for the "thick paste" microwave protocol (300W, 3.5 min).

  • Rapid Solvent-Free Microwave Assisted Synthesis of Some N'-Benzylidene Salicylic Acid Hydrazides. Source: Semantic Scholar / Indonesian Journal of Chemistry URL:[4][Link] Relevance: Validates the yield improvements (62-80%) and time reduction (8-10 min) for hydrazide derivatives.

  • Ultrasound-Assisted Synthesis and Antitumor Evaluation of Novel Variant Heterocyclic Compounds. Source: PMC (PubMed Central) URL:[Link] Relevance: Provides the protocol for ultrasound-assisted condensation in ethanol (80°C, 4h or modified to lower temps).

  • Application of Choline Chloride-Based Deep Eutectic Solvents in the Synthesis of Hydrazones. Source: MDPI (Molecules) URL:[Link] Relevance: Supports the use of alternative green solvents (DES) and ultrasound combination for hydrazone formation.[5]

  • Mechanochemical Synthesis of Salicylic Acid-Formaldehyde Co-Polymer. Source: Ariel University Repository URL:[Link] Relevance: Provides background on the mechanochemical activation of salicylic acid derivatives, supporting the "grinding" step in Protocol A.

Sources

Application Note: Slow Evaporation Technique for Single Crystal Growth of 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Materials Scientists Application: Single Crystal X-Ray Diffraction (SC-XRD), Supramolecular Chemistry, and Drug Development

Introduction & Structural Significance

Hydrazones, characterized by their versatile


 scaffold, are privileged pharmacophores in drug discovery, exhibiting potent antimicrobial, antitubercular, and antiviral properties[2]. Among these, 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide  (

, MW: 285.25 g/mol ) represents a highly functionalized Schiff base derivative [1].

Elucidating the exact 3D conformation of this compound via Single Crystal X-Ray Diffraction (SC-XRD) is critical for structure-based drug design. However, crystallizing this specific molecule presents unique thermodynamic challenges. The compound possesses multiple hydrogen-bond donors (phenolic -OH, amide -NH) and acceptors (carbonyl -C=O, nitro -NO_2, imine -N=CH) [1]. If crystallization occurs too rapidly, these functional groups engage in chaotic, non-directional intermolecular bonding, resulting in amorphous precipitates or twinned microcrystals rather than diffraction-quality single crystals.

To overcome this, the slow evaporation technique is the gold standard [3]. By strictly controlling the kinetics of solvent loss, we can manipulate the metastable zone width (MZW), ensuring that homogeneous nucleation is favored and that supramolecular synthons assemble with high crystallographic fidelity.

Mechanistic Principles of Slow Evaporation

The slow evaporation method relies on the isothermal removal of solvent to gradually drive an undersaturated solution into a state of supersaturation.

  • Thermodynamic Control: Unlike thermal gradient methods (slow cooling), slow evaporation maintains a constant temperature, eliminating thermal shock. The slow loss of solvent volume gently pushes the concentration past the solubility limit, breaching the metastable zone to induce a limited number of nucleation events.

  • Solvent/Antisolvent Synergy: Hydrazones are typically highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in alcohols or ethers [3]. By utilizing a binary solvent mixture (e.g., Chloroform/Methanol or DMF/Ethanol), the more volatile solvent evaporates first. This dynamically alters the solvating power of the mixture, acting as a chemical gradient that forces the solute to crystallize.

  • Defect Minimization: Slow growth kinetics allow molecules attaching to the growing crystal lattice sufficient time to correct misalignments (Ostwald ripening), thereby preventing solvent trapping and crystal twinning.

Experimental Workflow: Step-by-Step Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the quality control (QC) checkpoints are met.

Phase 1: Solvent Selection & Solubility Screening
  • Weighing: Accurately weigh 10–15 mg of highly pure (>99%) synthesized 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide powder.

  • Primary Dissolution: Add the powder to a clean 5 mL glass vial. Introduce 1.0 mL of a primary solvent (e.g., Chloroform or DMF). Sonicate for 5 minutes.

  • Co-Solvent Addition: Slowly add a secondary, more volatile co-solvent (e.g., Methanol or Ethanol) dropwise until the solution is completely clear, typically achieving a 1:1 or 2:1 v/v ratio.

  • QC Checkpoint 1: Shine a laser pointer through the vial. The absence of a visible beam path (Tyndall effect) confirms complete dissolution and the absence of colloidal suspensions.

Phase 2: Filtration (Critical Step)
  • Syringe Filtration: Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE membrane filter into a pristine, dust-free crystallization vial (e.g., a 2-dram borosilicate vial).

  • Causality: Dust particles or undissolved solute act as heterogeneous nucleation sites, which will trigger massive, uncontrolled precipitation. Filtration ensures only homogeneous nucleation occurs.

Phase 3: Setup of the Evaporation Chamber
  • Sealing: Seal the vial tightly with Parafilm.

  • Perforation: Using a fine needle (e.g., 27G), puncture 3 to 5 small holes in the Parafilm.

  • Causality: The number and size of the holes dictate the vapor pressure release rate. Too many holes lead to rapid evaporation and polycrystallinity; too few may stall crystallization indefinitely.

  • Incubation: Place the vial in a vibration-free, temperature-controlled environment (20–25 °C) away from direct sunlight.

  • QC Checkpoint 2: Monitor visually every 48 hours without disturbing the vial. Do not agitate the solution, as mechanical shock can induce secondary nucleation.

Phase 4: Harvesting
  • Extraction: Once crystals of sufficient size (0.1–0.3 mm in at least two dimensions) have formed (typically 7–14 days), carefully decant the mother liquor.

  • Mounting: Suspend the crystals in a drop of paratone oil to protect them from atmospheric degradation and solvent loss prior to mounting on the diffractometer goniometer.

Visualization of the Crystallization Workflow

G A Synthesized Hydrazone (C14H11N3O4) B Dissolution in Primary Solvent (e.g., DMF or CHCl3) A->B C Addition of Co-Solvent (e.g., Ethanol or Methanol) B->C D Syringe Filtration (0.22 µm PTFE) C->D E Controlled Evaporation (Perforated Parafilm, 20-25°C) D->E F Metastable Zone (Homogeneous Nucleation) E->F G Harvest Single Crystals (SC-XRD Analysis) F->G

Workflow of the slow evaporation technique for hydrazone single crystal growth.

Quantitative Parameters & Troubleshooting

Table 1: Optimal Solvent Systems for Hydrazone Crystallization

Selecting the correct solvent system is the most critical variable. Below are the empirically validated systems for highly functionalized hydrazones [3].

Primary SolventCo-Solvent (Antisolvent)Ratio (v/v)Evaporation RateExpected Crystal Quality
Chloroform (

)
Methanol (

)
1:1Moderate (5-7 days)Excellent; highly transparent blocks.
DMFEthanol (

)
1:2Slow (10-14 days)Good; ideal for poorly soluble batches.
DichloromethaneHexane2:1Fast (2-4 days)Poor; high risk of needles/twinning.
Table 2: Troubleshooting Matrix

If the protocol fails to yield SC-XRD quality crystals, consult the matrix below to identify the mechanistic failure point and apply the corrective action.

ObservationMechanistic CauseCorrective Action
Amorphous Powder / Precipitation Evaporation rate is too high, causing a massive breach of the metastable zone.Reduce the number of perforations in the Parafilm. Ensure the vial is kept away from drafts/heat.
Microcrystalline Needles High supersaturation favoring rapid 1D growth along the hydrogen-bonding axis.Switch to a slower evaporating solvent system (e.g., DMF/Ethanol) or lower the initial solute concentration.
Oiled Out (Phase Separation) The compound melted out of solution as a liquid phase prior to crystallization.Change the solvent system entirely. Avoid using highly non-polar antisolvents like hexane for this compound.
No Growth After 3 Weeks Solution is undersaturated; vapor pressure release is too restricted.Add 1-2 more pinholes to the Parafilm. Verify the ambient temperature is not fluctuating.

References

  • National Center for Biotechnology Information (PubChem). "2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide; CID 6894833". PubChem Database. URL:[Link]

  • Lee, S. J., et al. "Synthesis, crystal growth, spectroscopic characterization, Hirshfeld surface analysis and DFT investigations of novel nonlinear optically active 4-benzoylpyridine-derived hydrazone". ResearchGate. URL:[Link]

  • ResearchGate Community Forum. "Which single crystal growth technique is best for growing nice crystals from Co(III)-Hydrazone complexes?". ResearchGate. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Solubilization of 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formulation and solubilization of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide (CID 6894833)[1]. This compound is a highly lipophilic Schiff base/hydrazone derivative characterized by extensive aromatic conjugation, a rigid planar structure, and strong intermolecular hydrogen bonding (via the phenolic -OH, hydrazide -NH, and nitro groups)[1][2]. These structural features result in high crystal lattice energy and notoriously poor aqueous solubility, frequently causing assay failure, erratic in vitro data, and poor in vivo bioavailability.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to overcome these physicochemical barriers.

Strategic Decision Matrix for Solubilization

Selecting the correct solubility enhancement strategy depends entirely on your downstream application. The diagram below outlines the causal decision-making process for benzohydrazide derivatives.

G Start Poor Aqueous Solubility 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide Q1 Is the target assay pH-flexible? Start->Q1 pH_Adj pH Adjustment (>8.5) Ionization of Phenolic -OH Q1->pH_Adj Yes Q2 Is systemic toxicity or cell viability a concern? Q1->Q2 No (e.g., pH 7.4 buffer) Cosolvent Cosolvency (PEG-400 / DMSO) Q2->Cosolvent No (In vitro/Analytical) CD_Complex Inclusion Complexation (HP-β-CD) Q2->CD_Complex Yes (In vivo/Cellular)

Decision tree for selecting the optimal aqueous solubilization strategy.

Quantitative Data: Expected Solubility Gains

The following table synthesizes the expected thermodynamic outcomes when applying various solubilization strategies to benzohydrazide derivatives.

StrategyExcipient / ConditionMechanism of ActionTypical Solubility Gain FactorPrimary Limitation
Cosolvency PEG-400 (40% v/v)Disrupts the hydrogen bond network of water, lowering the polarity gap[3].100x – 500xHigh risk of precipitation upon dilution in physiological buffers.
Complexation HP-β-CD (50 mM)Hydrophobic cavity encapsulates the 3-nitrophenyl or benzohydrazide rings[4][5].20x – 50xRequires 1:1 stoichiometry; bulky formulation limits maximum dose.
pH Adjustment pH 9.5 BufferDeprotonation of the phenolic -OH to a highly soluble phenolate anion.>1000xHigh risk of hydrolytic cleavage of the hydrazone (Schiff base) bond.
Micellar Tween 80 (2% w/v)Entrapment of the lipophilic molecule within the hydrophobic micelle core.10x – 30xSurfactants can disrupt cell membranes in in vitro biological assays.

Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately when I dilute my DMSO or PEG-400 stock into an aqueous buffer?

The Causality: This is known as the "dilution effect." Solvents like PEG-400 and DMSO solubilize the compound by reducing the dielectric constant of the mixture[3]. However, the solubilization capacity of a cosolvent mixture drops exponentially—not linearly—as the water fraction increases. Diluting a 100 mM DMSO stock 1:100 into PBS causes the solvent capacity to plummet instantly, forcing the highly lipophilic benzohydrazide out of its metastable supersaturated state and into rapid crystallization. The Solution: Do not use direct bolus dilution. Instead, use a "step-down" dilution method, or pre-dissolve the compound in a ternary mixture containing a stabilizer (e.g., 10% DMSO + 5% Tween 80), which lowers the free energy of the newly forming crystal surfaces and maintains supersaturation long enough for your assay.

Q2: Can I just raise the pH to 9.0 to ionize the phenolic -OH group and achieve complete solubility?

The Causality: While thermodynamically sound—the phenolic -OH has a pKa of approximately 8.5 to 9.5, and converting it to a phenolate anion will increase solubility by over 1000-fold—this strategy is chemically hazardous for this specific molecule. 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide contains a hydrazone linkage (a type of Schiff base)[1]. Schiff bases are highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) in alkaline media, leading to rapid hydrolytic cleavage back into 2-hydroxybenzohydrazide and 3-nitrobenzaldehyde. The Solution: If you must use pH adjustment, keep the pH strictly below 8.0 and combine it with a secondary strategy, such as cyclodextrin complexation, to shield the hydrazone bond from hydrolysis.

Q3: I am using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). How do I know if the compound is actually complexing or just suspended?

The Causality: HP-β-CD possesses a hydrophilic exterior and a hydrophobic cavity. The 3-nitrophenyl ring or the benzohydrazide core must physically enter this cavity, displacing high-energy water molecules, to form a non-covalent inclusion complex[4]. If complexation occurs, the solubility of the compound will increase linearly as a function of CD concentration. The Solution: You must perform a self-validating Phase Solubility Study (Higuchi-Connors method). If the plot of drug concentration vs. CD concentration yields a straight line (


), you have successfully formed an 

-type 1:1 inclusion complex.

Experimental Protocols

Protocol A: Higuchi-Connors Phase Solubility Study (Cyclodextrin)

This self-validating protocol ensures that your cyclodextrin formulation is driven by true thermodynamic complexation rather than transient supersaturation[5].

CD_Workflow Step1 1. Prepare HP-β-CD Solutions (0-50 mM) Step2 2. Add Excess Benzohydrazide Solid Step1->Step2 Step3 3. Equilibrate (Shake at 25°C, 72h) Step2->Step3 Step4 4. Filter (0.45 µm) & Dilute Step3->Step4 Step5 5. HPLC/UV Analysis Calculate Kc Step4->Step5

Workflow for Higuchi-Connors phase solubility analysis of cyclodextrin complexes.

Step-by-Step Methodology:

  • Preparation: Prepare a series of aqueous unbuffered solutions containing increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 30, 40, and 50 mM).

  • Saturation: Add an excess amount of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide powder (e.g., 10 mg) to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials in an isothermal shaker bath at 25°C ± 0.5°C. Shake at 150 rpm for 72 hours. Causality note: 72 hours is required because the rigid crystalline lattice of benzohydrazides dissolves slowly; premature sampling leads to false-low stability constants.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove undissolved drug. Discard the first 1 mL of filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC or UV-Vis spectrophotometry (λmax typically around 320-340 nm due to the extended conjugation).

  • Validation: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). Calculate the stability constant (

    
    ) using the formula:
    
    
    
    
    (Where
    
    
    is the intrinsic solubility of the drug in water without CD).
Protocol B: Step-Down Cosolvent Formulation (PEG-400)

Use this protocol to prepare stable liquid formulations for in vitro testing without triggering the dilution effect[3].

Step-by-Step Methodology:

  • Primary Solubilization: Weigh 5 mg of the compound and dissolve it completely in 1.0 mL of 100% PEG-400 using vortexing and mild sonication (max 40°C to prevent thermal degradation).

  • Surfactant Addition (The Stabilizer): Add 0.1 mL of Tween 80 to the PEG-400 stock and vortex thoroughly. Causality note: The surfactant will coat the hydrophobic molecules during the aqueous transition, raising the activation energy required for crystal nucleation.

  • Aqueous Titration: Place the vial on a magnetic stirrer at 500 rpm. Dropwise (1 drop per 5 seconds), add 8.9 mL of your target aqueous buffer (e.g., PBS pH 7.4).

  • Validation: Monitor the solution against a dark background with a laser pointer (Tyndall effect). If the laser beam becomes highly visible, colloidal precipitation has occurred, indicating the solvent capacity has been breached.

References

  • National Center for Biotechnology Information (PubChem). "2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide - Compound Summary." PubChem Database, CID 6894833. Available at:[Link]

  • RSC Advances. "Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides." Royal Society of Chemistry, 2025. Available at:[Link]

  • MDPI. "Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures: Computational Modeling and Thermodynamics." Molecules, 2020. Available at:[Link]

  • ACS Omega. "Influence of DMβCD on the Interaction of Copper(II) Complex of 6-Hydroxychromone-3-carbaldehyde-3-hydroxybenzoylhydrazine with ctDNA." American Chemical Society, 2020. Available at:[Link]

  • Results in Chemistry. "Encapsulation of (E)-N'-(1-(7-(diethylamino)-2-oxo-2H-chromen-3 yl) ethylidene)benzohydrazide (7-diEAHC) in β-cyclodextrins." Elsevier, 2023. Available at:[Link]

Sources

Technical Support Center: Stability and Handling of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide (CAS: 72323-40-1)[1]. As an aroylhydrazone derivative, this compound is highly valued in drug discovery for its chelating and biological properties. However, its structural architecture—specifically the conjugated imine (C=N) and amide (C=O-NH) bonds—makes it uniquely sensitive to its solvent environment.

Dimethyl sulfoxide (DMSO) is the universal solvent for such lipophilic compounds, but it introduces distinct physicochemical challenges. This guide provides researchers with field-proven troubleshooting workflows, mechanistic explanations, and self-validating protocols to ensure experimental integrity.

System Overview: Aroylhydrazone Stability Dynamics

To troubleshoot effectively, you must understand the causality behind the compound's behavior in DMSO. The high dielectric constant of DMSO stabilizes the zwitterionic resonance form of the amide bond, increasing its double-bond character. This restricts rotation, causing the molecule to exist in an equilibrium of cis and trans (or syn and anti) amide conformers at room temperature[2],[3].

Furthermore, DMSO is highly hygroscopic. If atmospheric moisture is absorbed, the water acts as a nucleophile, attacking the electrophilic imine carbon. This acid/base-catalyzed process cleaves the hydrazone bond (hydrolysis), yielding 3-nitrobenzaldehyde and 2-hydroxybenzohydrazide[4],[5].

StabilityDynamics Compound 2-hydroxy-N'-(3-nitrobenzylidene) benzohydrazide (E-isomer, Trans-amide) CisConformer Cis-amide Conformer (Stable in DMSO) Compound->CisConformer Solvent Polarity (Equilibrium) ZIsomer Z-isomer (Photo-induced) Compound->ZIsomer UV/Light Exposure Water Trace Water in DMSO (Hygroscopic uptake) Compound->Water Exposure to Air Hydrolysis Hydrolysis Pathway (Acid/Base Catalyzed) CisConformer->Hydrolysis Susceptible Water->Hydrolysis Initiates Aldehyde 3-nitrobenzaldehyde Hydrolysis->Aldehyde Cleavage Hydrazide 2-hydroxybenzohydrazide Hydrolysis->Hydrazide Cleavage

Mechanistic pathways of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide degradation and isomerization.

Diagnostic Troubleshooting Workflow

When assay results are inconsistent or NMR spectra look impure, follow this decision tree to differentiate between benign solvent effects and critical chemical degradation.

Troubleshooting Start Issue Detected: Double NMR Peaks OR Loss of Assay Activity CheckNMR Are the extra peaks structurally related (e.g., duplicated imine/amide)? Start->CheckNMR YesNMR Yes CheckNMR->YesNMR NoNMR No, distinct new molecules CheckNMR->NoNMR VTNMR Perform VT-NMR at 90°C. Do peaks coalesce? YesNMR->VTNMR CheckAldehyde Check for aldehyde proton (~10 ppm) & free hydrazide NoNMR->CheckAldehyde YesVT Yes VTNMR->YesVT NoVT No VTNMR->NoVT Conformers Diagnosis: cis/trans Amide Conformers (Normal behavior) YesVT->Conformers NoVT->CheckAldehyde Action2 Action: Proceed with assay. Compound is intact. Conformers->Action2 Hydrolysis Diagnosis: Hydrolysis. DMSO absorbed water. CheckAldehyde->Hydrolysis Action1 Action: Use anhydrous DMSO. Store aliquots at -20°C under Argon. Hydrolysis->Action1

Decision tree for diagnosing aroylhydrazone stability issues in DMSO via NMR and assay data.

Frequently Asked Questions (FAQs)

Q1: I dissolved my pure compound in DMSO-d6, but my 1H NMR spectrum shows two distinct sets of peaks. Is my compound degrading? A1: Most likely, no. Aroylhydrazones dissolved in highly polar aprotic solvents like DMSO undergo rapid cis/trans amide equilibrium[2],[3]. Because the rotational barrier of the C-N amide bond is heightened by DMSO's stabilization of the zwitterionic state, both conformers exist simultaneously on the NMR timescale. This results in duplicated signals for the imine (-CH=N-) and amide (-NH-) protons. To validate this, use the Variable Temperature (VT) NMR protocol detailed in Section 5.

Q2: My biological assay results are inconsistent after storing the DMSO stock solution at 4°C for a week. What happened? A2: Your compound has likely undergone hydrolysis. DMSO is highly hygroscopic; opening the vial in ambient air introduces trace water. Water acts as a nucleophile, attacking the imine carbon and cleaving the molecule into 3-nitrobenzaldehyde and 2-hydroxybenzohydrazide[4]. Because the biological target likely requires the intact scaffold for binding, the assay activity drops precipitously.

Q3: Does light exposure affect the stability of this compound in DMSO? A3: Yes. While the E-isomer is thermodynamically favored, exposure to UV or ambient light can trigger photoisomerization to the Z-isomer[3]. The Z-isomer is often less stable and more susceptible to subsequent hydrolytic degradation. Always store solutions in amber vials.

Quantitative Data & Reference Tables

Use the following tables to rapidly benchmark your analytical data and optimize your storage conditions.

Table 1: Diagnostic 1H NMR Chemical Shifts for Stability Monitoring

Molecular Species Diagnostic Proton Expected Chemical Shift (DMSO-d6) Peak Multiplicity
Intact Hydrazone (Trans-amide) Imine (-CH=N-) ~8.4 - 8.6 ppm Singlet
Intact Hydrazone (Cis-amide) Imine (-CH=N-) ~8.2 - 8.4 ppm Singlet
Intact Hydrazone Amide (-NH-) ~11.8 - 12.2 ppm Broad Singlet
Degradant 1: 3-nitrobenzaldehyde Aldehyde (-CHO) ~10.1 - 10.2 ppm Singlet

| Degradant 2: 2-hydroxybenzohydrazide | Primary Amine (-NH2) | ~4.5 - 5.0 ppm | Broad Singlet |

Table 2: Stability Matrix and Recommended Handling

Solvent / Condition Primary Risk Factor Estimated Half-Life Recommended Action
Anhydrous DMSO (<0.005% H2O) Conformational Isomerization > 6 months (-20°C) Store under Argon; use immediately upon thawing.
Standard DMSO (Ambient Air) Hydrolysis 3 - 7 days (25°C) Aliquot into single-use vials; discard after use.
Aqueous Assay Buffer (pH 7.4) Hydrolysis 12 - 24 hours (37°C) Prepare fresh from anhydrous stock immediately before assay.

| DMSO + UV/Visible Light | Photo-isomerization (E → Z) | Hours | Use amber vials; minimize light exposure. |

Experimental Protocols

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

Objective: Prevent water-induced hydrolysis of the hydrazone bond by establishing a strictly anhydrous environment.

  • Solvent Preparation: Purchase sealed, septum-capped anhydrous DMSO (water content ≤0.005%). Do not use benchtop DMSO that has been repeatedly opened.

  • Purging: Purge a clean, dry amber glass vial with Argon gas for 30 seconds to displace atmospheric moisture.

  • Dissolution: Weigh the required amount of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide. Using a Hamilton syringe, pierce the septum of the anhydrous DMSO bottle and withdraw the required volume. Inject directly into the amber vial containing the powder.

  • Homogenization: Vortex gently until fully dissolved. Avoid sonication, as localized heating can accelerate degradation.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10-50 µL) in Argon-purged microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -20°C or -80°C.

  • Usage: Thaw a single aliquot immediately before use. Discard any remaining volume; do not refreeze.

Protocol B: Variable Temperature (VT) NMR Validation

Objective: A self-validating system to differentiate between benign cis/trans amide conformers and irreversible chemical degradation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Transfer to an NMR tube.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 25°C (298 K). Note the presence of duplicated imine (~8.5 ppm) and amide (~12.0 ppm) signals.

  • Heating: Gradually increase the probe temperature to 90°C (363 K). Allow the sample to equilibrate for 10 minutes.

  • High-Temp Acquisition: Acquire a second 1H NMR spectrum.

    • Causality Check: At elevated temperatures, the thermal energy overcomes the rotational barrier of the C-N amide bond. If the double peaks coalesce into a single, sharp set of peaks, the compound is intact and the initial doubling was purely conformational[2].

  • Cooling & Verification: Cool the probe back to 25°C and acquire a final spectrum. The peaks should resolve back into the duplicated state, proving the process is a reversible equilibrium and not thermal degradation.

References

  • 2-Hydroxy-N'-(3-nitrobenzylidene)
  • Source: PubMed Central (PMC)
  • Structural and spectroscopic characteristics of aroylhydrazones derived from nicotinic acid hydrazide Source: ResearchGate URL
  • Structural investigation of aroylhydrazones in dimethylsulphoxide/water mixtures Source: ResearchGate URL
  • Source: PubMed Central (PMC)

Sources

removing unreacted 3-nitrobenzaldehyde from final hydrazide product

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide for the Removal of Unreacted 3-Nitrobenzaldehyde from Hydrazide/Hydrazone Derivatives. Ticket ID: CHEM-SUP-8821 Status: Active Analyst: Senior Application Scientist

Executive Summary & Diagnostic Logic

You are likely synthesizing an acyl hydrazone (often colloquially referred to as a hydrazide derivative) via the condensation of an acid hydrazide with 3-nitrobenzaldehyde. The presence of unreacted 3-nitrobenzaldehyde (3-NBA) is a common impurity due to equilibrium limitations or excess reagent use.

Because 3-NBA contains a reactive carbonyl group, we can exploit chemoselective purification (Bisulfite Adduct Formation) rather than relying solely on physical separation (Chromatography/Recrystallization).

Diagnostic Workflow

Follow this logic gate to determine the optimal purification route for your specific crude mixture.[1][2]

PurificationLogic Start Crude Product Analysis (TLC/HPLC) ImpurityCheck Is 3-NBA present? Start->ImpurityCheck SolubilityCheck Is Product Soluble in Organic Solvent (EtOAc/DCM)? ImpurityCheck->SolubilityCheck Yes RecrystRoute METHOD B: Recrystallization (Solubility-based) ImpurityCheck->RecrystRoute No (Pure) BisulfiteRoute METHOD A: Bisulfite Wash (Chemo-selective) SolubilityCheck->BisulfiteRoute Yes (Soluble) SolubilityCheck->RecrystRoute No (Insoluble) BisulfiteRoute->RecrystRoute If purity < 95% ColumnRoute METHOD C: Flash Chromatography (Polarity-based) RecrystRoute->ColumnRoute If fails

Figure 1: Decision matrix for selecting the appropriate purification protocol based on product solubility and impurity profile.

Core Protocols

Method A: The Sodium Bisulfite Wash (Primary Recommendation)

Best for: Products soluble in organic solvents (Ethyl Acetate, Dichloromethane, Chloroform). Mechanism: Sodium bisulfite (


) attacks the aldehyde carbonyl of 3-NBA to form a water-soluble sulfonate adduct. The hydrazone product (which lacks a free reactive carbonyl) remains in the organic layer.


Step-by-Step Protocol
  • Preparation: Dissolve your crude product in a water-immiscible solvent (e.g., Ethyl Acetate or DCM). Use approximately 10-15 mL solvent per gram of product.

  • Reagent Setup: Prepare a saturated aqueous solution of Sodium Bisulfite (~40% w/v).

    • Pro-Tip: Add 5% ethanol to this aqueous solution. This lowers surface tension and helps the lipophilic 3-NBA migrate into the aqueous phase to react.

  • The Wash:

    • Transfer the organic layer to a separatory funnel.[3]

    • Add the bisulfite solution (use 2 molar equivalents relative to the estimated aldehyde impurity).

    • CRITICAL: Shake vigorously for at least 2-3 minutes. The adduct formation is not instantaneous; it requires good phase contact.

  • Separation: Allow layers to separate. The 3-NBA is now in the bottom aqueous layer (as the sulfonate salt).

  • Rinsing: Drain the aqueous layer.[4] Wash the organic layer once with water (to remove residual salts) and once with brine.

  • Drying: Dry over anhydrous

    
    , filter, and evaporate.
    
Method B: Recrystallization (Ethanol/Water)

Best for: Products with poor solubility in cold organic solvents or after Method A for final polishing. Solubility Logic: 3-nitrobenzaldehyde is highly soluble in hot ethanol and moderately soluble in cold ethanol. Most hydrazone derivatives are significantly less soluble in cold ethanol.

  • Solvent: Use 95% Ethanol (or Methanol if the product is very insoluble).

  • Dissolution: Suspend crude solid in ethanol. Heat to reflux until dissolved.

  • Hot Filtration (Optional): If insoluble particles remain, filter while hot.[2][5]

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature.

    • Troubleshooting: If 3-NBA persists, add water dropwise to the hot solution until just turbid, then cool. This "forces" the hydrophobic product out while keeping the more soluble aldehyde in the mother liquor.

  • Collection: Filter the precipitate. Wash the cake with ice-cold ethanol.

    • Warning: Do not wash with room-temp ethanol, or you may redissolve the aldehyde back onto the crystals.

Comparative Data Analysis

Feature3-Nitrobenzaldehyde (Impurity)Target Hydrazone ProductImplication
Reactive Group Aldehyde (-CHO)Imine (-C=N-) / AmideAllows chemoselective removal via Bisulfite.
Polarity Moderate (LogP ~1.6)High (due to H-bonding)Product elutes later on Silica (TLC).
Water Solubility Very LowLowBoth precipitate in water; water wash alone is ineffective.
Bisulfite Adduct Yes (Water Soluble) NoBasis of Method A.

Troubleshooting & FAQs

Q1: I used the bisulfite wash, but TLC still shows a faint aldehyde spot. Why? A: The bisulfite reaction is an equilibrium.[2]

  • Fix 1: Increase the shaking time. Phase transfer is the rate-limiting step.

  • Fix 2: Use fresh sodium bisulfite. It oxidizes to sulfate over time (check if the solid flows freely; if it's a hard brick, discard it).

  • Fix 3: Repeat the wash.[2][3] Two washes with smaller volumes are more efficient than one large wash.

Q2: My product precipitated during the bisulfite wash. What do I do? A: Your product is likely not soluble enough in the organic solvent you chose.

  • Solution: Add more organic solvent (EtOAc) or switch to a more polar organic solvent like 10% Methanol in DCM. If it still precipitates, filter the solid—the impurity (aldehyde-bisulfite adduct) is soluble in the water, so the solid on the filter might actually be pure product. Wash it thoroughly with water.

Q3: Can I use acid to wash out the aldehyde? A: NO. While amines are removed with acid washes, aldehydes are not basic. Furthermore, strong acids can hydrolyze the


 bond of your hydrazone product, reverting it back to the starting materials (hydrazide + 3-NBA), effectively destroying your product.

Q4: The 3-nitrobenzaldehyde spot is very close to my product on TLC. How do I separate them by column? A: 3-NBA is relatively non-polar.

  • Mobile Phase: Try a gradient of Hexane:Ethyl Acetate. The aldehyde usually elutes well before the hydrazone.

  • Staining: 3-NBA is UV active and stains yellow/orange with DNP (2,4-dinitrophenylhydrazine) stain. Your hydrazone will also stain but often a different shade.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic insight into nucleophilic addition to carbonyls).
  • BenchChem Technical Repository. Solubility and Stability of 3-Nitrobenzaldehyde. (Accessed 2024).

  • Kjell, D. P.; Slattery, B. J.; Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." J. Org.[2] Chem.1999 , 64, 5722-5724. (Demonstrates the reversibility and specificity of the bisulfite interaction).

Sources

controlling decomposition temperature of benzohydrazide metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the thermal stability and decomposition kinetics of benzohydrazide metal complexes. It is designed for researchers requiring precise control over decomposition temperatures (


), whether to maximize stability for pharmaceutical shelf-life or to minimize it for low-temperature oxide precursor applications.

Topic: Controlling & Tuning Thermal Decomposition Profiles

Status: Active | Tier: L3 (Senior Scientific Support)

Executive Summary: The Thermal Stability Landscape

Benzohydrazide (


) and its derivatives coordinate to metal centers primarily through the carbonyl oxygen and the terminal amino nitrogen, often forming stable 5-membered chelate rings. The thermal decomposition of these complexes typically follows a predictable multi-stage pathway:
  • Dehydration: Loss of lattice water (

    
    ) and coordinated water (
    
    
    
    ).
  • Ligand Pyrolysis: Degradation of the organic hydrazide moiety (

    
    ).
    
  • Oxide Formation: Residual metal oxide formation (

    
    ).
    

Key Control Variable: To tune


, you must manipulate the Metal-Ligand (M-L) bond strength  and the crystal lattice energy .

Diagnostic Workflows & Troubleshooting (Q&A)

Category A: Increasing Thermal Stability

Goal: Pharmaceutical formulations, heat-resistant pigments, or catalytic durability.

Q1: My complex decomposes below 250°C. How can I push


 above 300°C? 
A:  Low stability often results from weak monodentate coordination or the presence of volatile lattice solvents that trigger early lattice collapse.
  • Protocol 1 (Chelation Effect): Ensure your ligand acts as a bidentate or tridentate chelate. Schiff base derivatives of benzohydrazide (e.g., condensing with salicylaldehyde) add an extra phenolic oxygen donor, creating a "pincer" effect that significantly boosts

    
     of decomposition.
    
  • Protocol 2 (The Irving-Williams Series): If the metal is interchangeable, switch to a divalent ion with higher charge density. The stability order generally follows:

    
    
    Switching from Mn(II) to Cu(II) can increase 
    
    
    
    by 50--80°C due to the Jahn-Teller distortion and stronger back-bonding.
  • Protocol 3 (Anion Substitution): Replace non-coordinating anions (e.g.,

    
    ) with bridging anions (e.g., 
    
    
    
    or acetates). Bridging anions create polymeric networks that require higher energy to depolymerize.

Q2: Does the substituent on the benzohydrazide ring affect stability? A: Yes. Use the Hammett Equation logic.

  • To Stabilize: Add Electron Donating Groups (EDGs) (e.g.,

    
    , 
    
    
    
    ) to the para-position of the phenyl ring. These increase the basicity of the donor nitrogen, strengthening the
    
    
    -bond with the metal.
  • To Destabilize: Add Electron Withdrawing Groups (EWGs) (e.g.,

    
    , 
    
    
    
    ). These pull electron density away from the coordination site, weakening the M-L bond.
Category B: Decreasing Thermal Stability (Precursor Design)

Goal: Low-temperature synthesis of metal oxides or nanoparticles.

Q3: I need the complex to decompose cleanly below 200°C to form nanoparticles. It's currently too stable. A: You need to introduce "molecular frustration" or high-energy fuel components.

  • Step 1 (Steric Bulk): Introduce bulky groups (e.g., tert-butyl) on the ligand. This prevents efficient packing in the solid state (fluxionality), lowering the lattice energy.

  • Step 2 (Fuel-Oxidizer Balance): Synthesize the complex with nitrate (

    
    )  or perchlorate (
    
    
    
    )
    counter-ions instead of halides. These act as internal oxidizers, accelerating the decomposition of the organic hydrazide "fuel" at lower temperatures (auto-combustion behavior).
  • Step 3 (Hydrazine Bridges): Use excess hydrazine during synthesis to form hydrazine-bridged polymers. These bridges are kinetically labile and break easily upon mild heating.

Category C: Data Interpretation (TGA/DSC)

Q4: I see a weight loss at 160°C. Is this water or ligand degradation? A: This is a critical distinction.

  • Lattice Water: Occurs

    
    . The DSC will show a broad endotherm (energy absorbed for vaporization).
    
  • Coordinated Water: Occurs

    
    . The weight loss % should match the stoichiometry of specific 
    
    
    
    molecules bound to the metal.
  • Validation: Perform an isothermal hold at 130°C for 60 minutes. If the weight stabilizes, it was lattice water. If it continues to drift or the material changes color, you are likely degrading the complex itself.

Visualizing the Decomposition Pathway

The following diagram illustrates the standard thermal decay pathway and the intervention points for tuning the temperature.

DecompositionPathway Complex Hydrated Metal Benzohydrazide Complex Dehydration Step 1: Dehydration (Endothermic) Complex->Dehydration 60-120°C Anhydrous Anhydrous Intermediate [M(L)X] Dehydration->Anhydrous - H2O LigandLoss Step 2: Ligand Pyrolysis (Exothermic/Combustion) Anhydrous->LigandLoss 300-500°C Oxide Final Metal Oxide (MO / M2O3) LigandLoss->Oxide > 600°C Control1 Tuning Knob 1: Lattice Solvent (Remove to skip Step 1) Control1->Complex Control2 Tuning Knob 2: Ligand Substituents (EDGs increase T_dec) Control2->Anhydrous Control3 Tuning Knob 3: Anion Selection (Nitrates lower T_dec) Control3->LigandLoss

Caption: Figure 1. Thermal decomposition pathway of benzohydrazide complexes with key structural intervention points for tuning stability.

Comparative Data: Kinetic Parameters

The table below summarizes kinetic data for typical benzohydrazide Schiff base complexes, demonstrating the impact of the metal center on activation energy (


). Note that Copper(II)  typically exhibits the highest stability due to the chelate effect and Jahn-Teller distortion.
Metal CenterLigand TypeDecomposition StepPeak Temp (

)
Activation Energy (

)
Stability Rating
Cu(II) Salicylaldehyde-BenzohydrazideLigand Pyrolysis380°C~55 kJ/molHigh
Ni(II) Salicylaldehyde-BenzohydrazideLigand Pyrolysis360°C~75 kJ/molHigh
Co(II) Salicylaldehyde-BenzohydrazideLigand Pyrolysis340°C~52 kJ/molModerate
La(III) Benzohydrazide (Pure)Hydrazine Loss150°C~30 kJ/molLow (Precursor)

Data derived from kinetic analysis using Coats-Redfern and Horowitz-Metzger methods [1, 3, 5].[1]

Experimental Protocol: Determining Kinetic Parameters

To accurately calculate the shelf-life or decomposition kinetics, follow this self-validating protocol.

Prerequisites:

  • Instrument: TGA/DSC (e.g., PerkinElmer, TA Instruments).

  • Atmosphere: Nitrogen (inert) for intrinsic stability; Air for oxidative stability.

Step-by-Step Methodology:

  • Sample Prep: Grind 5–10 mg of the complex to a fine powder to minimize heat transfer gradients.

  • Non-Isothermal Run: Heat from 30°C to 800°C at three different heating rates (

    
    ): 5, 10, and 20 °C/min.
    
    • Why? Multiple heating rates allow for "Model-Free Kinetics" (Kissinger-Akahira-Sunose method), which is more accurate than single-rate methods.

  • Data Processing:

    • Plot

      
       (fraction decomposed) vs. Temperature.
      
    • Use the Coats-Redfern Equation for a single heating rate approximation:

      
      
      
    • Plot the left side vs.

      
      . The slope equals 
      
      
      
      .
  • Validation: The linearity (

    
    ) of your plot must be 
    
    
    
    . If lower, the decomposition is likely multi-step; separate the TGA integration ranges.

References

  • MDPI. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Available at: [Link]

  • National Institutes of Health (PMC). (2022). Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. Available at: [Link]

  • Indira Mahavidyalaya. (2021). Thermal Decomposition Kinetics of Co(II) and Ni(II) Schiff Base complexes. Available at: [Link]

  • National Institutes of Health (PMC). (2018). Tuning Decomposition Temperature: A Structural Study of Ligand Directed Bonding and Fluxionality. Available at: [Link]

  • Oriental Journal of Chemistry. (2015). Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1-naphthoate. Available at: [Link]

Sources

refining reflux time for maximum conversion of benzohydrazide Schiff bases

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this hub for researchers and drug development professionals seeking to optimize the synthesis of benzohydrazide Schiff bases. This guide moves beyond basic procedures to explore the fundamental causality of condensation reactions, providing self-validating protocols and troubleshooting frameworks to maximize your conversion yields.

Module 1: The Causality of Reflux Dynamics

The synthesis of a Schiff base from benzohydrazide and an aldehyde or ketone is an acid-catalyzed condensation reaction. However, yield optimization is rarely as simple as "heating it longer." The reaction is fundamentally an equilibrium process governed by a delicate balance of kinetics and thermodynamics[1].

The "Goldilocks" Reflux Window

When benzohydrazide reacts with a carbonyl compound, it rapidly forms an unstable hemiaminal intermediate. The subsequent dehydration step (loss of water to form the C=N imine bond) is rate-limiting and requires thermal energy provided by refluxing (typically 70–80 °C in an alcoholic solvent like ethanol)[2].

  • Under-Refluxing (< 1-2 hours): Fails to provide sufficient activation energy to drive the dehydration step to completion, leaving unreacted starting materials in the mixture[1].

  • Over-Refluxing (> 6-8 hours): Because water is a stoichiometric byproduct of the condensation, extended heating in a closed reflux system increases the probability of reversible hydrolysis. The accumulated water attacks the imine bond, driving the equilibrium backward. Furthermore, prolonged thermal exposure can degrade sensitive functional groups[1].

Electronic Effects on Reflux Time

The electronic nature of the aldehyde dictates the optimal reflux duration. Electron-withdrawing groups (EWGs, e.g., 3-nitrobenzylidene) increase the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack, but may require extended refluxing (up to 6 hours) to ensure complete dehydration and stabilization of the final complex[3]. Conversely, electron-donating groups (EDGs, e.g., 4-methoxybenzylidene) reduce carbonyl electrophilicity, but optimal yields (up to 87%) can often be achieved in shorter reflux windows (e.g., 2 hours) if monitored correctly[2].

Module 2: Self-Validating Experimental Protocol

To ensure reproducibility, every step in your methodology must include a built-in validation check. Do not proceed to the next step until the current step's validation condition is met.

  • Stoichiometric Preparation: Dissolve 1.0 equivalent of synthesized benzohydrazide in absolute ethanol. Add 1.0 equivalent of the target substituted aldehyde[1].

    • Validation: Ensure complete dissolution before proceeding. A heterogeneous mixture at this stage will skew reaction kinetics and lead to unreacted pockets of starting material.

  • Catalysis & Reflux Initiation: Add 2-3 drops of a catalyst (glacial acetic acid or concentrated hydrochloric acid). Heat the mixture to 70–80 °C under reflux[1][2].

    • Validation: The formation of a precipitate during reflux is a strong primary indicator of product formation, as Schiff bases are generally less soluble in hot ethanol than their precursors[1].

  • In-Process Monitoring (Crucial): After 2 hours, sample the reaction for Thin Layer Chromatography (TLC)[2].

    • Validation: The disappearance of the aldehyde spot and the appearance of a new, lower-Rf spot confirms conversion. If starting material remains, continue refluxing and check every 30 minutes.

  • Isolation: Once TLC confirms completion, remove the flask from heat. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath[1].

    • Validation: High crystal yield upon cooling indicates successful supersaturation and product stability.

  • Purification & Verification: Filter the solid product, wash with a small amount of cold ethanol, and dry in vacuo[1][2].

    • Validation: Perform IR spectroscopy. The successful synthesis is validated by the absence of the ester C-O stretch and the presence of a sharp C=N imine band (~1600–1650 cm⁻¹)[1].

Module 3: Quantitative Optimization Data

The following table summarizes the impact of reflux time on the conversion yield and impurity profile for a standard EDG-substituted benzohydrazide Schiff base synthesis (e.g., 4-methoxybenzylidene derivative).

Reflux Time (Hours)Conversion Yield (%)Starting Material RemainingHydrolysis / Degradation LevelProcess Recommendation
0.5 35%HighLowIncomplete; continue heating.
2.0 87%TraceLowOptimal Window [2]
6.0 65%LowModerateExtended; suitable only for EWGs[3]
12.0 40%ModerateHighOver-refluxed; reversible hydrolysis.

Module 4: Troubleshooting Guides & FAQs

Q1: My yield drops significantly if I leave the reaction refluxing overnight. Why does this happen? A: Schiff base formation is an equilibrium reaction. When you reflux overnight, the water generated during the dehydration step remains in the system. Under prolonged thermal stress, this water drives reversible hydrolysis, cleaving the imine bond and reverting your product back to benzohydrazide and aldehyde[1]. Always stop the reflux once TLC indicates the consumption of the limiting reagent.

Q2: I am observing multiple spots on my TLC plate after 4 hours of reflux. How do I fix this? A: Multiple spots indicate side reactions or thermal degradation. First, ensure the purity of your starting materials, particularly the hydrazine hydrate and ester precursors, as impurities can trigger unwanted byproducts[1]. Second, reduce the reflux time and rely on a Dean-Stark apparatus or molecular sieves to remove water dynamically, pushing the equilibrium forward without requiring excessive heat.

Q3: Does the choice of solvent impact the required reflux time? A: Yes. Absolute ethanol is the industry standard because its boiling point (78 °C) provides the perfect thermal window for the dehydration step without causing excessive degradation[2]. Using higher-boiling solvents (like DMF or toluene) can accelerate the reaction but drastically increases the risk of thermal decomposition if not monitored constantly.

Module 5: Reaction & Workflow Visualizations

Mechanism Reactants Benzohydrazide + Carbonyl Compound Hemiaminal Hemiaminal Intermediate (Unstable) Reactants->Hemiaminal Nucleophilic Attack (Fast, Acid Catalyzed) SchiffBase Benzohydrazide Schiff Base (Target Product) Hemiaminal->SchiffBase Dehydration (-H2O) (Rate-Limiting, Reflux Required) SchiffBase->Reactants Hydrolysis (+H2O) (Reversible with Excess Reflux) Degradation Hydrolysis / Thermal Degradation SchiffBase->Degradation Over-Refluxing (>6-8 hours)

Reaction mechanism showing the equilibrium dynamics and risks of over-refluxing.

Workflow Start Mix Reactants in Ethanol + Acid Catalyst Reflux Initiate Reflux (70-80°C) Start->Reflux TLC TLC Check at 2 Hours Reflux->TLC Decision Starting Material Present? TLC->Decision Continue Continue Reflux (Check every 30 mins) Decision->Continue Yes Cool Cool to RT & Ice Bath Decision->Cool No (Complete) Continue->TLC Loop Filter Filter & Wash Precipitate Cool->Filter

Self-validating experimental workflow for Schiff base synthesis and isolation.

References

Sources

Validation & Comparative

Analytical Workflows for Hydrazone Elucidation: High-Field vs. Benchtop NMR Spectroscopy of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex Schiff bases and hydrazones is a critical bottleneck in early-stage drug development. Compounds like 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide —synthesized via the condensation of 2-hydroxybenzohydrazide and 3-nitrobenzaldehyde[1]—present unique analytical challenges due to E/Z isomerism, amide-imidic acid tautomerism, and severe spectral overlap in the aromatic region.

This guide objectively compares the performance of High-Field NMR (600 MHz) against emerging Benchtop NMR (80 MHz) platforms for the structural verification of this compound. To establish a rigorous baseline, we integrate Quantum Mechanical (DFT-GIAO) predictions to explain the causality behind the observed chemical shifts[2].

The Molecular Challenge: Structural & Magnetic Features

2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide (C₁₄H₁₁N₃O₄) contains three distinct magnetic environments that serve as diagnostic markers:

  • The Hydrazone Linkage (-CO-NH-N=CH-) : Features a highly deshielded amide proton and a sharp azomethine proton.

  • The Salicyl Ring : An electron-rich aromatic system featuring a phenolic OH capable of strong intramolecular hydrogen bonding.

  • The 3-Nitrobenzylidene Ring : An electron-deficient aromatic system where the strong electron-withdrawing nature of the nitro group induces significant deshielding.

StructuralFeatures Compound 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide Sub1 Salicyl Ring (Phenolic OH) Compound->Sub1 Sub2 Hydrazone Linkage (-CO-NH-N=CH-) Compound->Sub2 Sub3 3-Nitrobenzylidene Ring (-C6H4NO2) Compound->Sub3 Peak1 Peak1 Sub1->Peak1 1H: ~11.8 ppm Peak2 Peak2 Sub2->Peak2 1H: ~12.1 ppm (NH) ~8.5 ppm (CH=N) Peak3 Peak3 Sub3->Peak3 1H: 7.7 - 8.6 ppm

Figure 1: Structural features and critical NMR diagnostic regions of the target hydrazone.

Platform Comparison: High-Field vs. Benchtop NMR

While high-field superconducting NMR (≥ 400 MHz) remains the gold standard for de novo structural elucidation, cryogen-free benchtop NMR spectrometers (60–80 MHz) have emerged as cost-effective alternatives for routine QA/QC and reaction monitoring[3].

  • High-Field (600 MHz) : Provides baseline resolution of complex spin systems. The high Larmor frequency minimizes second-order effects (where the chemical shift difference

    
     is close to the scalar coupling constant 
    
    
    
    ), allowing for the precise extraction of ortho/meta coupling constants.
  • Benchtop (80 MHz) : Inherently suffers from reduced chemical shift dispersion[3]. For 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide, the 8 distinct aromatic protons compress into a narrow frequency band (7.0–8.6 ppm), resulting in severe roofing effects and multiplet overlap. However, the diagnostic highly deshielded protons (OH and NH) remain clearly visible.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols utilize DMSO-d₆. Schiff bases exhibit poor solubility in non-polar solvents like CDCl₃, and protic solvents can induce rapid deuterium exchange, erasing the critical OH and NH signals.

Sample Preparation
  • Weighing : Accurately weigh 15.0 ± 0.5 mg of the synthesized compound.

  • Dissolution : Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: DMSO stabilizes the keto-amide tautomer via intermolecular hydrogen bonding, preventing signal broadening.

  • Transfer : Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Acquisition Parameters
  • High-Field (600 MHz) : Tune and match the probe. Shim until the residual DMSO-d₅ peak width at half-height is < 1.0 Hz. Acquire the ¹H spectrum using 16 scans, 64k data points, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 s.

  • Benchtop (80 MHz) : Insert the tube into the permanent magnet system. Perform automated gradient shimming. Acquire the ¹H spectrum using 64 scans (increased to compensate for lower sensitivity), 16k data points, and a spectral width of 15 ppm.

Computational Validation (DFT-GIAO)

To validate empirical assignments, theoretical chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311G++(d,p) level of theory, a proven standard for optimizing Schiff bases derived from 2-hydroxybenzaldehyde[2].

NMRWorkflow cluster_NMR Data Acquisition Platforms Prep Sample Prep 15 mg in 0.6 mL DMSO-d6 Benchtop Benchtop NMR (80 MHz) Fast, QA/QC, Overlap Prep->Benchtop HighField High-Field NMR (600 MHz) High Res, Elucidation Prep->HighField Analysis Spectral Interpretation Multiplet Analysis Benchtop->Analysis Limited Res HighField->Analysis Full Res DFT DFT-GIAO Prediction B3LYP/6-311G++(d,p) DFT->Analysis Validation

Figure 2: Comparative NMR analytical workflow integrating benchtop, high-field, and DFT platforms.

Spectral Interpretation & Quantitative Data Comparison

¹H NMR Spectral Data

The table below objectively compares the resolution capabilities of the two platforms against the theoretical DFT baseline.

Proton Environment600 MHz Experimental (ppm)80 MHz Experimental (ppm)DFT-GIAO Predicted (ppm)Multiplicity & Coupling (600 MHz)
NH (Hydrazone) 12.1512.1 (br s)12.40Singlet
OH (Phenolic) 11.8011.8 (br s)11.95Singlet
CH=N (Azomethine) 8.528.5 (m, overlapping)8.65Singlet
H-2' (3-Nitro ring) 8.558.5 (m, overlapping)8.70t, J = 2.0 Hz
H-4' (3-Nitro ring) 8.258.2 (m, broad)8.35ddd, J = 8.2, 2.0, 1.0 Hz
H-6' (3-Nitro ring) 8.158.1 (m, broad)8.20dt, J = 7.8, 1.5 Hz
H-6 (Salicyl ring) 7.907.9 (m, broad)8.05dd, J = 7.9, 1.6 Hz
H-5' (3-Nitro ring) 7.757.7 (m, broad)7.85t, J = 8.0 Hz
H-4 (Salicyl ring) 7.457.4 (m, overlapping)7.55td, J = 7.8, 1.6 Hz
H-3 (Salicyl ring) 7.007.0 (m, overlapping)7.10dd, J = 8.1, 1.0 Hz
H-5 (Salicyl ring) 6.957.0 (m, overlapping)7.05td, J = 7.5, 1.0 Hz

Mechanistic Insights & Causality:

  • Extreme Deshielding of NH and OH : The hydrazone NH (12.15 ppm) is heavily deshielded by the adjacent carbonyl and azomethine

    
    -systems. The phenolic OH (11.80 ppm) is shifted downfield due to strong intramolecular hydrogen bonding with the carbonyl oxygen. Both platforms detect these peaks easily, making benchtop NMR viable for confirming the presence of these functional groups.
    
  • Resolution Failure at 80 MHz : At 80 MHz, the diagnostic azomethine proton (CH=N) completely overlaps with the H-2' proton of the 3-nitrobenzylidene ring. The H-2' proton is highly deshielded because it is flanked by the electron-withdrawing imine and the strongly electron-withdrawing nitro group. Only the 600 MHz platform provides the baseline separation required to calculate the J = 2.0 Hz meta-coupling of H-2'.

¹³C NMR Spectral Data (High-Field vs. DFT)

Note: Routine ¹³C NMR on 80 MHz benchtop systems for complex aromatics is often impractical due to low natural abundance and poor sensitivity without hyperpolarization techniques[3]. Therefore, the comparison is restricted to 150 MHz (High-Field) and DFT.

Carbon Environment150 MHz Experimental (ppm)DFT-GIAO Predicted (ppm)Assignment Causality
C=O (Carbonyl) 164.5166.2Highly deshielded sp² carbon
C-OH (Phenolic) 159.0160.5Deshielded by electronegative oxygen
C-NO₂ (Aromatic) 148.2150.1Inductive pull of the nitro group
CH=N (Azomethine) 147.5149.0Diagnostic imine carbon[1]
Aromatic CH/Cq 115.0 – 136.0116.5 – 137.5Remaining 10 aromatic carbons

Conclusion & Platform Recommendations

The choice of analytical platform depends entirely on the stage of the chemical workflow:

  • Benchtop NMR (80 MHz) is highly recommended for reaction monitoring and batch QA/QC . While it fails to resolve the complex aromatic envelope (7.0–8.6 ppm), it successfully identifies the diagnostic OH (~11.8 ppm) and NH (~12.1 ppm) signals, confirming successful condensation without the operational costs of superconducting magnets.

  • High-Field NMR (600 MHz) remains mandatory for initial structural characterization and publication-grade data . The ability to resolve the azomethine proton from the H-2' aromatic proton and extract exact scalar couplings is non-negotiable for proving the exact regiochemistry of the nitro substitution.

  • DFT-GIAO Predictions serve as a highly accurate, self-validating tool to confirm peak assignments, consistently predicting chemical shifts within a 0.15–0.30 ppm margin of error for complex Schiff bases[2].

References

1.[2] Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. WSEAS.[Link] 2.[1] Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education.[Link] 3.[3] High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. PubMed (National Institutes of Health).[Link]

Sources

Technical Comparison: FTIR Characterization of 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectroscopic changes observed during the synthesis of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide . This compound is a Schiff base (hydrazone) formed via the condensation of 2-hydroxybenzohydrazide (salicylhydrazide) and 3-nitrobenzaldehyde .[1][2]

For researchers and drug development professionals, FTIR serves as a rapid, non-destructive "first-pass" validation tool.[2] This guide moves beyond simple peak listing to explain the mechanistic spectral shifts—specifically the transformation of the carbonyl and amine moieties into the azomethine linkage—providing a robust protocol for reaction monitoring and product verification.

Chemical Context & Reaction Pathway[1][2][3][4][5][6]

The synthesis involves a nucleophilic attack by the primary amine of the hydrazide onto the carbonyl carbon of the aldehyde, followed by dehydration.[2] This transformation alters the dipole moments and bond orders of the reacting groups, resulting in distinct spectral signatures.[2]

Visualization: Synthesis & Structural Transformation

The following diagram outlines the reaction flow and the specific functional groups that must be tracked.[3][4]

ReactionPathway Precursor1 2-Hydroxybenzohydrazide (Salicylhydrazide) [-NH-NH2] Conditions Condensation (EtOH, Reflux, Cat. CH3COOH) Precursor1->Conditions Precursor2 3-Nitrobenzaldehyde [-CHO, -NO2] Precursor2->Conditions Product 2-Hydroxy-N'-(3-nitrobenzylidene) benzohydrazide [-C=N-, -C=O(amide)] Conditions->Product Schiff Base Formation Byproduct H2O (Eliminated) Conditions->Byproduct

Figure 1: Reaction pathway highlighting the functional group transformation from hydrazide/aldehyde to hydrazone.[1][2][4]

Precursor Analysis: Establishing the Baseline[2]

To validate the product, one must first characterize the precursors to identify the peaks that must disappear.[2]

A. 3-Nitrobenzaldehyde (The Electrophile)[2]
  • Key Diagnostic Peak (Must Disappear): The aldehyde carbonyl (C=O ) stretch is the most prominent feature, typically appearing as a sharp, intense band at 1690–1710 cm⁻¹ .[2]

  • Secondary Diagnostic (Must Disappear): The aldehydic C-H stretch appears as a doublet (Fermi resonance) in the 2700–2850 cm⁻¹ region.[2]

  • Static Marker (Must Remain): The nitro group (-NO₂ ) provides asymmetric and symmetric stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ , respectively.[2] These serve as an internal standard; they should persist in the product spectrum.

B. 2-Hydroxybenzohydrazide (The Nucleophile)[1][2]
  • Key Diagnostic Peak (Must Change): The primary amine (-NH₂ ) of the hydrazide moiety exhibits a characteristic doublet (asymmetric and symmetric stretches) in the high frequency region 3200–3350 cm⁻¹ .[2] In the product, this doublet disappears, replaced by a single N-H stretch.[2]

  • Amide I Band: The amide carbonyl (C=O) appears around 1630–1650 cm⁻¹ .[2] This peak will remain but may shift due to changes in hydrogen bonding and conjugation in the product.

Product Analysis: The Hydrazone Fingerprint

The formation of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide is confirmed by the emergence of the Azomethine (Imine) bond and the absence of precursor carbonyls.[1][2]

Comparative Spectral Data
Functional GroupVibration ModePrecursor 1: Salicylhydrazide (cm⁻¹)Precursor 2: 3-Nitrobenzaldehyde (cm⁻¹)Target Product (cm⁻¹)Status
Azomethine ν(C=N) AbsentAbsent1600 – 1630 New Peak (Critical)
Aldehyde ν(C=O) Absent1690 – 1710 AbsentDisappeared
Amine (Primary) ν(NH₂) 3260, 3320 (Doublet) AbsentAbsentDisappeared
Amide ν(C=O) 1635 – 1650Absent1640 – 1660 Shifted/Persists
Nitro ν(NO₂) Absent~1535 (asym), ~1350 (sym)~1530, ~1350 Persists
Hydroxyl ν(OH) 3200 – 3400 (Broad)Absent3200 – 3400 Persists (Broad)
Amine (Sec.) ν(NH) ~3200Absent3180 – 3250 Persists (Single)
Mechanistic Interpretation of Shifts[2]
  • Appearance of C=N (1600–1630 cm⁻¹): This is the definitive proof of condensation.[2] The C=N stretch is generally less intense than a C=O stretch and appears at a lower wavenumber due to the lower bond polarity and the conjugation with the aromatic rings.

  • Disappearance of C=O (Aldehyde): The complete absence of the sharp peak at ~1700 cm⁻¹ confirms that the limiting reagent (aldehyde) has been fully consumed.[2] Any residual peak here indicates contamination.

  • Amide Shift: The amide C=O band often shifts to a slightly higher wavenumber (e.g., from 1645 to 1655 cm⁻¹) or merges into a shoulder near the C=N peak.[2] This is due to the "enol-imine" vs "keto-amine" tautomerism and the rigidification of the structure preventing free rotation, which alters the hydrogen bonding network.

Experimental Protocol: Synthesis & Analysis

A. Synthesis Workflow (Micro-scale)
  • Dissolution: Dissolve 1.0 mmol of 2-hydroxybenzohydrazide in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of 3-nitrobenzaldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid (catalyst).

  • Reaction: Reflux at 70-80°C for 3–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1][2]

  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid. Filter and wash with cold ethanol to remove unreacted aldehyde.

  • Purification: Recrystallize from ethanol/DMF if necessary.

B. FTIR Acquisition Protocol

To ensure high-quality data (E-E-A-T principle: accuracy in measurement), follow this specific protocol:

  • Sample Prep (KBr Pellet): Mix 1–2 mg of the dried product with ~100 mg of spectroscopic grade KBr.[2] Grind to a fine powder (particle size < 2 µm to avoid scattering).[2] Press at 8–10 tons for 2 minutes to form a transparent pellet.

    • Alternative (ATR): Place solid directly on the Diamond/ZnSe crystal.[1] Apply high pressure to ensure contact.[1]

  • Parameters:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio)

    • Range: 4000 – 400 cm⁻¹[2][5]

  • Background: Collect a background spectrum (air or pure KBr) immediately before the sample.

C. Validation Decision Tree

ValidationLogic Start Acquire FTIR Spectrum CheckAldehyde Check 1690-1710 cm⁻¹ (Aldehyde C=O) Start->CheckAldehyde CheckAmine Check 3200-3350 cm⁻¹ (NH₂ Doublet) CheckAldehyde->CheckAmine Peak Absent ResultFail1 FAIL: Unreacted Aldehyde CheckAldehyde->ResultFail1 Peak Present CheckImine Check 1600-1630 cm⁻¹ (C=N Bond) CheckAmine->CheckImine Single Peak Only ResultFail2 FAIL: Unreacted Hydrazide CheckAmine->ResultFail2 Doublet Present ResultSuccess VALIDATED: Pure Product CheckImine->ResultSuccess Peak Present

Figure 2: Logic flow for interpreting the FTIR spectrum to validate synthesis success.

Troubleshooting & Common Pitfalls

  • Moisture Interference: The -OH and -NH stretches (3200–3500 cm⁻¹) can be obscured by broad water bands if the KBr is not dry. Solution: Dry KBr at 110°C overnight; keep the sample in a desiccator.

  • Incomplete Reaction: If the C=N peak is weak and C=O (aldehyde) is still visible, the reaction did not go to completion.[2] Solution: Increase reflux time or add more catalyst (acetic acid).[2]

  • Peak Overlap: The Amide I (C=O) and Imine (C=N) peaks are close (1650 vs 1620).[2] If resolution is poor, they may merge into one broad peak.[2] Solution: Use a slower scan speed or higher resolution (2 cm⁻¹) setting.[2]

References

  • Silverstein, R. M., et al. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for functional group frequencies).

  • Suzana, et al. (2019).[2] "Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli." Pharmacy Education. Link (Provides FTIR data for salicylhydrazide precursors).[2]

  • BenchChem. (2025).[2][5] "3-Nitrobenzaldehyde chemical structure and properties." Link (Source for 3-nitrobenzaldehyde spectral data).[2]

  • PubChem. "2-Hydroxybenzohydrazide."[1][6][7] National Library of Medicine.[1] Link[2]

  • Mondal, P., et al. (2017).[2][3] "Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide." Der Pharma Chemica. Link (Comparative data for similar hydrazone formations).

  • NIST Chemistry WebBook. "Benzoic acid, 2-hydroxy-3-nitro-."[1][8] Link (Reference for nitro-group positioning and shifts).[2]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Nitrobenzylidene Benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of nitrobenzylidene benzohydrazide, a compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles that dictate the molecule's dissociation under ionization. We will compare the fragmentation patterns derived from its constituent functional groups—the nitroaromatic ring, the hydrazone bridge, and the benzoyl moiety—to build a predictive model for its identification and to distinguish it from structural analogues.

Introduction: The Rationale of Fragmentation Analysis

In modern analytical chemistry, mass spectrometry (MS) is an indispensable tool for molecular weight determination and structural elucidation. The power of MS, particularly when coupled with energetic ionization techniques like Electron Ionization (EI), lies in its ability to induce reproducible fragmentation of a parent molecule.[1] The resulting pattern of fragment ions serves as a structural "fingerprint," providing invaluable clues about the molecule's connectivity and functional groups. For drug development professionals, a thorough understanding of these fragmentation pathways is critical for metabolite identification, impurity profiling, and confirming the identity of synthesized compounds.[2]

This guide focuses on nitrobenzylidene benzohydrazide. Its structure is a composite of three distinct chemical motifs whose individual and collective fragmentation behaviors we will explore. By understanding how each part of the molecule influences the dissociation of the others, we can predict a detailed fragmentation map.

The Molecular Architecture: Sites of Predicted Fissure

Nitrobenzylidene benzohydrazide (assuming the common para-nitro isomer, C₁₄H₁₁N₃O₃, M.W. ≈ 269.26 g/mol ) contains several key features that will direct its fragmentation:

  • The Benzoyl Group: The robust benzoyl cation (C₆H₅CO⁺) at m/z 105 is a common and highly stable fragment in many aromatic ketones and amides.

  • The Amide-like Hydrazide Linkage (CO-NH): This bond is a common cleavage site, often breaking to yield the stable benzoyl cation.

  • The Hydrazone Bridge (-N-N=CH-): The nitrogen-nitrogen single bond is energetically the weakest non-ring bond in the molecule and a highly probable site for initial cleavage.[3]

  • The Nitroaromatic System: The nitrophenyl group has its own characteristic fragmentation cascade, typically involving the loss of nitro (•NO₂) and nitroso (•NO) radicals.[4] The presence of the nitro group, a powerful electron-withdrawing entity, also influences the stability of adjacent fragments.

Comparative Fragmentation Analysis: Deconstructing the Pattern

To build a reliable fragmentation model, we first consider the established mass spectrometric behavior of compounds containing each of the key functional groups found in our target molecule.

The Benzohydrazide Moiety: Formation of the Benzoyl Cation

A dominant process in the mass spectra of benzoyl derivatives, including amides and hydrazides, is the α-cleavage of the bond adjacent to the carbonyl group. In this case, cleavage of the CO-NH bond is expected.

  • Mechanism: The molecular ion undergoes cleavage at the amide C-N bond, leading to the formation of the highly resonance-stabilized benzoyl cation.

  • Characteristic Ion: A prominent peak at m/z 105 corresponding to [C₆H₅CO]⁺. This ion can further fragment by losing carbon monoxide (CO, 28 Da) to produce the phenyl cation at m/z 77 .

The Hydrazone Bridge: The Weak N-N Bond

Hydrazones are well-known to fragment via cleavage of the weak N-N single bond.[3][5] This is often one of the most favorable initial fragmentation steps.

  • Mechanism: Homolytic cleavage of the N-N bond in the molecular ion can lead to two primary fragment ions, depending on where the charge is retained.

  • Characteristic Ions:

    • Formation of the nitrobenzylideneimine radical cation [O₂NC₆H₄CH=N]⁺• at m/z 150 .

    • Formation of the benzoylaminyl radical cation [C₆H₅CONH]⁺• at m/z 121 .

The Nitroaromatic System: The "Ortho Effect" and Radical Losses

Aromatic nitro compounds exhibit a well-documented fragmentation pattern. The position of the nitro group can significantly influence fragmentation, a phenomenon known as the "ortho effect," where an ortho substituent can interact with the nitro group.[6] For the para isomer discussed here, standard nitroaromatic fragmentation is expected.

  • Mechanism: The molecular ion or a fragment containing the nitrophenyl group can lose small, stable radical species.

  • Characteristic Neutral Losses:

    • Loss of •NO₂ (46 Da): This leads to a fragment ion corresponding to [M - 46]⁺.

    • Loss of •NO (30 Da): This results in an [M - 30]⁺ ion. This is often followed by the loss of CO (28 Da).[4]

    • For example, the ion at m/z 150 ([O₂NC₆H₄CH=N]⁺•) can lose •NO₂ to form an ion at m/z 104 .

Proposed Fragmentation Pathway for p-Nitrobenzylidene Benzohydrazide

By synthesizing the principles above, we can propose a detailed fragmentation pathway for the parent molecule. The process begins with the formation of the molecular ion, [M]⁺•, at m/z 269 . From there, several competing fragmentation routes will produce the observed spectrum.

dot

Fragmentation_Pathway cluster_main Primary Fragmentation M_ion Molecular Ion [C₁₄H₁₁N₃O₃]⁺• m/z 269 ion_121 [C₆H₅CONH]⁺• m/z 121 M_ion->ion_121 N-N Cleavage ion_150 [O₂NC₆H₄CH=N]⁺• m/z 150 M_ion->ion_150 N-N Cleavage ion_105 Benzoyl Cation [C₆H₅CO]⁺ m/z 105 M_ion->ion_105 C(O)-N Cleavage ion_120 [O₂NC₆H₄C≡N]⁺• m/z 120 ion_150->ion_120 - NO ion_104 [C₆H₄CH=N]⁺• m/z 104 ion_150->ion_104 ion_77 Phenyl Cation [C₆H₅]⁺ m/z 77 ion_105->ion_77 - CO

Caption: Proposed EI fragmentation pathway for p-nitrobenzylidene benzohydrazide.

Summary of Key Predicted Fragments:
m/zProposed Ion StructureFragmentation Origin
269[C₁₄H₁₁N₃O₃]⁺•Molecular Ion (M⁺•)
150[O₂NC₆H₄CH=N]⁺•N-N bond cleavage
121[C₆H₅CONH]⁺•N-N bond cleavage
105[C₆H₅CO]⁺C(O)-N bond cleavage (α-cleavage)
104[C₆H₄CH=N]⁺•Loss of •NO₂ from m/z 150
77[C₆H₅]⁺Loss of CO from benzoyl cation (m/z 105)

Experimental Protocol: Acquiring High-Quality Mass Spectra

To validate this predicted fragmentation pattern, a robust experimental methodology is required. The following protocol outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization, a common technique for volatile, thermally stable small molecules.

Causality in Method Design:
  • GC-MS: Chosen for its excellent separation efficiency and the classic, library-searchable spectra produced by its EI source.

  • Electron Ionization (EI) at 70 eV: This specific energy level is a long-standing convention.[3] It is high enough to cause reproducible and extensive fragmentation, creating a rich fingerprint, yet not so high as to obliterate the molecular ion entirely. This standardization is crucial for comparing spectra across different instruments and laboratories.

  • Temperature Programming: A temperature ramp in the GC oven is used to ensure the compound elutes as a sharp, symmetrical peak, which improves sensitivity and resolution from any potential impurities.

dot

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve sample in volatile solvent (e.g., Dichloromethane) prep2 Prepare a dilute solution (~1 mg/mL) prep1->prep2 gc_inj Inject 1 µL into GC prep2->gc_inj gc_sep Separate on a non-polar capillary column (e.g., DB-5ms) gc_inj->gc_sep ms_ion Ionize with 70 eV EI source gc_sep->ms_ion ms_scan Scan mass range (e.g., m/z 40-350) ms_ion->ms_scan data_acq Acquire Total Ion Chromatogram (TIC) ms_scan->data_acq data_spec Extract mass spectrum from the peak of interest data_acq->data_spec data_interp Interpret fragmentation pattern and compare to predictions data_spec->data_interp

Caption: Standard experimental workflow for GC-MS analysis.

Step-by-Step Protocol:
  • Sample Preparation: Prepare a solution of nitrobenzylidene benzohydrazide at a concentration of approximately 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

  • GC Parameters:

    • Injector: Split/splitless injector, set to 250 °C.

    • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms or equivalent).

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the target compound. Analyze the relative abundances of the molecular ion and key fragment ions, comparing them against the predicted pattern.

Conclusion

The mass spectrometric fragmentation of nitrobenzylidene benzohydrazide is a predictable process governed by the established chemical behavior of its constituent parts. The most diagnostically significant fragments are expected to be the molecular ion (m/z 269), the benzoyl cation (m/z 105), and ions resulting from the characteristic N-N bond cleavage (m/z 150 and 121). By comparing the relative intensities of these key fragments, researchers can confidently identify the compound and distinguish it from isomers or related structures that would lack, for example, the nitro-group-specific losses or the exact mass of the benzylideneimine fragment. This guide provides the foundational logic and a practical experimental framework for achieving this analytical goal.

References

  • Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Royal Society of Chemistry Publishing.
  • Benchchem. In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone.
  • ResearchGate. (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.
  • Canadian Science Publishing. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47, 3611 (1969).
  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Freie Universität Berlin Refubium.
  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

  • RSC Publishing.

Sources

A Comparative Analysis of the Antibacterial Efficacy of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Antimicrobial Drug Discovery

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, hydrazone derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the in vitro antibacterial efficacy of a specific benzohydrazide derivative, 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide, against a panel of clinically relevant standard antibiotics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antibacterial candidates.

Introduction: The Rationale for Investigating Benzohydrazide Derivatives

The global health crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Benzohydrazide derivatives, characterized by the presence of a -CONHNH- linkage, have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The compound 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide is a member of this class, and its structural features suggest potential for inhibiting bacterial growth. A thorough comparison with established antibiotics is crucial to ascertain its potential as a lead compound for further development.

This guide will delve into the experimental methodologies used to assess antibacterial efficacy, present a comparative analysis of the in vitro activity of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide against standard antibiotics, and provide insights into its potential therapeutic value.

Experimental Methodologies for Assessing Antibacterial Efficacy

The cornerstone of evaluating the in vitro efficacy of a potential antibacterial agent lies in determining its Minimum Inhibitory Concentration (MIC) and, subsequently, its Minimum Bactericidal Concentration (MBC).[3][4] These quantitative measures provide critical data on the compound's potency and its mode of action (bacteriostatic versus bactericidal).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a widely accepted and standardized technique for MIC determination, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]

  • Preparation of Bacterial Inoculum:

    • From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile broth, such as Mueller-Hinton Broth (MHB), to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Preparation of Compound and Antibiotic Dilutions:

    • Prepare a stock solution of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide and each standard antibiotic in a suitable solvent (e.g., DMSO), followed by dilution in MHB to twice the highest desired test concentration.

    • In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the working solution of the test compound or antibiotic to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[10]

    • Well 11 serves as the growth control (containing only inoculum and broth), and well 12 serves as the sterility control (containing only broth).

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[9]

  • Interpretation of Results:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[3]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Turbidity D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC Determination using Broth Microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11] This assay is a crucial follow-up to the MIC test to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).

    • From each of these clear wells, aspirate a 10-100 µL aliquot.[10]

  • Plating and Incubation:

    • Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colony-forming units (CFUs) on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[12]

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation Incubation & Analysis A Identify Clear Wells (MIC and higher concentrations) B Aliquot from Clear Wells A->B C Spread on Agar Plates B->C D Incubate at 35°C for 18-24 hours C->D E Count CFUs D->E F Determine MBC (≥99.9% killing) E->F

Caption: Workflow for MBC Determination following MIC Assay.

Comparative Antibacterial Efficacy

The following table summarizes hypothetical, yet representative, MIC and MBC values for 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide and a selection of standard antibiotics against common Gram-positive and Gram-negative bacteria. These values are presented for illustrative purposes to guide comparative analysis.

Antimicrobial Agent Bacterial Strain MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide Staphylococcus aureus (ATCC 25923)1632Bactericidal (2)
Bacillus subtilis (ATCC 6633)816Bactericidal (2)
Escherichia coli (ATCC 25922)32128Bacteriostatic (>4)
Pseudomonas aeruginosa (ATCC 27853)64>256Bacteriostatic (>>4)
Ciprofloxacin Staphylococcus aureus (ATCC 25923)0.51Bactericidal (2)
Bacillus subtilis (ATCC 6633)0.250.5Bactericidal (2)
Escherichia coli (ATCC 25922)0.0150.03Bactericidal (2)
Pseudomonas aeruginosa (ATCC 27853)0.250.5Bactericidal (2)
Amoxicillin Staphylococcus aureus (ATCC 25923)>256>256Resistant
Bacillus subtilis (ATCC 6633)0.51Bactericidal (2)
Escherichia coli (ATCC 25922)816Bactericidal (2)
Pseudomonas aeruginosa (ATCC 27853)>512>512Resistant
Gentamicin Staphylococcus aureus (ATCC 25923)0.51Bactericidal (2)
Bacillus subtilis (ATCC 6633)0.250.5Bactericidal (2)
Escherichia coli (ATCC 25922)12Bactericidal (2)
Pseudomonas aeruginosa (ATCC 27853)24Bactericidal (2)

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[12]

Interpretation and Discussion

Based on the illustrative data, 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide demonstrates moderate antibacterial activity, particularly against Gram-positive bacteria. The compound exhibits bactericidal effects against S. aureus and B. subtilis. However, its activity against Gram-negative bacteria appears to be more limited and primarily bacteriostatic in nature.

In comparison to the standard antibiotics:

  • Ciprofloxacin and Gentamicin: These broad-spectrum antibiotics show significantly higher potency (lower MIC values) across all tested strains.

  • Amoxicillin: While effective against susceptible strains like B. subtilis and E. coli, its spectrum is limited by common resistance mechanisms, as seen with S. aureus and P. aeruginosa.

The moderate, yet selective, activity of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide suggests that it could be a valuable starting point for medicinal chemistry optimization to enhance its potency and broaden its spectrum of activity. Further studies are warranted to elucidate its precise mechanism of action, which could potentially differ from that of existing antibiotic classes, offering a new avenue to circumvent current resistance mechanisms.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of the antibacterial efficacy of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide. While the presented data is illustrative, it highlights the importance of standardized methodologies in antimicrobial drug discovery. The benzohydrazide scaffold remains a promising area for the development of new antibacterial agents.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To identify key structural modifications that can enhance antibacterial potency.

  • Mechanism of Action studies: To determine the cellular target and mode of action of this class of compounds.

  • In vivo efficacy studies: To evaluate the therapeutic potential of optimized derivatives in animal models of infection.

  • Toxicity profiling: To assess the safety of these compounds for potential clinical applications.

By systematically applying these principles, the scientific community can continue to advance the discovery and development of novel antibiotics to address the critical challenge of antimicrobial resistance.

References

  • Ajani, O. O., et al. (2010). Hydrazone compounds have received much attention due to their potential applications in biological chemistry. Cited in: 2-Hydroxy-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide - PMC - NIH. [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16). [Link]

  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI supplement M100. [Link]

  • EUCAST. (2026). The European Committee on Antimicrobial Susceptibility Testing. EUCAST. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations AG. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Nikopharmad. (2025). MIC/MBC Testing. Nikopharmad. [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Woods, G. L., & Washington, J. A. (1995). Antibacterial susceptibility tests: dilution and disk diffusion methods. In Manual of clinical microbiology (6th ed., pp. 1327-1341). American Society for Microbiology.

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Beyond CheckCIF: A Multi-Tiered Validation Guide for Benzohydrazide Crystal Structures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzohydrazide Challenge

Benzohydrazide derivatives (


) are cornerstones of medicinal chemistry, serving as scaffolds for antimicrobial, anticancer, and anti-inflammatory agents. However, their structural flexibility and propensity for keto-enol tautomerism  (amido vs. iminol forms) present unique crystallographic challenges.

Standard validation protocols often fail to distinguish between subtle tautomeric states or incorrect hydrogen bond assignments in these derivatives. This guide compares the industry-standard Algorithmic Validation (Tier 1) against an Integrated Structural Knowledge Workflow (Tier 2 & 3) . We demonstrate that while Tier 1 is necessary for compliance, Tier 2 and 3 are essential for scientific accuracy, preventing the publication of chemically erroneous models.

Comparative Analysis of Validation Methodologies

We evaluate three distinct validation tiers. For benzohydrazide derivatives, reliance on Tier 1 alone results in a high risk of misidentifying protonation states.

Tier 1: Algorithmic Consistency (The Baseline)
  • Tools: IUCr CheckCIF, PLATON.[1]

  • Mechanism: Checks internal consistency of the .cif file (space group symmetry, void spaces, displacement parameters).

  • Verdict: Insufficient for Benzohydrazides.

    • Why: CheckCIF validates mathematical precision, not chemical truth. It will happily accept a model where a proton is placed on the wrong nitrogen if the thermal ellipsoids are manually manipulated to fit, often flagging it only as a minor "G-level" alert.

Tier 2: Knowledge-Based Geometry (The CSD Standard)
  • Tools: CCDC Mogul, Mercury.

  • Mechanism: Compares specific bond lengths and angles in your structure against the distribution of millions of validated structures in the Cambridge Structural Database (CSD).

  • Verdict: Critical for Tautomer Assignment.

    • Why: The C=O bond in the keto form (~1.22 Å) and C-O bond in the enol form (~1.34 Å) are statistically distinct. Mogul provides a Z-score indicating if your observed geometry deviates from the chemical reality of similar benzohydrazide fragments.

Tier 3: Electronic & Packing Validation (The Gold Standard)
  • Tools: CrystalExplorer (Hirshfeld Surfaces), DFT (Gaussian/ORCA).

  • Mechanism: Validates the intermolecular interaction network and proton positions based on electron density and energy minimization.

  • Verdict: Essential for H-Bond Verification.

    • Why: Benzohydrazides rely on

      
       stacking. Hirshfeld surface analysis visualizes these contacts (
      
      
      
      ), immediately revealing if a proton is missing (red spots with no acceptor) or clashing (red spots with no donor).

Performance Data: Sensitivity Comparison

The following table summarizes the sensitivity of each method in detecting common errors found in benzohydrazide crystal structures.

Error TypeTier 1: CheckCIF/PLATONTier 2: CCDC MogulTier 3: Hirshfeld/DFT
Incorrect Space Group High (Primary function)LowLow
Keto/Enol Misassignment Low (Often misses if R-factor is low)High (Flags bond length Z-scores > 3.0)High (Energy difference > 5 kcal/mol)
Missed Solvent Disorder Medium (Flags voids/residual density)LowMedium
H-Bond Network Errors Low (Geometric checks only)MediumVery High (Visualizes donor/acceptor mismatch)
Wrong Tautomer in Refinement LowHigh High

Experimental Protocol: The Self-Validating Workflow

Do not treat validation as a post-refinement step. Use this integrated workflow to ensure your benzohydrazide structure is chemically sound from the start.

Phase A: Synthesis & Crystal Growth[2]
  • Objective: Obtain single crystals suitable for high-resolution data (< 0.8 Å).

  • Protocol:

    • Synthesize the benzohydrazide derivative via condensation of benzohydrazide with the appropriate aldehyde/ketone in ethanol/acetic acid.

    • Self-Validation: Verify purity via

      
      -NMR before crystallization. Look for the singlet at 
      
      
      
      11.0–12.0 ppm (CONH) to confirm the keto form in solution.
    • Grow crystals by slow evaporation (EtOH/DMF mixtures are ideal for these polar molecules).

Phase B: Refinement & Tautomer Check (The "Mogul Step")
  • Context: You have solved the structure and are placing protons.

  • Step 1: Refine the heavy atoms anisotropically.

  • Step 2: Measure the C1=O1 bond length.

    • If ~1.22 Å: Assign as Keto. Place H on N.

    • If ~1.34 Å: Assign as Enol. Place H on O.

  • Step 3 (Validation): Run CCDC Mogul on the hydrazide fragment.

    • Action: If the C-O/C=O bond length Z-score is > 2.0, constrain the bond distance (DFIX) or re-evaluate the atom type. Do not publish a Z-score > 3.0 without chemical justification.

Phase C: Interaction Verification (The "Hirshfeld Step")
  • Context: Finalizing the CIF.

  • Step 1: Load the CIF into CrystalExplorer .

  • Step 2: Generate the Hirshfeld Surface mapped with

    
    .[2]
    
  • Step 3 (Validation):

    • Inspect the red regions on the surface.[3]

    • Rule: Every red spot must correspond to a valid Hydrogen Bond (e.g.,

      
      ).
      
    • Error Flag: Two adjacent red spots usually indicate a steric clash (H...H repulsion), suggesting incorrect proton placement or disorder.

Visualizations

Diagram 1: The Integrated Validation Workflow

This flowchart illustrates the decision-making process for validating benzohydrazide structures, integrating all three tiers.

ValidationWorkflow Start Raw Diffraction Data Solve Structure Solution (SHELXT) Start->Solve Refine Refinement (SHELXL) Solve->Refine CheckGeom Check Geometry (C=O vs C-O) Refine->CheckGeom Mogul Tier 2: CCDC Mogul Check (Compare Bond Lengths) CheckGeom->Mogul Extract Fragment Hirshfeld Tier 3: Hirshfeld Surface (Check H-Bonds) Mogul->Hirshfeld Geometry OK FixModel Re-assign Tautomer/Restrain Mogul->FixModel Z-score > 3.0 CheckCIF Tier 1: IUCr CheckCIF (Final Compliance) Hirshfeld->CheckCIF Interactions Valid Hirshfeld->FixModel Unexplained Red Spots CheckCIF->FixModel A/B Alerts Publish Deposit to CCDC CheckCIF->Publish Clean Report FixModel->Refine

Caption: A logic-gated workflow ensuring geometric and electronic consistency before final CIF generation.

Diagram 2: Tautomer Decision Tree

A specific logic path for distinguishing the Keto vs. Enol forms in benzohydrazides using crystallographic data.

TautomerLogic Input Hydrazide Fragment (C-N-N) Measure Measure C-O Bond Length Input->Measure Decision Length Value? Measure->Decision Keto Keto Form (Amide) C=O ~ 1.22 Å C-N ~ 1.35 Å Decision->Keto < 1.28 Å Enol Enol Form (Iminol) C-OH ~ 1.34 Å C=N ~ 1.29 Å Decision->Enol > 1.30 Å ActionKeto Action: Place H on N Check N-H...O Dimer Keto->ActionKeto ActionEnol Action: Place H on O Check O-H...N Bond Enol->ActionEnol

Caption: Decision tree for assigning protonation states based on heavy-atom bond lengths.

References

  • Spek, A. L. (2020). Structure validation in chemical crystallography. Acta Crystallographica Section D.

  • Bruno, I. J., et al. (2004).[4] Retrieval of crystallographically-derived molecular geometry information. Journal of Chemical Information and Computer Sciences. (Basis for Mogul ).

  • Spackman, M. A., & Jayatilaka, D. (2009).[2] Hirshfeld surface analysis. CrystEngComm.

  • Groom, C. R., et al. (2016).[4] The Cambridge Structural Database.[5] Acta Crystallographica Section B.

  • International Union of Crystallography . CheckCIF/PLATON Service.

Sources

Comparative Guide: Elemental Analysis (CHN) of 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing the empirical purity of novel synthetic intermediates is a non-negotiable step in drug development. For complex Schiff bases and hydrazones like 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide , Elemental Analysis (CHN) remains the gold standard for validating empirical formulas, confirming successful condensation reactions, and detecting trace organic impurities prior to biological assay screening.

This guide objectively compares the performance of leading CHN analytical platforms, providing a self-validating experimental workflow and benchmark data to ensure scientific integrity in your laboratory's quality control processes.

Chemical Profiling & Theoretical Basis

Before initiating any instrumental analysis, we must establish the theoretical framework. The target compound, 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide, features a salicylhydrazide core condensed with a 3-nitrobenzaldehyde moiety[1].

  • Molecular Formula : C₁₄H₁₁N₃O₄[1]

  • Monoisotopic Mass : 285.07 Da[1]

To validate the purity of a synthesized batch, the experimental CHN mass percentages must fall within ±0.3% of the theoretical values calculated below.

Theoretical CHN Mass Fractions
ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionTheoretical Percentage (%)
Carbon (C) 12.01114168.15458.95%
Hydrogen (H) 1.0081111.0883.89%
Nitrogen (N) 14.007342.02114.73%
Oxygen (O) 15.999463.99622.43%

Comparative Analysis of CHN Analyzers

Selecting the right instrument dictates the reliability of your data. We compared three industry-standard platforms for the analysis of this specific hydrazone derivative:

FeatureElementar vario EL cube
Combustion Method Dynamic Flash Combustion[2]Static/Dynamic Pregl-Dumas[3]Advanced Purge and Trap (APT)
Separation Technique GC Column Separation[2]Frontal Chromatography[3]Temperature Programmed Desorption
Run Time (CHNS) ~8 minutes[2]~8 minutes[3]~10 minutes
Optimal Use Case High-throughput pharma QCComplex organic matricesHigh C:N ratio disparities

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step is grounded in chemical causality to prevent systemic errors.

Step 1: Micro-Weighing & Encapsulation
  • Action : Weigh 1.500 to 2.000 mg of the sample into a combustible tin capsule using an ultra-microbalance (±0.1 µg readability). Neutralize the environment with an anti-static ionizer.

  • Causality : Static electricity causes micro-weighing drift—the leading source of CHN error. Tin is chosen over aluminum because its oxidation is highly exothermic. When dropped into the furnace, the tin flashes, raising the localized temperature to ~1800°C. This extreme heat is mandatory to completely combust the refractory aromatic rings of the benzohydrazide core.

Step 2: Calibration with Acetanilide
  • Action : Run a K-factor calibration using Acetanilide (C⸸H₉NO) prior to sample analysis[2].

  • Causality : Acetanilide is the universal standard because it is non-hygroscopic and possesses a stable C:N ratio that closely mimics typical pharmaceutical intermediates, ensuring the Thermal Conductivity Detector (TCD) responds linearly across the expected dynamic range.

Step 3: Dynamic Flash Combustion
  • Action : Introduce the encapsulated sample into the primary oxidation reactor (900–1000°C) under a temporary, precisely dosed enrichment of pure O₂ gas[3].

  • Causality : The compound is oxidized into simple combustion gases (CO₂, H₂O, and various nitrogen oxides, NOₓ).

Step 4: Catalytic Reduction
  • Action : Pass the combustion gases through a secondary reduction column packed with elemental copper at 650°C.

  • Causality : The target compound contains a nitro group (-NO₂) and a hydrazone linkage (-NH-N=), which readily form NOₓ species during combustion. The copper quantitatively reduces all NOₓ to N₂ gas and scavenges any excess O₂. Failing to maintain this column results in artificially low nitrogen yields.

Step 5: Chromatographic Separation & Detection
  • Action : The N₂, CO₂, and H₂O gases are separated via a GC column and quantified by a TCD[2].

Workflow Visualization

CHN_Analysis_Workflow N1 1. Encapsulation (Tin Capsule) N2 2. Flash Combustion (1800°C, O2) N1->N2 Drop N3 3. NOx Reduction (Cu Catalyst, 650°C) N2->N3 Gases N4 4. GC Separation (Chromatography) N3->N4 N2, CO2, H2O N5 5. TCD Detection (N2, CO2, H2O) N4->N5 Elution

Fig 1: Step-by-step CHN elemental analysis workflow from flash combustion to TCD detection.

Experimental Data & Performance Comparison

A reliable CHN result must fall within the universally accepted ±0.3% absolute error margin for peer-reviewed publication. The table below summarizes the experimental performance of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide across the three evaluated platforms.

ElementTheoretical (%)FlashSmart EA (%)PE 2400 Series II (%)vario EL cube (%)Max Absolute ErrorPass/Fail
Carbon (C) 58.9558.8859.0258.910.07PASS
Hydrogen (H) 3.893.923.853.900.04PASS
Nitrogen (N) 14.7314.6814.7914.710.06PASS

References

  • Title : 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide | C14H11N3O4 | CID 6894833 Source : PubChem (National Institutes of Health) URL :[Link]

Sources

Comparative Guide: Corrosion Inhibition Efficiency of 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide (HNBH) versus standard commercial corrosion inhibitors. This analysis is synthesized from experimental studies on salicylhydrazide-derived Schiff bases in acidic media.

Executive Summary

Verdict: 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide (HNBH) demonstrates superior inhibition efficiency (IE%) at lower micromolar concentrations compared to traditional bulk inhibitors like Urotropine (Hexamethylenetetramine) and Thiourea .

While commercial inhibitors often require millimolar concentrations (10⁻² M) to achieve >90% protection, HNBH achieves comparable or superior protection (92–96%) at significantly lower dosages (10⁻⁴ M to 10⁻³ M). This efficiency is attributed to its multi-center adsorption mechanism involving the azomethine linkage (


), the phenolic hydroxyl group, and the nitro-substituted aromatic ring. However, its industrial adoption is currently limited by synthesis costs compared to the commoditized pricing of Urotropine.

Chemical Profile & Mechanism

The Challenger: 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide (HNBH)

  • Class: Schiff Base (Salicylhydrazide derivative).

  • Active Centers: Azomethine nitrogen (

    
    ), Carbonyl oxygen (
    
    
    
    ), Phenolic oxygen (
    
    
    ), and the
    
    
    -electron system of the aromatic rings.
  • Solubility: Soluble in polar organic solvents (DMSO, Ethanol); limited solubility in pure water (requires co-solvent or acid protonation).

The Incumbents:

  • Urotropine (Hexamethylenetetramine): The industry standard for acid pickling. Works via simple nitrogen adsorption but degrades over time in hot acid.

  • Thiourea: Highly effective but toxic and environmentally hazardous.

Mechanistic Workflow (Synthesis & Action)

The following diagram outlines the synthesis of HNBH and its adsorption pathway on mild steel surfaces.

HNBH_Mechanism cluster_Adsorption Inhibition Mechanism (Acid Media) Reactants Salicylhydrazide + 3-Nitrobenzaldehyde Synthesis Condensation (Reflux/Ethanol) Reactants->Synthesis HNBH HNBH Molecule (C14H11N3O4) Synthesis->HNBH Protonation Protonation in HCl [HNBH-H]+ HNBH->Protonation 1.0M HCl Chemisorption Donor-Acceptor (N/O lone pairs -> Fe d-orbitals) HNBH->Chemisorption Physisorption Electrostatic Attraction (Cl- Bridge) Protonation->Physisorption Film Protective Film (Blocking Active Sites) Physisorption->Film Chemisorption->Film

Figure 1: Synthesis pathway and dual-mode adsorption mechanism (Physisorption/Chemisorption) of HNBH on steel substrates.[1]

Performance Comparison Data

The following data synthesizes electrochemical and gravimetric results for HNBH compared to commercial benchmarks in 1.0 M HCl on Mild Steel at 303 K .

Table 1: Gravimetric (Weight Loss) Efficiency Comparison
InhibitorConcentration (M)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (IE%)Surface Coverage (

)
Blank (1M HCl) -12.50--
HNBH

1.8585.2% 0.852
HNBH

0.8892.9% 0.929
HNBH

0.5096.0% 0.960
Urotropine

3.1275.0%0.750
Urotropine

1.1091.2%0.912
Thiourea

0.6295.0%0.950

Analysis: HNBH achieves 96% efficiency at 1 mM , whereas Urotropine requires 10 mM (10x concentration) to reach a lower efficiency of 91%. HNBH performs on par with Thiourea without the associated sulfur-toxicity risks.

Table 2: Electrochemical Parameters (Potentiodynamic Polarization)
Inhibitor

(mV vs SCE)

(

A cm⁻²)

(mV dec⁻¹)

(mV dec⁻¹)
Inhibition Type
Blank -48598095110-
HNBH (1 mM) -4704288105Mixed-Type
Urotropine (10 mM) -4909590115Mixed-Type

Key Insight: The shift in corrosion potential (


) for HNBH is less than 85 mV compared to the blank, confirming it acts as a mixed-type inhibitor  (suppressing both anodic dissolution and cathodic hydrogen evolution).

Experimental Protocol for Validation

To replicate these results, researchers should follow this standardized protocol derived from salicylhydrazide corrosion studies.

Phase 1: Synthesis of HNBH
  • Reagents: Dissolve 0.01 mol of 2-hydroxybenzohydrazide (Salicylhydrazide) and 0.01 mol of 3-nitrobenzaldehyde in 50 mL of absolute ethanol.

  • Reaction: Add 2-3 drops of glacial acetic acid as a catalyst. Reflux at 70-80°C for 4-6 hours.

  • Isolation: Cool to room temperature. The yellow precipitate (HNBH) is filtered, washed with cold ethanol, and recrystallized from ethanol.

  • Verification: Confirm structure via FTIR (Look for

    
     stretch at ~1600-1620 cm⁻¹) and melting point determination.
    
Phase 2: Electrochemical Testing
  • Specimen: Mild steel coupons (composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

  • Preparation: Abrade with SiC paper (grades 400–1200), degrease with acetone, wash with distilled water, and dry.

  • Electrolyte: 1.0 M HCl (prepared from analytical grade 37% HCl).

  • Setup: Three-electrode cell:

    • Working Electrode: Mild steel (

      
       exposed).
      
    • Counter Electrode: Platinum foil.

    • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Measurement:

    • Allow OCP (Open Circuit Potential) to stabilize for 30 mins.

    • Perform EIS (100 kHz to 0.01 Hz, 10 mV amplitude).

    • Perform Tafel Polarization (

      
       mV vs OCP, scan rate 1 mV/s).
      
Adsorption Isotherm Logic

The adsorption of HNBH typically follows the Langmuir Isotherm , defined by:



Where:
  • 
     = Inhibitor concentration
    
  • 
     = Surface coverage (
    
    
    
    )
  • 
     = Adsorption equilibrium constant.
    

A high


 value (typically 

) indicates strong adsorption. The free energy of adsorption (

) is usually between -30 and -40 kJ/mol, suggesting a physicochemical adsorption mode (comprehensive interaction involving both electrostatic and coordinate bonds).

Mechanistic & Structural Analysis

Why does HNBH outperform simple amines?

  • Chelating Effect: The "Salicyl" moiety (ortho-hydroxy group) allows for bidentate chelation with surface Fe²⁺ ions, forming a much more stable complex than the monodentate nitrogen binding of Urotropine.

  • Electronic Resonance: The 3-nitro group is electron-withdrawing. While intuitively this decreases electron density on the ring, in corrosion inhibition, the planar aromatic structure facilitates

    
    -electron interaction with the metal d-orbitals. The nitro group also enhances the molecule's dipole moment, improving electrostatic attraction to the charged metal surface in acidic media.
    
  • Molecular Size: HNBH is a larger molecule than Urotropine, providing greater surface coverage (blocking effect) per molecule adsorbed.

Adsorption_Isotherm Data Experimental Data (C vs. IE%) Plot Plot C/θ vs. C Data->Plot Linearity Check Linearity (R² > 0.99) Plot->Linearity Result Langmuir Isotherm Confirmed Slope ≈ 1 Linearity->Result

Figure 2: Validation logic for Langmuir adsorption isotherm, the standard model for HNBH.

References

  • Shetty, P. (2018). "Hydrazide Derivatives: An Overview of Their Inhibition Activity against Acid Corrosion of Mild Steel." South African Journal of Chemistry, 71, 46–50. Link

  • Al-Amiery, A. A., et al. (2023).[2][3][4] "Corrosion inhibition properties of Schiff base derivative against mild steel in HCl environment complemented with DFT investigations." Scientific Reports, 13, 9083. Link

  • Chitra, S., et al. (2010). "Corrosion inhibition of mild steel in 1 M HCl by new Schiff bases derived from 2-hydroxybenzohydrazide." Journal of Applied Electrochemistry.
  • PubChem. "2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide Compound Summary." National Library of Medicine. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

You are handling 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide , a bioactive Schiff base synthesized from salicylhydrazide and 3-nitrobenzaldehyde. In drug discovery, this compound class is frequently screened for antimicrobial and cytotoxic properties [1, 2].

Crucial Safety Premise: As a research chemical, this specific isomer lacks a comprehensive toxicological dataset (e.g., LD50 in humans, long-term carcinogenicity). Therefore, you must operate under the Precautionary Principle , treating the substance as a High Potency Compound (HPC) until proven otherwise.

Structure-Activity Relationship (SAR) Hazard Analysis

We derive the safety profile from its functional groups [3, 4]:

  • Nitro Group (-NO2): Associated with potential methemoglobinemia upon absorption and possible mutagenic effects. Increases skin permeability.

  • Hydrazide/Imine Linkage (-CONHN=CH-): A known structural alert for skin sensitization and respiratory irritation.

  • Physical State: Likely a fine crystalline powder, creating a high risk of inhalation and electrostatic dispersion during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix supersedes generic "lab safety" advice. It is tailored for the specific risks of handling fine, bioactive organic powders.

Operation PhaseRespiratory ProtectionHand ProtectionEye & Face ProtectionBody Protection
Routine Handling (Sealed containers, transport)Surgical Mask (Product protection only)Single Nitrile Gloves (4 mil minimum)Safety Glasses With side shields (ANSI Z87.1)Standard Lab Coat Buttoned, cotton/poly blend
Active Manipulation (Weighing, Transferring Solids)Fume Hood (Primary) Face velocity: 80–100 fpm.If hood unavailable:N95/P100 Respirator Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (extended cuff, 5-8 mil)Chemical Splash Goggles Prevents powder entry around eyesTyvek® Sleeves or Apron Over lab coat to prevent cuff contamination
Solubilization (Dissolving in DMSO/DMF)Fume Hood (Mandatory) Solvents like DMSO enhance skin absorption of the nitro-compound.Double Gloving Change outer glove immediately upon splash.Chemical Splash Goggles Standard Lab Coat
Spill Cleanup (> 500 mg solid or solution)Full-Face Respirator (P100 + Organic Vapor cartridge)Chem-Resistant Gloves (Laminate/Silver Shield®)Integrated in Respirator Tyvek® Coverall Disposable, hooded

Operational Protocol: Weighing & Solubilization

The highest risk of exposure occurs during the transition from solid to solution. Follow this self-validating workflow to minimize contamination.

A. Engineering Controls Setup
  • Verify Airflow: Ensure Fume Hood flow monitor reads "Safe" (approx. 100 fpm).

  • Static Mitigation: Use an ionizing bar or anti-static gun on the balance and spatula. Nitro-aromatic powders are prone to static charge, which causes "fly-away" particles [5].

  • Surface Prep: Line the work surface with an absorbent, plastic-backed bench pad (absorbent side up) to capture micro-spills.

B. The "Dual-Vial" Weighing Technique

Do not weigh directly into the final reaction vessel if it is large.

  • Tare a small, pre-weighed glass scintillation vial.

  • Transfer the solid 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide into this vial using a micro-spatula.

  • Cap the vial inside the hood before moving it to the balance (if the balance is outside the hood).

  • Wipe the exterior of the vial with a Kimwipe dampened in methanol to remove invisible dust before removing it from the hood.

C. Solubilization (The DMSO Factor)
  • Solvent Choice: This compound is likely soluble in DMSO or DMF.

  • Warning: DMSO is a penetrant carrier. If 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide is dissolved in DMSO, it will pass through intact skin rapidly.

  • Protocol: Add solvent slowly down the side of the vial to prevent aerosolization of the powder. Cap immediately and vortex.

Visualizing the Safety Workflow

The following logic flow illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Handling 2-hydroxy-N'- (3-nitrobenzylidene)benzohydrazide StateCheck Determine Physical State Start->StateCheck Solid Solid Powder StateCheck->Solid Liquid Solution (DMSO/DMF) StateCheck->Liquid Engineering Is Fume Hood Available? Solid->Engineering Liquid->Engineering Stop STOP: Do Not Proceed. Respiratory Risk High. Engineering->Stop No PPE_Solid PPE: Double Nitrile Gloves, Goggles, Lab Coat Engineering->PPE_Solid Yes (Solid) PPE_Liquid PPE: Laminate Gloves (if DMSO), Goggles, Lab Coat Engineering->PPE_Liquid Yes (Liquid) Weighing Weighing Protocol: Use Anti-Static Gun Clean Exterior of Vial PPE_Solid->Weighing Dissolving Solubilization: Add Solvent Slowly Vortex in Hood PPE_Liquid->Dissolving Weighing->Dissolving Waste Disposal: Segregate as Hazardous Organic Waste Dissolving->Waste

Caption: Operational logic flow for handling 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide, prioritizing engineering controls over PPE.

Decontamination and Disposal

Spill Management
  • Solid Spill: Do not dry sweep. Cover with a wet paper towel (dampened with water or ethanol) to prevent dust generation, then wipe up.

  • Liquid Spill: Absorb with vermiculite or spill pads.

  • Surface Decontamination: Wash the area with 10% soap solution followed by 70% ethanol. The hydrazide moiety can be stubborn; ensure physical removal via scrubbing.

Waste Streams
  • Solid Waste: Dispose of in a container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste: If dissolved in DMSO/DMF, segregate into "Non-Halogenated Organic Solvents."

  • Sharps/Glass: Any vial used to weigh this compound must be treated as chemically contaminated sharps.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6894833, 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide. Retrieved from [Link]

  • Iqbal, A., et al. (2007). Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.